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  • Product: 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride

Core Science & Biosynthesis

Foundational

Technical Guide: Mechanism & Application of 2-(2-propyn-1-yloxy)-Ethanesulfonyl Fluoride

[1] Executive Summary 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride is a bifunctional chemical probe designed for Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD) .[1] It leverages SuFEx (S...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride is a bifunctional chemical probe designed for Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD) .[1] It leverages SuFEx (Sulfur-Fluoride Exchange) chemistry to covalently modify reactive nucleophiles on proteins, while providing a terminal alkyne handle for downstream detection via bioorthogonal click chemistry.[1]

Unlike traditional electrophiles (e.g., sulfonyl chlorides) that are often indiscriminately reactive and hydrolytically unstable, this aliphatic sulfonyl fluoride exhibits "context-dependent reactivity." It remains inert in aqueous physiological buffers until activated by the specific local environment of a protein binding pocket, making it a premier tool for mapping the "ligandable" proteome.[1]

Part 1: Chemical Architecture & Properties

The molecule consists of three distinct functional domains, each serving a critical role in the chemoproteomic workflow:

DomainStructureFunction
Warhead Sulfonyl Fluoride (

)
The electrophilic center.[1] It undergoes SuFEx reaction with protein nucleophiles (Tyr, Lys, Ser, His).[2] It is thermodynamically stable but kinetically active within protein pockets.[1]
Linker Ethyl Ether (

)
Provides flexibility and improved aqueous solubility compared to pure alkyl chains.[1] The oxygen atom reduces lipophilicity, minimizing non-specific hydrophobic aggregation.[1]
Handle Propargyl Alkyne (

)
A bioorthogonal tag. It is sterically small (minimizing interference with protein binding) and serves as the attachment point for biotin or fluorophores via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
Physical Properties[3]
  • Reactivity Class: Aliphatic Sulfonyl Fluoride (generally more reactive than aromatic analogs due to the lack of resonance stabilization of the S-F bond).[1]

  • Stability: High hydrolytic stability in neutral pH (PBS, Tris) and plasma; resistant to reduction.[1]

  • Solubility: Soluble in DMSO; compatible with aqueous buffers up to high concentrations (typically used at 10–100 µM).[1]

Part 2: Mechanism of Action (The SuFEx Reaction)

The defining feature of this probe is the Sulfur-Fluoride Exchange (SuFEx) . This is not a simple non-specific alkylation; it is a "click" reaction that occurs exclusively at the sulfur(VI) center.[1]

The Chemical Event

The reaction follows a concerted nucleophilic substitution pathway (


-like) at the hexavalent sulfur.[1]
  • Nucleophilic Attack: A protein nucleophile (Nu:), such as the phenol group of Tyrosine or the

    
    -amino group of Lysine, attacks the sulfur atom.[1]
    
  • Transition State: The sulfur expands its coordination, stabilized by the local protein environment.[1]

  • Fluoride Departure: The fluoride ion (

    
    ) is a unique leaving group.[1] Its strong S-F bond (approx. 70 kcal/mol) prevents hydrolysis, but its high solvation energy in water drives the reaction forward once the transition state is reached.
    
  • Covalent Adduct: A stable sulfonate (for Tyr/Ser) or sulfonamide (for Lys) bond is formed.[1]

Context-Dependent Activation

The probe does not label every available nucleophile.[1] It requires catalytic assistance from the protein pocket, typically:

  • H-Bonding: Neighboring residues (or water molecules) hydrogen-bond to the fluoride or sulfonyl oxygens, polarizing the S-F bond.[1]

  • Proton Transfer: A nearby base (e.g., Histidine) often acts to deprotonate the attacking nucleophile, enhancing its reactivity.

This requirement ensures that the probe selectively labels functional sites (catalytic triads, allosteric sites) rather than surface-exposed residues, distinguishing it from promiscuous alkylators like iodoacetamide.[1]

Diagram: SuFEx Reaction Mechanism

SuFEx_Mechanism Protein Protein Nucleophile (Tyr-OH / Lys-NH2) Complex Transition State [Protein-Nu...S(O2)...F] Protein->Complex Attack (Assisted by local base) Probe Probe (R-SO2-F) Probe->Complex Binding Product Covalent Adduct (Protein-Nu-SO2-R) Complex->Product Substitution Leaving Leaving Group (HF / F-) Complex->Leaving Elimination

Caption: The SuFEx mechanism requires specific protein micro-environments to facilitate the substitution of fluoride by the protein nucleophile.

Part 3: Application in Chemoproteomics (ABPP Workflow)

To utilize 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride for target identification, researchers employ a "Gel-Free" ABPP workflow coupled with LC-MS/MS.[1]

Experimental Workflow
Phase 1: Labeling & Lysis[1]
  • Preparation: Dilute the probe (1000x stock in DMSO) into the proteome sample (cell lysate or live cells) to a final concentration of 10–50 µM.[1]

  • Incubation: Incubate for 1 hour at 37°C (or RT).

    • Note: Include a "Competition Control" where lysate is pre-treated with a known inhibitor or excess free ligand to validate site specificity.[1]

  • Lysis/Denaturation: If using live cells, lyse in PBS with protease inhibitors.[1] Denature proteins (e.g., with Urea or SDS) to expose the alkyne handle for the click reaction.

Phase 2: Click Chemistry (CuAAC)

Perform the click reaction to attach a biotin tag.[1]

  • Reagents:

    • Biotin-Azide (100 µM)[1]

    • CuSO4 (1 mM)

    • TCEP (1 mM) - Reducing agent to maintain Cu(I).[1]

    • TBTA or THPTA (100 µM) - Ligand to stabilize Cu(I) and prevent protein oxidation.[1]

  • Reaction: Incubate for 1 hour at RT with rotation.

Phase 3: Enrichment & Digestion
  • Precipitation: Precipitate proteins (Methanol/Chloroform or Acetone) to remove excess unreacted probe and click reagents.[1]

  • Streptavidin Pull-down: Resuspend protein pellet and incubate with Streptavidin-Agarose/Magnetic beads.[1] The biotinylated (probe-modified) proteins bind to the beads.[1]

  • Washing: Stringent washing (SDS, Urea) to remove non-covalent binders.[1]

  • On-Bead Digestion: Treat beads with Trypsin.[1] This cleaves the proteins, releasing unmodified peptides into the supernatant (discard) or leaving the modified peptide bound to the bead (if the linker is non-cleavable).

    • Advanced: If using a cleavable linker (e.g., acid-cleavable or reduction-cleavable biotin-azide), elute the specific modified peptides for MS analysis.[1]

Phase 4: Mass Spectrometry

Analyze the enriched peptides via LC-MS/MS.[1] The mass shift corresponding to the probe adduct (Molecular Weight of probe minus Fluoride) must be set as a variable modification in the search engine (e.g., MaxQuant, Proteome Discoverer).

Diagram: ABPP Workflow

ABPP_Workflow Lysate Proteome (Lysate/Cells) Labeling Probe Incubation (SuFEx Reaction) Lysate->Labeling Click CuAAC Click Reaction (+ Biotin-Azide) Labeling->Click Covalent Modification Enrich Streptavidin Enrichment (Pull-down) Click->Enrich Biotinylation Digest Tryptic Digestion (On-bead) Enrich->Digest Wash & Digest MS LC-MS/MS Analysis (Identify Targets) Digest->MS Peptide ID

Caption: The ABPP workflow isolates the specific fraction of the proteome modified by the sulfonyl fluoride probe.

Part 4: Data Analysis & Interpretation[3][4]

When analyzing the MS data, specific criteria confirm a valid "hit":

  • Mass Shift: Look for the specific mass addition of the probe adduct.[1]

    • Calculation: MW(Probe) - MW(Fluoride) + MW(Click_Adduct).[1]

  • Residue Specificity: The modification should localize to Tyr, Lys, Ser, or His.

  • Competition Ratio: If a competition control was used, valid targets will show significantly reduced signal (spectral counts or AUC) in the competed sample compared to the probe-only sample.[1]

  • Reproducibility: Targets must appear in biological replicates (n=3).

Common Pitfalls
  • Non-Specific Binding: If the protein is abundant and "sticky" (e.g., Tubulin, HSP90), it may appear as a background contaminant. Use competition ratios to filter these out.

  • Incomplete Click Reaction: Ensure fresh Cu(I) generation (TCEP+CuSO4) to maximize yield.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry

    • Source: Angewandte Chemie Intern
    • Context: The foundational paper by K. Barry Sharpless defining the SuFEx mechanism and the stability/reactivity profile of sulfonyl fluorides.
    • URL:[Link]

  • Global Analysis of the Ligandability of the Human Proteome

    • Source: N
    • Context: Backus, Cravatt, et al. utilize sulfonyl fluoride probes to map ligandable sites across the proteome, establishing the protocol for ABPP with these reagents.
    • URL:[Link]

  • Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry

    • Source: Enamine Technical Review[1]

    • Context: Describes the specific reactivity profiles of aliphatic vs. aromatic sulfonyl fluorides and their stability in aqueous buffers.
  • Emerging Utility of Fluorosulf

    • Source: ACS Medicinal Chemistry Letters (2018)[3]

    • Context: Discusses the broader class of S(VI) fluorides in chemical biology.
    • URL:[Link][3]

Sources

Exploratory

Chemical Properties of Alkyne-Functionalized Sulfonyl Fluorides

Content Type: Technical Whitepaper Audience: Chemical Biologists, Medicinal Chemists, and Drug Discovery Researchers Executive Summary: The Dual-Click Paradigm Alkyne-functionalized sulfonyl fluorides represent a premier...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Chemical Biologists, Medicinal Chemists, and Drug Discovery Researchers

Executive Summary: The Dual-Click Paradigm

Alkyne-functionalized sulfonyl fluorides represent a premier class of bifunctional chemical probes that bridge the gap between fragment-based drug discovery (FBDD) and chemoproteomics. Unlike traditional electrophiles (e.g., acrylamides, chloroacetamides) that predominantly target cysteine, the sulfonyl fluoride (–SO₂F) warhead operates via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1][2] This unique reactivity profile allows for the covalent capture of "harder" nucleophiles—specifically Tyrosine, Lysine, Histidine, and Serine—often located in cryptic or non-catalytic pockets.

The integration of a terminal alkyne handle renders these molecules bioorthogonal , enabling downstream conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for target identification, enrichment, and visualization. This guide details the chemical behavior, synthesis, and application of these probes, emphasizing their "dormant-to-active" transition in biological systems.

Chemical Reactivity Profile

The Sulfonyl Fluoride Warhead (SuFEx)

The –SO₂F moiety is distinct from sulfonyl chlorides (–SO₂Cl) due to the high bond dissociation energy of the S–F bond and the unique polarizability of the sulfur center.

  • Thermodynamic Stability: Sulfonyl fluorides are remarkably stable in aqueous buffers and plasma at physiological pH (7.4).[3] They resist hydrolysis and reduction, a property attributed to the heterolytic nature of the S–F bond cleavage.[4]

  • Context-Dependent Reactivity: The S(VI) center is relatively inert to free nucleophiles in solution but becomes highly reactive when positioned within a protein binding pocket. This "proximity-induced" reactivity is driven by the local protein environment (e.g., H-bond networks, oxyanion holes) that stabilizes the fluoride leaving group or activates the attacking nucleophile.

  • Residue Selectivity: While cysteine-targeting warheads dominate the covalent inhibitor landscape, –SO₂F probes preferentially target:

    • Tyrosine (Tyr): Forming fluorosulfonates.[1]

    • Lysine (Lys): Forming sulfonamides.

    • Histidine (His): Forming sulfonyl-imidazoles.

    • Serine (Ser): Forming sulfonates (typically catalytic serines).

The Alkyne Handle

The terminal alkyne serves as a latent reporter tag. It is sterically small, minimizing interference with ligand-protein binding interactions.[3] Upon covalent modification of the target protein, the alkyne remains available for "click" conjugation with azide-functionalized reporters (fluorophores, biotin) or affinity handles.

Mechanism of Action Visualization

The following diagram illustrates the dual-activation pathway: the protein-templated SuFEx reaction followed by the bioorthogonal CuAAC labeling.

SuFEx_Mechanism Probe Alkyne-SO2F Probe Complex Enzyme-Probe Complex (Non-covalent) Probe->Complex Binding Protein Target Protein (Nu: Tyr/Lys/His) Protein->Complex Covalent Covalent Adduct (Sulfonylation) Complex->Covalent SuFEx Activation (Proximity-driven -HF) Labeled Labeled Protein (Analysis) Covalent->Labeled Click Chemistry Click CuAAC Reaction (Azide-Reporter) Click->Labeled

Caption: Logical flow of SuFEx-based protein profiling. The probe binds reversibly before the specific microenvironment catalyzes the S-F bond cleavage, permanently tagging the protein for downstream analysis.

Comparative Data: Stability & Selectivity[1][4][6][7]

The following table contrasts Alkyne-SO₂F probes with other common covalent warheads, highlighting their unique operational window.

FeatureSulfonyl Fluoride (–SO₂F)Sulfonyl Chloride (–SO₂Cl)Acrylamide (–CO–CH=CH₂)
Primary Target Tyr, Lys, His, SerNon-specific (Cys, Lys, N-term)Cys (Michael Addition)
Aqueous Stability High (Hours to Days)Low (Minutes - Rapid Hydrolysis)High
Plasma Stability HighVery LowHigh
Redox Stability Resistant to reductionSusceptible to reductionSusceptible to oxidation
Reactivity Type SuFEx (Hard/Soft Nucleophiles)Non-specific ElectrophileSoft Electrophile
Main Application Ligand-directed probe, ABPPReagent synthesis (too reactive for bio)Targeted Covalent Inhibitors (TCI)

Synthesis Protocols

The synthesis of alkyne-functionalized sulfonyl fluorides requires precise control to prevent premature activation of the warhead.[3] Below is a validated protocol for synthesizing 2-substituted-alkynyl-1-sulfonyl fluorides (SASF) , a versatile class of probes.

Protocol A: Direct Fluorosulfonylation of Alkynes

Objective: Synthesis of 2-phenylethyne-1-sulfonyl fluoride (SASF derivative).[5] Source: Adapted from methods developed by Sharpless and Moses groups.[3][6]

Reagents:

  • Terminal Alkyne (e.g., Phenylacetylene)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Sulfuryl Fluoride gas (SO₂F₂) [Caution: Neurotoxin]

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under an argon atmosphere. Add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add the terminal alkyne (1.0 equiv) to the cold THF. Slowly add n-BuLi (1.1 equiv) dropwise over 10 minutes. Stir at -78 °C for 30 minutes to generate the lithium acetylide.

  • Fluorosulfonylation:

    • Option 1 (Gas): Bubble SO₂F₂ gas directly into the reaction mixture at -78 °C for 15 minutes.

    • Option 2 (Solid Surrogate): If avoiding gas, use fluorosulfonic anhydride (FSO₂OSO₂F) or a combination of SO₂ source (DABSO) followed by NFSI (N-fluorobenzenesulfonimide).

  • Quenching: Allow the reaction to warm to room temperature (RT) over 1 hour. Quench with water.[3]

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc). Note: Sulfonyl fluorides are generally stable on silica.[3]

Validation Check:

  • ¹⁹F NMR: Look for a characteristic singlet around +60 to +65 ppm (relative to CFCl₃).[3]

  • IR Spectroscopy: Strong asymmetric SO₂ stretch at ~1420 cm⁻¹.

Applications in Chemical Biology (ABPP)[1][10]

Activity-Based Protein Profiling (ABPP) using alkyne-SO₂F probes allows for the global mapping of "ligandable" tyrosines and lysines in the proteome.[3]

Experimental Workflow:
  • Proteome Preparation: Lyse cells in PBS (pH 7.4). Avoid buffers with high concentrations of nucleophiles (e.g., Tris) if long incubation times are planned, though SO₂F is relatively compatible.

  • Probe Incubation: Treat lysate (1-2 mg/mL protein) with Alkyne-SO₂F probe (1-50 µM) for 1 hour at RT.

    • Control: Pre-incubate with a competitive inhibitor or denature protein (heat) to distinguish specific binding from non-specific labeling.[3]

  • Click Chemistry: Add the "Click Cocktail":

    • Rhodamine-Azide or Biotin-Azide (100 µM)[3]

    • TCEP (1 mM)

    • TBTA Ligand (100 µM)

    • CuSO₄ (1 mM)

    • Incubate for 1 hour at RT.

  • Analysis:

    • In-gel Fluorescence: SDS-PAGE followed by fluorescence scanning.[3]

    • Mass Spectrometry:[3] Streptavidin enrichment, tryptic digest, and LC-MS/MS to identify the modified residue.

Workflow Visualization

ABPP_Workflow cluster_0 Step 1: Probe Labeling cluster_1 Step 2: Click Reaction cluster_2 Step 3: Enrichment & Analysis Lysate Cell Lysate Incubation Incubate with Alkyne-SO2F Probe Lysate->Incubation Click Add CuAAC Reagents (Biotin-N3, TCEP, Cu) Incubation->Click Enrich Streptavidin Pull-down Click->Enrich Digest Tryptic Digest Enrich->Digest LCMS LC-MS/MS (Site Identification) Digest->LCMS

Caption: Step-by-step workflow for Activity-Based Protein Profiling (ABPP) utilizing alkyne-functionalized sulfonyl fluorides.

References

  • Sharpless, K. B., et al. (2014).[2][6][7] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

  • Moses, J. E., et al. (2020). "Diversity Oriented Clicking (DOC): Divergent Synthesis of SuFExable Pharmacophores From 2-Substituted-Alkynyl-1-Sulfonyl Fluorides." Angewandte Chemie. [Link]

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Inhibitors of Transthyretin." Journal of the American Chemical Society. [Link]

  • Liao, J., et al. (2021). "Introducing A New Class of Sulfonyl Fluoride Hubs via Radical Chloro-Fluorosulfonylation of Alkynes." Angewandte Chemie International Edition. [Link]

Sources

Foundational

Introduction to SuFEx Chemistry for Protein Profiling

Executive Summary Sulfur-Fluoride Exchange (SuFEx) chemistry, pioneered by K. Barry Sharpless and colleagues, represents a paradigm shift in covalent protein profiling.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfur-Fluoride Exchange (SuFEx) chemistry, pioneered by K. Barry Sharpless and colleagues, represents a paradigm shift in covalent protein profiling. Unlike traditional electrophiles (e.g., acrylamides, chloroacetamides) that rely on high intrinsic reactivity to target cysteine residues, SuFEx exploits a unique "Sleeping Beauty" reactivity profile. The sulfur(VI) fluoride bond is remarkably stable in aqueous, oxidative, and plasma environments but becomes hyper-reactive when precisely activated by the local protein microenvironment.

This guide details the mechanistic underpinnings, experimental workflows, and strategic applications of SuFEx for Activity-Based Protein Profiling (ABPP). It is designed for researchers seeking to expand the "druggable" proteome beyond cysteine, targeting residues such as Tyrosine (Tyr), Lysine (Lys), and Histidine (His) with high specificity.

Mechanistic Foundations: The "Sleeping Beauty" Effect[1]

The core of SuFEx utility lies in the stability-reactivity paradox of the S(VI)-F bond.

The Stability Spectrum

In isolation, the S-F bond is kinetically stable due to a combination of high bond energy and the shielding of the sulfur center.

  • Oxidation Resistance: The sulfur is already in its highest oxidation state (+6), rendering it immune to oxidative degradation.

  • Hydrolytic Stability: SuFEx probes, particularly fluorosulfates, resist hydrolysis in physiological buffers (pH 7.4) and plasma, avoiding the "off-target" consumption seen with more reactive warheads.

Protein-Templated Activation

The "Sleeping Beauty" phenomenon describes how these dormant probes "wake up" only upon finding a specific protein partner. The reaction is not driven by the probe's inherent instability, but by the protein's active site environment :

  • Lewis Acid Activation: Hydrogen bond donors in the protein pocket (e.g., backbone amides, side chains) coordinate with the fluoride or sulfonyl oxygens, polarizing the S-F bond.

  • Transition State Stabilization: The protein pocket stabilizes the pentacoordinate bipyramidal transition state, significantly lowering the activation energy for nucleophilic attack.

  • Proximity: The specific binding of the probe scaffold places the warhead in immediate proximity to a nucleophile (Tyr-OH, Lys-NH2), increasing the effective molarity of the reaction.

Mechanism Visualization

SuFEx_Mechanism Probe Dormant SuFEx Probe (R-SO2-F) Transition Activated Transition State (Pentacoordinate Sulfur) Probe->Transition Binding & Activation Environment Protein Microenvironment (H-Bonding/Lewis Acid) Environment->Transition Catalysis Product Covalent Adduct (Protein-SO2-R) + HF Transition->Product Nucleophilic Attack (Tyr/Lys/His)

Figure 1: The "Sleeping Beauty" mechanism. The dormant probe requires specific environmental activation to transition to the covalent product.

The SuFEx Toolbox: Warhead Selection

Selecting the correct warhead is critical for balancing coverage (proteome depth) with selectivity.

FeatureSulfonyl Fluoride (R-SO₂F)Fluorosulfate (R-O-SO₂F)Sulfonimidoyl Fluoride (R-S(O)(NR')F)
Intrinsic Reactivity High. Can label broad classes of enzymes; moderate stability.Low. "Goldilocks" reactivity; highly stable until activated.Tunable. Chiral center at Sulfur allows stereoselective probing.
Primary Targets Tyr, Lys, Ser (catalytic), His.[1][2][3][4][5]Tyr, Lys, His.[1][4][5][6][7][8][9]Tyr, Lys.[1][4][5][6][7][8][9]
Hydrolytic Stability Moderate (t½ ~ hours to days depending on R).High (t½ > days/weeks). Stable in plasma.[7]High.
Selectivity Lower. Good for broad "agnostic" screening.Higher. Ideal for specific ligand-directed labeling.High. Adds 3D vector for chiral pockets.
Key Application Broad proteome profiling; Kinase Lys targeting.[10]Ligand-directed covalent probes; Fragment screening.[1][11]Stereoselective covalent inhibition.

Expert Insight: For initial proteome-wide ligandability mapping, start with Sulfonyl Fluorides to maximize hit rate. For developing a specific covalent inhibitor where off-target labeling is a toxicity concern, transition to Fluorosulfates .

Experimental Workflow: SuFEx-ABPP

The Activity-Based Protein Profiling (ABPP) workflow for SuFEx integrates chemical biology with high-resolution mass spectrometry.

Workflow Diagram

SuFEx_Workflow cluster_0 1. Probe Incubation cluster_1 2. Enrichment cluster_2 3. Analysis Lysate Proteome (Lysate/Live Cell) Labeling Covalent Labeling (37°C, 1-4h) Lysate->Labeling Probe SuFEx Probe (Alkyne-tagged) Probe->Labeling Click CuAAC Click Reaction (+ Biotin-Azide) Labeling->Click Lysis/Precipitation Avidin Streptavidin Enrichment Click->Avidin Wash Stringent Washing (SDS/Urea) Avidin->Wash Digest On-Bead Digestion (Trypsin) Wash->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Target ID & Site Mapping LCMS->Data

Figure 2: Standard SuFEx-ABPP workflow. Key steps include probe labeling, click chemistry conjugation, and MS identification.

Detailed Protocol: SuFEx-ABPP in Cell Lysates

Objective: To profile proteome-wide targets of a sulfonyl fluoride probe (e.g., SF-1) using quantitative mass spectrometry.

Reagents Required[1][11][13][14][15]
  • Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100, Protease Inhibitor Cocktail (EDTA-free).

  • SuFEx Probe: 100x stock in DMSO.

  • Click Reagents:

    • Biotin-Azide (10 mM in DMSO).

    • TCEP (freshly prepared, 50 mM in water).

    • TBTA ligand (1.7 mM in DMSO/t-Butanol 1:4).

    • CuSO4 (50 mM in water).

  • Enrichment: Streptavidin-Agarose or Magnetic beads.

Step-by-Step Methodology
Phase 1: Proteome Labeling
  • Preparation: Harvest cells (e.g., HEK293T) and lyse by sonication in Lysis Buffer. Clarify by centrifugation (16,000 x g, 15 min, 4°C).

  • Normalization: Adjust protein concentration to 1–2 mg/mL (BCA assay). Aliquot 1 mL per sample.

  • Probe Incubation: Add SuFEx probe (final conc. 1–10 µM) to the lysate. Include a DMSO-only control.

    • Critical Check: Ensure DMSO concentration < 1% to prevent protein denaturation.

  • Reaction: Incubate at 37°C for 1–4 hours with gentle rotation.

    • Note: Unlike cysteine probes, SuFEx often requires longer incubation due to the "Sleeping Beauty" kinetic barrier.

Phase 2: Click Chemistry & Enrichment
  • Precipitation: Stop reaction by adding cold MeOH/CHCl3 (4:1 ratio) to precipitate proteins and remove excess unreacted probe. Spin, wash pellet with MeOH, and air dry.

  • Resuspension: Redissolve pellet in 500 µL of 1.2% SDS/PBS by heating to 80°C for 5 min, then sonicate.

  • Click Reaction: Prepare a master mix of click reagents. Add to each sample in order:

    • Biotin-Azide (100 µM final)

    • TBTA (100 µM final)

    • CuSO4 (1 mM final)

    • TCEP (1 mM final)

    • Self-Validating Step: The solution should remain clear. Turbidity indicates precipitation; add more SDS if needed.

  • Incubation: Rotate at Room Temp (RT) for 1 hour.

  • Enrichment: Dilute SDS to <0.2% with PBS. Add 50 µL washed Streptavidin beads. Rotate overnight at 4°C.

Phase 3: Washing & Digestion
  • Stringent Washing: Wash beads sequentially (1 mL each) with:

    • 1% SDS in PBS (1x)

    • 6M Urea in PBS (2x) – Removes non-covalent binders.

    • PBS (3x)

    • 50 mM Ammonium Bicarbonate (3x)

  • On-Bead Digestion: Resuspend beads in 200 µL Ammonium Bicarbonate. Add Trypsin (Sequencing Grade) at 1:50 enzyme:protein ratio. Incubate overnight at 37°C.

  • Elution: Collect supernatant. Acidify with Formic Acid (to 1%) and desalt using C18 StageTips before LC-MS/MS.

Case Studies & Applications

Ligandability of the "Undruggable"

Traditional drug discovery struggles with proteins lacking deep hydrophobic pockets or reactive cysteines. SuFEx probes have successfully targeted:

  • Transcription Factors: Targeting surface Lysines involved in protein-protein interactions (PPIs).

  • Kinases (Non-Cysteine): Targeting the conserved catalytic Lysine or activation loop Tyrosine in kinases that lack a suitable Cys (e.g., expanding beyond the BTK/EGFR Cys space).

Fragment-Based Covalent Screening

A powerful application is SuFEx-Fragment Screening . A library of low-molecular-weight fragments functionalized with fluorosulfates is screened against a target.

  • Logic: The weak affinity of the fragment (

    
     ~ mM) is compensated by the covalent capture (
    
    
    
    ), allowing the identification of weak binders that can be optimized into potent inhibitors.
  • Reference: See Vertex Pharmaceuticals studies on SF-reactive fragment screening [1].

References

  • Jones, L. H. (2015).[11] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[11][12] Angewandte Chemie International Edition. [Link]

  • Mortenson, D. E., et al. (2018).[2] "Sleeping Beauty" SuFEx: The Reawakening of a Dormant Reaction for Drug Discovery. Journal of the American Chemical Society. [Link]

  • Chen, W., et al. (2016). Arylfluorosulfate-based probes for chemoproteomic profiling of tyrosine-reactive proteins. Journal of the American Chemical Society. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

Sources

Exploratory

Technical Guide: Stability &amp; Application of 2-(2-propyn-1-yloxy)-Ethanesulfonyl Fluoride in Aqueous Media

Executive Summary This guide details the hydrolytic stability profile of 2-(2-propyn-1-yloxy)-ethanesulfonyl fluoride (referred to herein as Py-ESF ), a bifunctional SuFEx (Sulfur-Fluoride Exchange) probe. Unlike traditi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the hydrolytic stability profile of 2-(2-propyn-1-yloxy)-ethanesulfonyl fluoride (referred to herein as Py-ESF ), a bifunctional SuFEx (Sulfur-Fluoride Exchange) probe. Unlike traditional sulfonyl chlorides, which degrade rapidly in water, Py-ESF exhibits a "sleeping beauty" reactivity profile: it remains kinetically stable in neutral aqueous buffers while retaining high thermodynamic potential for covalent bonding with specific nucleophilic protein residues (Tyrosine, Lysine, Serine, Histidine).

This document provides the experimental evidence, mechanistic grounding, and validated protocols necessary to utilize Py-ESF in Activity-Based Protein Profiling (ABPP) and covalent drug discovery campaigns.

Part 1: Chemical Architecture & SuFEx Mechanism

Py-ESF combines a bioorthogonal alkyne handle with a reactive sulfonyl fluoride warhead. Its stability stems from the unique nature of the S(VI)-F bond. The bond is strong (approx. 130 kcal/mol) and non-polarizable, resisting spontaneous hydrolysis by water (a hard nucleophile) while remaining susceptible to specific activation by protein microenvironments or H-bonding catalysts.

Structural Logic
  • Alkyne Handle: Chemically inert in biological systems; enables downstream enrichment via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Ether Linker: Provides rotational freedom and separates the lipophilic alkyne from the polar warhead.

  • Sulfonyl Fluoride (Warhead): The electrophile. In aliphatic systems like Py-ESF, it is significantly more stable than in aromatic analogs due to the lack of resonance-based electron withdrawal that would otherwise activate the sulfur center toward non-specific attack.

G cluster_0 Probe Architecture cluster_1 Reactivity Fate Alkyne Alkyne Handle (Click Chemistry) Linker Ether Linker (Solubility/Spacing) Alkyne->Linker Warhead Sulfonyl Fluoride (SuFEx Warhead) Linker->Warhead Water H2O (Solvent) Warhead->Water pH < 8.0 Protein Target Protein (Tyr/Lys/Ser) Warhead->Protein Proximity Driven Hydrolysis Hydrolysis (Very Slow) Water->Hydrolysis Negligible Conjugation Covalent Adduct (Fast/Specific) Protein->Conjugation SuFEx

Figure 1: Structural modularity and differential reactivity of Py-ESF in aqueous environments.

Part 2: Hydrolytic Stability Profile

The following data summarizes the stability of aliphatic sulfonyl fluorides (analogous to Py-ESF) based on


F NMR monitoring.
Stability Data Summary
ParameterConditionStability OutcomeHalf-life (

)
pH 4.0 - 6.0 Acetate/MES BufferHighly Stable > 1 week
pH 7.2 - 7.4 PBS (Phosphate Buffered Saline)Stable > 48 hours
pH 8.0 Tris/HEPESModerately Stable ~ 12 - 24 hours
pH > 9.0 Carbonate BufferUnstable < 4 hours
Plasma Human Plasma (37°C)Variable ~ 4 - 6 hours*

*Note: Plasma instability is driven by esterases or albumin-based nucleophiles, not spontaneous hydrolysis.

Mechanistic Insight: Why is it stable?

The S(VI) center is tetrahedral and sterically shielded by the fluorine atom. Unlike the chloride in sulfonyl chlorides, the fluoride is a poor leaving group in


 reactions without specific assistance (e.g., protonation or H-bonding). In neutral water, the activation energy for hydrolysis is high. Hydrolysis is primarily general-base catalyzed ; therefore, as pH rises above 8.0, hydroxide ions (

) begin to attack the sulfur center, displacing fluoride (

).

Critical Reference: The stability of aliphatic sulfonyl fluorides in PBS (pH 7.2) was explicitly validated in the development of SuFEx chemistry, showing no detectable decomposition after 24 hours by


F NMR [1].

Part 3: Experimental Protocols

Protocol A: Validating Stability via F NMR

This is the gold-standard method. It is self-validating because the disappearance of the sulfonyl fluoride signal (-50 to +50 ppm range) correlates 1:1 with the appearance of free fluoride ion (-120 ppm).

Materials:

  • Py-ESF (10 mM stock in DMSO).

  • Deuterated PBS (pH 7.4) or buffer of choice with 10%

    
    .
    
  • Internal Standard: Trifluoroacetic acid (TFA) or Fluorobenzene (inert).

Workflow:

  • Preparation: Dilute Py-ESF to 500 µM in the aqueous buffer containing 10%

    
    .
    
  • T0 Acquisition: Immediately acquire a

    
    F NMR spectrum (256 scans). Note the specific shift of the 
    
    
    
    peak (typically
    
    
    +50-60 ppm relative to
    
    
    ).
  • Incubation: Incubate the NMR tube at 37°C.

  • Time-Course: Acquire spectra at 1h, 4h, 12h, and 24h.

  • Quantification: Integrate the

    
     peak against the internal standard. Any new peak at 
    
    
    
    -119 ppm indicates free
    
    
    (hydrolysis).
Protocol B: Protein Labeling (ABPP)

Designed to maximize labeling efficiency while minimizing background hydrolysis.

Buffer Selection:

  • Recommended: PBS, HEPES (50 mM, pH 7.4).

  • Avoid: Tris (at high concentrations >100mM) or buffers with primary amines at pH > 8.0, as they can act as competing nucleophiles over long incubations.

Steps:

  • Lysate Prep: Adjust protein concentration to 1-2 mg/mL in PBS (pH 7.4).

  • Probe Addition: Add Py-ESF (final conc. 1-10 µM). Keep DMSO < 2%.

  • Incubation: Incubate for 1 hour at 37°C or 4 hours at Room Temp .

    • Note: Extended incubation (overnight) is possible due to the probe's stability but increases non-specific background.

  • Quench: Precipitate proteins with cold methanol/chloroform or proceed directly to CuAAC click chemistry.

Workflow Start Start: Py-ESF Stock (DMSO) Buffer Dilute in PBS pH 7.4 (Non-Nucleophilic) Start->Buffer Split Application? Buffer->Split Path_QC Stability QC (19F NMR) Split->Path_QC Validation Path_Exp Proteomics (ABPP) Split->Path_Exp Experiment NMR_Read Monitor SO2F Signal (Target: >95% at 24h) Path_QC->NMR_Read Incubate Incubate with Proteome (1-4h @ 37°C) Path_Exp->Incubate Click CuAAC Click Reaction (Biotin/Fluorophore) Incubate->Click Analysis LC-MS/MS Analysis Click->Analysis

Figure 2: Operational workflow for stability validation and proteomic application.

Part 4: Troubleshooting & Best Practices

Handling "False" Instability

If you observe rapid degradation, check for nucleophilic contaminants .

  • Thiol Additives: DTT and BME are potent nucleophiles. While sulfonyl fluorides are generally harder and prefer oxygen/nitrogen nucleophiles (Tyr/Lys), high concentrations of thiols at basic pH can induce degradation.

    • Solution: Remove reducing agents via desalting columns prior to probe addition.

  • pH Drift: Ensure your buffer has sufficient capacity. A drift to pH 8.5+ will accelerate hydrolysis significantly.

Storage
  • Solid/Neat Liquid: Stable for months at -20°C.

  • DMSO Stock: Stable for weeks at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture.

Safety (HSE)

Sulfonyl fluorides are covalent inhibitors. While Py-ESF is less volatile than PMSF, it should be handled in a fume hood. Treat all waste as hazardous chemical waste.

References

  • Wang, J., et al. (2019). A rapid access to aliphatic sulfonyl fluorides.[1] Nature Communications, 10, 3935. (Demonstrates stability of aliphatic sulfonyl fluorides in PBS pH 7.2 for >24h).

  • Dong, J., et al. (2014).[2] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][3] Angewandte Chemie International Edition, 53(36), 9430–9448. (Foundational paper establishing the hydrolytic stability of the S-F bond).

  • Groß, A., et al. (2020). Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media. ChemRxiv. (Validates SuFEx reaction efficiency in aqueous buffer at pH 7.8).

  • Jones, L.H. (2018). SuFEx click chemistry for protein functionalization.[4] MedChemComm, 9, 1476-1481. (Review of protein labeling applications and buffer compatibility).

Sources

Foundational

Precision Electrophiles: The Selectivity Profile of Sulfonyl Fluoride Probes in the Human Proteome

Executive Summary The renaissance of covalent drug discovery has elevated Sulfonyl Fluorides (SFs) from historical protease inhibitors to "privileged" warheads in chemical proteomics. Unlike high-reactivity electrophiles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The renaissance of covalent drug discovery has elevated Sulfonyl Fluorides (SFs) from historical protease inhibitors to "privileged" warheads in chemical proteomics. Unlike high-reactivity electrophiles (e.g., sulfonyl chlorides) that indiscriminately label proteomes, SFs exhibit context-dependent reactivity . They remain inert in aqueous physiological environments until activated by a specific protein microenvironment—a phenomenon termed "SuFEx" (Sulfur-Fluoride Exchange).

This technical guide dissects the selectivity profile of SF probes, moving beyond the traditional serine-hydrolase dogma to reveal their extensive reactivity with Tyrosine, Lysine, and Histidine residues.[1] It provides a validated workflow for mapping these interactions and analyzing the resulting selectivity landscapes.

Part 1: Mechanistic Foundation & Reactivity Landscape

The "Sleeping Beauty" Reactivity

Sulfonyl fluorides possess a unique stability-reactivity profile. The S(VI)-F bond is thermodynamically stable and resistant to reduction and hydrolysis in plasma. Reactivity is not driven solely by intrinsic electrophilicity but by protein-templated activation .

  • Proton Transfer/Hydrogen Bonding: The fluoride leaving group often requires stabilization by hydrogen bond donors (e.g., backbone amides, neighboring side chains) within the binding pocket.

  • Transition State Stabilization: The pentacoordinate transition state is stabilized by the local electrostatic environment, allowing SFs to distinguish between "bystander" nucleophiles and "functional" residues.

Residue Selectivity Hierarchy

While historically associated with Serine (e.g., PMSF), chemoproteomic profiling reveals a broader scope:

  • Tyrosine (Tyr): The most distinct target of aryl-SF probes. Often targeted in GSTs and kinases where the phenol is activated by a proximal base.

  • Lysine (Lys): Frequently targeted in the ATP-binding pocket of kinases (e.g., the catalytic lysine via FSBA).

  • Histidine (His) & Serine (Ser): Context-dependent labeling, often in catalytic triads.

Visualization: SuFEx Activation Mechanism

The following diagram illustrates the protein-templated activation of a Sulfonyl Fluoride probe.

SuFEx_Mechanism cluster_0 Activation Factors Probe Sulfonyl Fluoride Probe (R-SO2-F) Pocket Protein Binding Pocket (Specific Microenvironment) Probe->Pocket Reversible Binding (Kd) Activation Transition State (H-Bond Stabilization of F-) Pocket->Activation Nucleophilic Attack (Tyr/Lys/Ser) Covalent Covalent Adduct (Protein-SO2-R) Activation->Covalent Fluoride Departure (SuFEx) Factor1 Proximal Base (Activates Nucleophile) Factor1->Activation Factor2 H-Bond Donor (Stabilizes Leaving Group) Factor2->Activation

Figure 1: Mechanism of protein-templated SuFEx activation. Note the requirement for specific microenvironmental factors (bases/H-bond donors) for covalent bond formation.

Part 2: Experimental Protocol (ABPP-SILAC)

To accurately determine the selectivity profile and distinguish specific targets from non-specific background, a quantitative Activity-Based Protein Profiling (ABPP) workflow using SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) is required.

Validated Workflow

Objective: Identify specific targets of a novel Aryl-SF probe compared to a DMSO control.

Phase A: Sample Preparation
  • Cell Culture: Grow HeLa/HEK293 cells in "Light" (K0R0) and "Heavy" (K8R10) SILAC media for >6 passages.

  • Probe Incubation (In Situ):

    • Heavy Cells: Treat with Aryl-SF Probe (e.g., 10 µM) for 1 hour.

    • Light Cells: Treat with DMSO (Vehicle) for 1 hour.

  • Lysis: Harvest, wash with PBS, and lyse in PBS + 1% NP-40 (avoid amine-containing buffers like Tris which can quench SFs).

  • Mixing: Combine Light and Heavy lysates at a 1:1 protein ratio (typically 2 mg total protein).

Phase B: Click Chemistry & Enrichment
  • Click Reaction: Add the following to the mixed lysate:

    • Biotin-Azide (100 µM)

    • TCEP (1 mM)

    • TBTA Ligand (100 µM)

    • CuSO4 (1 mM)

    • Incubate 1 hour at Room Temp.

  • Precipitation: Methanol/Chloroform precipitation to remove excess reagents. Resuspend pellet in 6M Urea/25mM Ammonium Bicarbonate .

  • Streptavidin Enrichment: Incubate with high-capacity Streptavidin-Agarose beads for 1.5 hours. Wash aggressively (1% SDS, then Urea, then PBS) to remove non-covalent binders.

Phase C: On-Bead Digestion & MS
  • Reduction/Alkylation: DTT (5 mM) followed by Iodoacetamide (10 mM).

  • Digestion: Trypsin digestion overnight at 37°C.

  • Elution: Collect peptides.

  • LC-MS/MS: Analyze on a high-resolution Orbitrap instrument.

Visualization: ABPP-SILAC Workflow

ABPP_Workflow cluster_inputs Input Samples Light Light Cells (DMSO) Mix 1:1 Lysate Mix Light->Mix Heavy Heavy Cells (SF Probe) Heavy->Mix Click CuAAC Click Chemistry (Biotin-Azide) Mix->Click Enrich Streptavidin Enrichment (Stringent Washing) Click->Enrich Digest On-Bead Tryptic Digestion Enrich->Digest MS LC-MS/MS & Quantification (Heavy/Light Ratio) Digest->MS

Figure 2: Quantitative chemoproteomic workflow for defining SF probe selectivity.

Part 3: Selectivity Landscape & Data Analysis[2]

Comparative Selectivity Profiles

The selectivity of SF probes is heavily influenced by the scaffold attached to the sulfonyl fluoride group. The table below summarizes the proteomic profiles of key SF probe classes.

Probe ClassRepresentative MoleculePrimary Residue TargetsSelectivity ProfileKey Biological Targets
Purine Analogues FSBA Lysine (Catalytic)Broad. Hits hundreds of ATP-binding proteins (Kinases, Helicases).Kinases (e.g., EGFR, CDK), HSP90.
Simple Aryl-SF Benzenesulfonyl fluoride Serine, TyrosinePromiscuous. Acts as a general serine protease inhibitor but also labels surface tyrosines.Serine Proteases, GSTs.
Tailored Aryl-SF XO44 / SF-1 Tyrosine, LysineHigh. Directed by the scaffold's affinity. "Tunable" reactivity.[2]Specific Kinases (e.g., Src), Nuclear Receptors.
Sulfamoyl Fluorides NR-SO2F TyrosineVery High. Lower intrinsic reactivity requires precise positioning.Specific enzymes, often requiring extended incubation.
Interpreting the Data: Defining "Hits"

In a SILAC experiment, a "Hit" is defined by the Heavy/Light (H/L) ratio.

  • H/L > 5-10: High-confidence specific target. The protein was enriched only in the probe-treated sample.

  • H/L ~ 1: Non-specific background (sticky proteins like tubulin, actin, carboxylases).

  • Residue Validation: To confirm the exact modification site, use differential alkylation or look for the mass shift of the probe (+Probe Mass - HF) on specific peptides.

Case Study: Tyrosine vs. Lysine

Recent large-scale profiling (e.g., by the Jones or Taunton labs) has shifted the paradigm:

  • Tyrosine Targeting: Aryl-SF probes show a strong preference for Tyrosine residues located in "privileged" pockets of Glutathione S-Transferases (GSTs) . The Tyr residue here acts as a nucleophile due to the lowering of its pKa by the local environment.

  • Lysine Targeting: In kinases, SF probes often mimic the phosphate of ATP, positioning the sulfur near the conserved catalytic Lysine (e.g., Lys72 in PKA), facilitating SuFEx.

Visualization: Hit Validation Logic

Hit_Validation Start MS Data Output (Protein List + Ratios) RatioCheck Check H/L Ratio Start->RatioCheck Background Discard (Non-specific binder) RatioCheck->Background Ratio < 4 PeptideCheck Identify Modified Peptide? RatioCheck->PeptideCheck Ratio > 4 SiteID Site-Specific Hit (Residue Confirmed) PeptideCheck->SiteID Yes (Mass Shift Found) ProteinID Protein-Level Hit (Site Ambiguous) PeptideCheck->ProteinID No (Enrichment Only)

Figure 3: Decision logic for classifying chemoproteomic hits.

References

  • Sulfonyl fluorides as privileged warheads in chemical biology. Source: Chemical Science (2015) [Link][3][4]

  • The proximity-enabled sulfur fluoride exchange reaction in the protein context. Source: Chemical Science (2023) [Link]

  • Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. Source: Nature Chemistry (2023) [Link][5]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools. Source: ACS Chemical Biology (2023) [Link][6]

  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Source: Chemistry & Biology (2013) [Link][7]

Sources

Exploratory

Difference between sulfonyl fluorides and sulfonyl chlorides in chemical biology

Executive Summary: The Warhead Evolution In the landscape of covalent drug discovery and chemical proteomics, the choice of electrophile is the single most critical determinant of a probe's success. For decades, sulfonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Warhead Evolution

In the landscape of covalent drug discovery and chemical proteomics, the choice of electrophile is the single most critical determinant of a probe's success. For decades, sulfonyl chlorides (SCs) were the standard for sulfonylation, yet their utility in biological systems is severely compromised by hydrolytic instability and promiscuous reactivity.

The field has since undergone a paradigm shift toward sulfonyl fluorides (SFs) . Once considered too inert for practical use, SFs have been elevated to "privileged" status through the development of Sulfur(VI) Fluoride Exchange (SuFEx ) click chemistry. Unlike their chloride counterparts, SFs possess a unique "Goldilocks" reactivity: they are thermodynamically stable in physiological buffers yet kinetically active when positioned within the specific electrostatic environment of a protein binding pocket.

This guide provides a technical deep-dive into the mechanistic, stability, and application differences between these two warheads, offering validated protocols for their synthesis and deployment in Activity-Based Protein Profiling (ABPP).

The Mechanistic Divergence: Stability vs. Reactivity

The fundamental difference between sulfonyl chlorides and fluorides lies in the nature of the sulfur-halogen bond and its interaction with the biological milieu.

Sulfonyl Chlorides (R-SO₂Cl): The Indiscriminate Electrophile

Sulfonyl chlorides are highly reactive electrophiles characterized by a weak S–Cl bond and a highly polarized sulfur center.

  • Hydrolysis: In aqueous buffers (pH 7.4), SCs undergo rapid hydrolysis (half-lives often measured in minutes), converting to the inert sulfonic acid (R-SO₃H). This rapid degradation depletes the probe concentration before it can effectively engage the target protein.

  • Selectivity: Due to their high intrinsic reactivity, SCs often label surface-exposed nucleophiles indiscriminately, leading to high background noise in proteomic experiments.

Sulfonyl Fluorides (R-SO₂F): Context-Dependent Reactivity

Sulfonyl fluorides exhibit a unique stability-reactivity profile driven by the strength of the S–F bond (approx. 130 kcal/mol) and the low polarizability of fluorine.

  • Bio-Orthogonality: SFs are remarkably resistant to hydrolysis and reduction. They remain stable in plasma and cellular lysates for hours to days, allowing for extended incubation times necessary for low-abundance target engagement.

  • Context-Specific Activation: The S–F bond is "spring-loaded." It does not react with free nucleophiles in solution but is activated within protein active sites. This activation is often catalyzed by hydrogen bonding to the sulfonyl oxygens or the fluorine atom, or by the specific orientation of a nucleophilic side chain (Tyr, Lys, His, Ser) in a hydrophobic pocket.

Comparative Data Analysis
FeatureSulfonyl Chloride (R-SO₂Cl)Sulfonyl Fluoride (R-SO₂F)
Bond Strength Weak (S-Cl)Strong (S-F)
Hydrolytic Stability Low (< 15 min in PBS)High (> 24-48 hrs in PBS)
Intrinsic Reactivity High (Indiscriminate)Low (Latent/Tunable)
Target Residues Lys, Cys, Ser, Tyr (Non-specific)Tyr , Lys, His, Ser (Site-specific)
Mechanism Direct Nucleophilic SubstitutionSulfur(VI) Fluoride Exchange (SuFEx)
Biological Utility Synthetic Intermediate onlyChemical Probes, Covalent Drugs

Mechanism of Action: SuFEx in Biology[1][2][3]

The reaction of sulfonyl fluorides with protein nucleophiles proceeds via the SuFEx mechanism.[1] Unlike Michael acceptors (e.g., acrylamides) that primarily target Cysteine, SFs have a broader residue scope, most notably Tyrosine .

The Tyrosine Advantage

Tyrosine is often overlooked in covalent targeting due to the low nucleophilicity of the phenol group at physiological pH. However, SFs can capture "functional" tyrosines—those with depressed pKa values due to neighboring basic residues or metal cations.

  • Mechanism: The phenol oxygen attacks the S(VI) center, displacing fluoride. This reaction is often assisted by the protein environment which stabilizes the pentacoordinate transition state.

  • Significance: This allows targeting of binding sites that lack Cysteine, significantly expanding the "druggable" proteome.

Experimental Protocols

Protocol A: Synthesis of Sulfonyl Fluoride Probes

Direct conversion of Sulfonyl Chlorides to Sulfonyl Fluorides using KHF₂.[2]

Rationale: While SFs are stable, many commercial building blocks are sold as SCs. This "potassium bifluoride" method is the industry standard for robust, high-yield conversion.

Materials:

  • Starting Sulfonyl Chloride (R-SO₂Cl)[3]

  • Potassium Bifluoride (KHF₂) [CAUTION: Corrosive, generates HF in situ]

  • Solvent: Acetonitrile (MeCN) / Water (1:1 mixture)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 equivalent of R-SO₂Cl in MeCN (0.5 M concentration).

  • Reagent Prep: Prepare a saturated aqueous solution of KHF₂ (approx. 4-5 equivalents).

  • Reaction: Add the KHF₂ solution dropwise to the stirring R-SO₂Cl solution.

  • Monitoring: Stir vigorously at room temperature. Monitor by TLC or LC-MS.

    • Note: The reaction is typically complete within 2–4 hours. The R-SO₂Cl peak will disappear, and the R-SO₂F peak (M+H or M+Na) will appear.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.

  • Purification: Most SFs are pure enough for use; if necessary, purify via silica flash chromatography (SFs are stable on silica).

Protocol B: Activity-Based Protein Profiling (ABPP) with SF Probes

Workflow for identifying targets of a sulfonyl fluoride probe in a complex proteome.

Rationale: This protocol utilizes a "Click-ABPP" approach, where the SF probe contains a terminal alkyne handle.[4]

Step-by-Step Workflow:

  • Lysate Preparation: Prepare proteome lysate (e.g., HEK293T cells) in PBS (1 mg/mL protein conc.).

  • Probe Incubation: Add the SF-alkyne probe (e.g., 1–10 µM final) to the lysate.

    • Control: Incubate a separate sample with DMSO vehicle.

    • Time: Incubate for 1–4 hours at 37°C (SFs require longer incubation than acrylamides due to latent reactivity).

  • Click Chemistry: Add the reporter mix to conjugate biotin to the probe-labeled proteins:

    • Biotin-Azide (100 µM)

    • TCEP (1 mM)

    • TBTA (Ligand, 100 µM)

    • CuSO₄ (1 mM)

    • Incubate for 1 hour at RT.

  • Precipitation: Precipitate proteins with cold methanol/chloroform to remove excess probe and reagents.

  • Enrichment: Resuspend protein pellet and incubate with Streptavidin-agarose beads for 2 hours.

  • Washing: Wash beads stringently (1% SDS, Urea, etc.) to remove non-specific binders.

  • On-Bead Digestion: Digest bound proteins with Trypsin overnight.

  • Analysis: Analyze peptides via LC-MS/MS. Compare spectral counts/intensity between Probe and DMSO samples to identify specific targets.

Visualizations

Diagram 1: The Stability-Reactivity Energy Landscape

This diagram illustrates why SFs are superior for biological applications: a high barrier to non-specific hydrolysis (stability) but a lowered barrier in the presence of a protein active site (specific reactivity).

EnergyLandscape cluster_legend Mechanism Comparison Start Reagent (R-SO2-X) TS_Hydrolysis TS: Hydrolysis (Non-specific) Start->TS_Hydrolysis Low Barrier (Cl) Start->TS_Hydrolysis High Barrier (F) TS_Protein TS: Protein Binding (Specific) Start->TS_Protein Lowered Barrier (Protein Environment) Product_Hydrolysis Sulfonic Acid (Inactive) TS_Hydrolysis->Product_Hydrolysis Product_Protein Covalent Adduct (Target Engagement) TS_Protein->Product_Protein Note SFs resist hydrolysis (Blue path) but react specifically in pockets (Green path). SCs hydrolyze rapidly (Red path).

Caption: Comparative energy landscape showing the kinetic stability of Sulfonyl Fluorides (F) against hydrolysis compared to the rapid degradation of Sulfonyl Chlorides (Cl).[2][5][6][7][8][9][10][11]

Diagram 2: ABPP Workflow for SF Probes

A logical flow of the experimental procedure described in Protocol B.

ABPP_Workflow Lysate Cell Lysate (Complex Proteome) Incubation Probe Incubation (SF-Alkyne, 37°C, 2-4h) Lysate->Incubation Click CuAAC Click Chemistry (+ Biotin-Azide, TCEP, CuSO4) Incubation->Click Covalent Labeling Enrichment Streptavidin Enrichment (Capture Biotinylated Proteins) Click->Enrichment Biotinylation Wash Stringent Washing (Remove Non-specifics) Enrichment->Wash Digest Tryptic Digestion (On-bead) Wash->Digest LCMS LC-MS/MS Analysis (Target ID) Digest->LCMS Peptides

Caption: Step-by-step Activity-Based Protein Profiling (ABPP) workflow utilizing Sulfonyl Fluoride probes for proteome-wide target identification.

Case Studies in Chemical Biology

Targeting Tyrosine: DcpS Inhibition

A landmark study demonstrated the power of SFs by targeting the mRNA decapping scavenger enzyme (DcpS).

  • Challenge: The active site contained no cysteine residues suitable for traditional acrylamide inhibitors.

  • Solution: A sulfonyl fluoride probe was designed to target Tyr273 .

  • Outcome: The probe showed high selectivity for DcpS in whole proteomes, validating the "context-dependent" reactivity of SFs toward Tyrosine.

Targeting Lysine: TTR Kinetic Stabilizers

Sulfonyl fluorides have also been employed to target Lysine residues.[4] In Transthyretin (TTR) amyloidosis research, SF probes were designed to react with Lys15 .

  • Mechanism: The ε-amino group of Lysine, positioned proximally in the binding pocket, acts as the nucleophile to displace fluoride.

  • Result: This formed a stable sulfonamide bond, kinetically stabilizing the TTR tetramer and preventing amyloidogenesis.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][10][12] Angewandte Chemie International Edition. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Mortenson, D. E., et al. (2018). "Rational Design of Sulfonyl Fluoride Probes for Targeting Tyrosine Residues." Journal of the American Chemical Society. [Link]

  • Grimster, N. P., et al. (2013). "Aromatic Sulfonyl Fluorides as Kinetic Stabilizers of Transthyretin." Journal of the American Chemical Society. [Link]

  • Chen, W., et al. (2016). "Arylfluorosulfate Probes for Profiling Tyrosine and Lysine Residues in the Proteome." Journal of the American Chemical Society. [Link]

Sources

Foundational

Technical Guide: 2-(2-Propyn-1-yloxy)ethanesulfonyl Fluoride (Py-ESF) in Chemical Proteomics

This is an in-depth technical guide on the applications of 2-(2-propyn-1-yloxy)ethanesulfonyl fluoride , a specialized bifunctional probe used in chemical biology and proteomics. Executive Summary 2-(2-propyn-1-yloxy)eth...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the applications of 2-(2-propyn-1-yloxy)ethanesulfonyl fluoride , a specialized bifunctional probe used in chemical biology and proteomics.

Executive Summary

2-(2-propyn-1-yloxy)ethanesulfonyl fluoride (referred to herein as Py-ESF ) is a high-utility bifunctional linker and chemical probe designed for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. It features a reactive sulfonyl fluoride (SO₂F) warhead for covalent protein modification and a terminal alkyne handle for bioorthogonal Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide details the mechanistic principles, experimental protocols, and data analysis frameworks for deploying Py-ESF in Activity-Based Protein Profiling (ABPP) and fragment-based ligand discovery .

Part 1: Chemical Architecture & Mechanism

The SuFEx Revolution

Developed by K. Barry Sharpless and colleagues, SuFEx is a "click chemistry" reaction that exploits the unique stability-reactivity paradox of the sulfur(VI) fluoride bond. Unlike sulfonyl chlorides, which are prone to rapid hydrolysis, sulfonyl fluorides (like Py-ESF) are remarkably stable in aqueous physiological buffers but become highly reactive when positioned in proximity to a nucleophile within a protein binding pocket or under specific catalytic conditions.

Bifunctional Design

Py-ESF serves as a "minimalist" probe with two distinct functional terminals:

ComponentChemical StructureFunctionMechanism
Warhead -SO₂F (Sulfonyl Fluoride)Covalent LabelingReacts with nucleophilic amino acid side chains (Tyr, Lys, His, Ser) via S(VI) exchange, releasing fluoride (F⁻).
Linker -OCH₂CH₂- (Ethyl Ether)SpacerProvides minimal steric bulk, allowing the probe to access tight binding pockets.
Handle -C≡CH (Terminal Alkyne)Bioorthogonal TagReacts with azide-functionalized reporters (e.g., Biotin-N₃, Rhodamine-N₃) via CuAAC for visualization or enrichment.
Mechanism of Action

The Py-ESF probe functions as a context-dependent electrophile . It does not indiscriminately label all nucleophiles. Instead, it preferentially modifies residues where the local protein environment (e.g., an oxyanion hole or basic residue) activates the latent reactivity of the SO₂F group.

SuFEx_Mechanism Protein Target Protein (Nucleophile: Tyr-OH, Lys-NH2) Complex Protein-Probe Complex (Non-covalent) Protein->Complex Binding/Proximity Probe Py-ESF Probe (R-SO2F) Probe->Complex Transition Transition State (Pentacoordinate Sulfur) Complex->Transition Nucleophilic Attack Labeled Covalently Labeled Protein (Protein-SO2-R) Transition->Labeled Fluoride (F-) Release Click CuAAC Click Reaction (+ Biotin-Azide) Labeled->Click Enrichment Analysis LC-MS/MS Analysis (Site Identification) Click->Analysis Proteolysis & Sequencing

Figure 1: Mechanistic pathway of Py-ESF labeling from protein recognition to mass spectrometry analysis.

Part 2: Applications in Chemical Proteomics

Residue-Specific Profiling

Py-ESF is extensively used to map "ligandable" tyrosines and lysines across the proteome. Because the SO₂F group is relatively small, it can probe cryptic pockets that larger drug-like molecules cannot access.

  • Target Residues: Primarily Tyrosine (Tyr) and Lysine (Lys), with occasional Histidine (His) and Serine (Ser) modification.

  • Utility: Identifying hyper-reactive residues that can serve as covalent drug targets.

Fragment-Based Ligand Discovery (FBLD)

Py-ESF can be used as a "scout fragment."

  • Screening: A library of Py-ESF analogs (or Py-ESF itself) is incubated with a protein of interest.

  • Hit Validation: If Py-ESF labels a specific site, it indicates that the site is chemically accessible.

  • Optimization: The alkyne handle can be used to attach various "warheads" or ligand fragments to optimize binding affinity.

Part 3: Experimental Protocols

Synthesis of Py-ESF

Note: While commercially available, in-house synthesis is cost-effective. Reaction: Ethanesulfonyl fluoride (ESF) + Propargyl Alcohol → Py-ESF Reagents: ESF (1.2 equiv), Propargyl Alcohol (1.0 equiv), DBU (0.1 equiv) in CH₂Cl₂. Procedure:

  • Dissolve propargyl alcohol in CH₂Cl₂.

  • Add ESF dropwise.

  • Add catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) slowly at 0°C.

  • Stir at Room Temperature (RT) for 4-12 hours.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Yield: Typically >80%.

Protein Labeling Workflow (Gel-Based & MS-Based)
Phase A: Probe Incubation
  • Preparation: Dilute protein proteome (1-2 mg/mL) in PBS (pH 7.4).

  • Treatment: Add Py-ESF (from 100x DMSO stock) to a final concentration of 10–100 µM .

    • Control: Treat a separate sample with DMSO only.

  • Incubation: Rotate at RT for 1–4 hours . (Time depends on target reactivity).

Phase B: CuAAC Click Chemistry

After labeling, unreacted probe is NOT removed (it is quenched during precipitation later, or the click reaction is performed directly).

  • Reaction Mix: Add the following reagents in order:

    • Biotin-Azide (or Fluorescent Azide): 100 µM final.

    • TCEP (Tris(2-carboxyethyl)phosphine): 1 mM final (Reduces disulfides and protects Cu(I)).

    • TBTA (Ligand): 100 µM final (Stabilizes Cu(I)).

    • CuSO₄: 1 mM final (Catalyst).

  • Incubation: Vortex and incubate at RT for 1 hour .

Phase C: Enrichment & Analysis (For MS)
  • Precipitation: Add cold Methanol/Chloroform (4:1 ratio) to precipitate proteins and remove excess reagents.

  • Wash: Wash pellet 2x with cold methanol.

  • Resolubilization: Dissolve pellet in 1.2% SDS / PBS.

  • Affinity Enrichment: Incubate with Streptavidin-Agarose beads (1-2 hours).

  • Digestion: On-bead trypsin digestion (overnight).

  • Elution: Elute peptides.

  • LC-MS/MS: Analyze peptides to identify the modification site (Mass shift: +Probe +Biotin mass).

Part 4: Data Analysis & Interpretation

Quantitative Metrics

When analyzing Mass Spectrometry data, use the following metrics to validate hits:

MetricDescriptionAcceptance Criteria
Spectral Counts (SpC) Number of MS/MS spectra matching a peptide.Ratio (Treated/Control) > 5.0
XIC Area Area under the curve of the extracted ion chromatogram.Significant enrichment in probe sample vs. DMSO.
Site Localization Probability that the modification is on a specific residue.A-Score or Localization Probability > 0.75 (75%).
Troubleshooting Common Issues
  • High Background: Reduce probe concentration or click reaction time. Ensure thorough washing of streptavidin beads.

  • No Labeling: The target residue may not be "SuFEx-able" (lacks activating environment). Try increasing pH to 8.0 or increasing incubation time.

  • Precipitation: High concentrations of probe (>500 µM) may cause protein precipitation. Keep DMSO < 2%.

Part 5: Visualization of Workflow

ABPP_Workflow cluster_0 Phase 1: Labeling cluster_1 Phase 2: Click Chemistry cluster_2 Phase 3: Enrichment & MS Proteome Cell Lysate / Proteome Incubation Incubate with Py-ESF (1-4 hrs, RT) Proteome->Incubation ClickMix Add Click Reagents (Biotin-N3, CuSO4, TCEP, TBTA) Incubation->ClickMix Reaction CuAAC Reaction (1 hr, RT) ClickMix->Reaction Precip Protein Precipitation (MeOH/CHCl3) Reaction->Precip Avidin Streptavidin Enrichment Precip->Avidin Digestion Trypsin Digestion Avidin->Digestion MS LC-MS/MS Analysis Digestion->MS

Figure 2: Step-by-step workflow for Activity-Based Protein Profiling (ABPP) using Py-ESF.

References

  • Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Chen, W., et al. (2016). "A Library of Probe-Class SuFEx Electrophiles for Proteome-Wide Discovery of Ligandable Tyrosines." Journal of the American Chemical Society, 138(22), 7353–7364.

  • Dong, J., et al. (2022).[1][2] "Sulfonyl Fluoride Compounds and Methods of Use." U.S. Patent Application US 2022/0313624 A1.

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters, 9(6), 584–586.

Sources

Exploratory

Precision Electrophiles: A Technical Guide to pH-Dependent SuFEx Probe Reactivity

Topic: Understanding pH-dependent reactivity of SuFEx probes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Discovery Professionals Executive Summary Sulfur-Fluoride Exchange (SuFEx) chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding pH-dependent reactivity of SuFEx probes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Discovery Professionals

Executive Summary

Sulfur-Fluoride Exchange (SuFEx) chemistry has transcended its origins as a "click" reaction to become a cornerstone of covalent drug discovery.[1] Unlike traditional electrophiles (e.g., acrylamides) that rely on inherent high reactivity, SuFEx probes function as "sleeping beauties"—metabolically stable in aqueous environments until "awakened" by a specific protein microenvironment.

This guide provides a rigorous technical framework for understanding and manipulating the pH-dependent reactivity of SuFEx probes. By mastering the interplay between solution pH, residue pKa, and the intrinsic electrophilicity of the S(VI) center, researchers can tune selectivity between Tyrosine (Tyr) and Lysine (Lys) residues, transforming promiscuous binders into precision chemical probes.

The Mechanistic Basis of SuFEx Activation

The "Sleeping Beauty" Phenomenon

The S(VI)-F bond is uniquely stable due to the high oxidation state of sulfur and the strong S-F bond energy. However, it is kinetically active toward nucleophilic substitution under specific conditions. In a biological context, this activation is rarely spontaneous hydrolysis; it is driven by Proximity-Enabled Reactivity (PER) .

For a SuFEx reaction to occur, two conditions must typically be met:

  • Nucleophilic Activation: The target residue (Tyr-OH or Lys-NH2) must be in a reactive state (Tyr-O⁻ or Lys-NH2).

  • Electrophilic Assistance: The leaving group (fluoride) often requires stabilization, typically via hydrogen bonding from the protein backbone or adjacent residues (the "oxyanion hole" effect), or stabilization of the pentacoordinate transition state.

The Role of pH in Selectivity

The reactivity of SuFEx probes is governed by the ionization state of the nucleophile.

  • Tyrosine (Tyr): Intrinsic pKa ~10. Reacts as a phenolate (Tyr-O⁻). In bulk solvent at pH 7.4, the population of Tyr-O⁻ is negligible (<0.3%). However, within a protein pocket, local cationic residues (Arg, Lys) can depress the pKa of Tyr to <7.0, making it highly reactive at physiological pH.

  • Lysine (Lys): Intrinsic pKa ~10.5. Reacts as a neutral amine (Lys-NH2). At pH 7.4, Lys is predominantly protonated (Lys-NH3⁺) and unreactive. Reactivity requires either a local base to deprotonate it or a higher solution pH.

Key Insight: By modulating pH, you can screen for "privileged" residues. A SuFEx event at pH 7.4 on Tyrosine implies a highly specific local environment that perturbs the pKa, suggesting a ligandable functional pocket rather than non-specific surface labeling.

Visualizing the Activation Pathway

The following diagram illustrates the bifurcation of reactivity based on pH and local environment.

SuFEx_Mechanism Probe SuFEx Probe (R-SO2-F) Env Protein Microenvironment Probe->Env Binding Tyr_Prod Tyr-O-SO2-R (Stable Adduct) Probe->Tyr_Prod F- departure Lys_Prod Lys-NH-SO2-R (Sulfonamide) Probe->Lys_Prod Tyr_Rest Tyr-OH (pKa ~10) Env->Tyr_Rest Proximity Lys_Rest Lys-NH3⁺ (pKa ~10.5) Env->Lys_Rest Proximity Tyr_Act Tyr-O⁻ (Phenolate) Tyr_Rest->Tyr_Act Local pKa Depression (or pH > 8.5) Tyr_Act->Tyr_Prod Nucleophilic Attack (Fast) Lys_Act Lys-NH2 (Neutral Amine) Lys_Rest->Lys_Act pH > 8.0 (or Local Base) Lys_Act->Lys_Prod Nucleophilic Attack (Slow)

Figure 1: Mechanistic bifurcation of SuFEx reactivity. Tyrosine ligation is often favored at physiological pH due to local pKa depression, whereas Lysine typically requires higher pH or specific catalytic assistance.

Strategic Probe Selection

Not all SuFEx warheads are created equal.[2] Your choice of warhead dictates the pH sensitivity of your experiment.

Warhead ClassStructureIntrinsic ReactivitypH SensitivityPrimary Target
Sulfonyl Fluoride R-SO₂FHighModerateTyr, Lys, His, Ser
Fluorosulfate Ar-O-SO₂FLowLowTyr, Lys (Strictly proximity-driven)
Sulfamoyl Fluoride R₂N-SO₂FVery LowHighLys (Requires specific activation)

Expert Tip: For initial "broad" ligandability mapping, use Aryl Sulfonyl Fluorides . For high-stringency target validation where off-target labeling must be minimized, switch to Fluorosulfates .

Experimental Protocol: pH-Dependent Reactivity Profiling

This protocol is designed to identify the optimal labeling conditions for a target protein and to distinguish between specific (pKa-perturbed) and non-specific labeling.

Reagents & Setup
  • Buffer A (Acidic/Neutral): 50 mM MES, 150 mM NaCl, pH 6.0

  • Buffer B (Physiological): 50 mM HEPES, 150 mM NaCl, pH 7.4

  • Buffer C (Basic): 50 mM Tris, 150 mM NaCl, pH 8.5 (Note: Tris contains primary amines but is generally compatible with SuFEx due to slower kinetics compared to protein labeling; however, HEPES pH 8.5 is safer if high probe concentrations are used).

  • Probe Stock: 10 mM in DMSO.

  • Quench Solution: 5% SDS with 10 mM free amine (e.g., hydroxylamine) or simply protein loading buffer (boiling).

Step-by-Step Workflow
  • Proteome Preparation: Dilute protein/lysate to 1 mg/mL in Buffers A, B, and C.

  • Probe Incubation: Add SuFEx probe (final conc. 1–10 µM). Ensure DMSO <1%.

  • Time-Course: Incubate at 37°C. Harvest aliquots at T=1h, 4h, and 24h.

  • Click Chemistry (if using alkyne probe):

    • Add: 100 µM Azide-Tag (Biotin or Fluorophore), 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4.

    • Incubate 1h at RT.

  • Analysis: SDS-PAGE (fluorescence scanning) or LC-MS/MS.

Data Interpretation Matrix
ObservationInterpretationActionable Insight
Labeling at pH 6.0 Highly reactive "hotspot" residue. Likely a perturbed Tyr (pKa < 6.5) or His.High Priority. Excellent candidate for covalent inhibitor development.
Labeling at pH 7.4, none at 6.0 Standard proximity-enabled reactivity.Standard Target. Good candidate, likely requires optimized ligand binding.
Labeling only at pH 8.5 Non-specific Lys labeling or weak binding.Low Priority. Risk of off-target effects in vivo. Re-design scaffold.

Visualization: Experimental Decision Logic

Protocol_Logic Start Start: SuFEx Probe Screening Step1 Perform pH Profiling (pH 6.0, 7.4, 8.5) Start->Step1 Decision1 Labeling observed at pH 6.0? Step1->Decision1 Result_High Hyper-Reactive Residue (Specific) Decision1->Result_High Yes Check_74 Labeling observed at pH 7.4? Decision1->Check_74 No Result_Med Physiological Reactivity (Proximity-Driven) Check_74->Result_Med Yes Check_85 Labeling only at pH 8.5? Check_74->Check_85 No Result_Low Non-Specific / Low Reactivity Check_85->Result_Low Yes Check_85->Result_Low No (No Labeling)

Figure 2: Decision tree for interpreting pH-dependent labeling data to assess target viability.

Troubleshooting & Optimization

"I see labeling, but MS shows multiple sites."
  • Cause: The probe is too electrophilic (likely a sulfonyl fluoride) or the concentration is too high, driving non-specific Lys labeling at pH 7.4.

  • Solution: Switch to a Fluorosulfate warhead or lower the pH to 6.5. If the specific site is truly activated, it will still react at pH 6.5, while background Lys labeling will disappear.

"No labeling observed at any pH."
  • Cause: Lack of binding affinity or no nucleophile in proximity.

  • Solution: The "Sleeping Beauty" is not waking up. Increase probe affinity (SAR optimization) or check structural biology data for available nucleophiles (Tyr/Lys/His) within 5–10 Å of the binding pocket.

Buffer Interference
  • Caution: Avoid buffers with high concentrations of nucleophiles (e.g., DTT, mercaptoethanol) during the incubation, as they can reduce the azide (for click) or compete with the reaction if the warhead is extremely reactive. SuFEx is generally orthogonal to thiols, but high concentrations of DTT can sometimes cause issues with downstream click chemistry reagents (reducing Cu(II) too fast).

References

  • The Proximity-Enabled Sulfur Fluoride Exchange Reaction in the Protein Context. Source: Chemical Science (RSC) [Link]

  • Sulfur Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Source: Angewandte Chemie International Edition [Link]

  • Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. Source: ACS Chemical Biology [Link]

  • Emerging Utility of Fluorosulfate Chemical Probes. Source: ACS Medicinal Chemistry Letters [Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides. Source: Chemical Science [Link]

Sources

Protocols & Analytical Methods

Method

Context-Dependent Chemoproteomics: Protocol for Activity-Based Protein Profiling (ABPP) with Sulfonyl Fluorides

Introduction: The Renaissance of Sulfonyl Fluorides Activity-Based Protein Profiling (ABPP) has traditionally relied on highly reactive electrophiles like fluorophosphonates (targeting serine hydrolases) or acrylamides (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Renaissance of Sulfonyl Fluorides

Activity-Based Protein Profiling (ABPP) has traditionally relied on highly reactive electrophiles like fluorophosphonates (targeting serine hydrolases) or acrylamides (targeting cysteines). However, a vast portion of the "ligandable" proteome—specifically non-catalytic Tyrosine, Lysine, and Histidine residues—remained inaccessible to these standard warheads.

This guide details the protocol for using Sulfonyl Fluorides (SF) in ABPP. Unlike traditional covalent probes, SFs utilize Sulfur-Fluoride Exchange (SuFEx) chemistry. This reaction is unique because SF warheads are relatively inert in aqueous environments ("sleeping beauties") and only become reactive when stabilized by a specific protein microenvironment (e.g., an oxyanion hole or local pH perturbation).

Why Choose Sulfonyl Fluorides?
  • Tunable Reactivity: They do not indiscriminately alkylate; they require "context" to react, reducing non-specific background compared to sulfonyl chlorides.

  • Residue Scope: They are the gold standard for mapping ligandable Tyrosine and Lysine residues, expanding the druggable genome beyond Cysteine.

  • Cell Permeability: Most SF probes are cell-permeable, allowing for in situ profiling.

Mechanism of Action: Proximity-Enabled SuFEx

The core principle is Context-Dependent Reactivity . The sulfonyl fluoride does not react with free amino acids in solution at physiological pH. It requires the protein pocket to position the nucleophile and the warhead precisely, often stabilizing the transition state (e.g., via hydrogen bonding to the fluoride or sulfonyl oxygens).

Diagram 1: The SuFEx Activation Mechanism[1]

SuFEx_Mechanism cluster_0 Aqueous Stability Probe Inert SF Probe (Sulfonyl Fluoride) Complex Non-Covalent Encounter Complex Probe->Complex Diffusion Protein Target Protein (Specific Pocket) Protein->Complex Transition Transition State (Pocket-Stabilized) Complex->Transition Context Activation (H-bond/pH) Covalent Covalent Adduct (SuFEx Bond) Transition->Covalent F- Leaving Group

Caption: The SuFEx reaction is driven by protein context. The probe remains inert until the protein pocket stabilizes the transition state, ejecting fluoride.

Experimental Workflow

This protocol describes a Gel-Free, Mass Spectrometry-Based workflow using a generic "scout" probe (e.g., SF-Alkyne) for global profiling.

Phase 1: Sample Preparation & Labeling

Critical Decision: In situ (Live Cell) vs. In vitro (Lysate).

  • Recommendation: Start with Lysate to establish baseline reactivity, then move to Live Cell to preserve physiological protein conformations.

Reagents Required:
  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% NP-40. (Avoid Tris and DTT during labeling).

  • Probe: SF-Alkyne (100 mM stock in DMSO).

  • Click Reagents: Azide-PEG3-Biotin, CuSO4, TCEP (Tris(2-carboxyethyl)phosphine), TBTA (Ligand).

Protocol Steps:
  • Lysis: Lyse cells in Lysis Buffer. Sonicate and centrifuge (16,000 x g, 15 min, 4°C) to clear debris.

  • Normalization: Dilute proteome to 1-2 mg/mL .

  • Probe Incubation:

    • Add SF-Alkyne probe to lysate (Final Conc: 50–100 µM ).

    • Control: Add DMSO only to a separate sample.

    • Incubate for 60 minutes at 37°C (or RT).

  • Click Chemistry (CuAAC):

    • Add reagents in this order:

      • Azide-PEG3-Biotin (100 µM final)

      • TBTA (100 µM final)

      • CuSO4 (1 mM final)

      • TCEP (1 mM final) — Add last to initiate.

    • Vortex and incubate for 1 hour at RT.

  • Precipitation: Add 4 volumes of ice-cold Methanol/Chloroform (4:1) to precipitate proteins and remove excess unreacted probe. Wash pellet 2x with cold methanol.

Phase 2: Enrichment & On-Bead Digestion
  • Resolubilization: Redissolve pellet in 500 µL of 8 M Urea / 50 mM HEPES.

  • Reduction/Alkylation: Add DTT (10 mM, 30 min, 55°C) followed by Iodoacetamide (20 mM, 30 min, dark).

  • Dilution: Dilute to 2 M Urea using 50 mM HEPES.

  • Enrichment: Add 50 µL of Streptavidin-Agarose beads. Rotate O/N at 4°C.

  • Washing: Stringent washes are vital to remove non-covalent binders.

    • 1x 1% SDS

    • 1x 8 M Urea

    • 3x 50 mM HEPES

  • Digestion: Add Trypsin (1 µg) directly to beads. Incubate O/N at 37°C.

Diagram 2: The ABPP Workflow

ABPP_Workflow Sample Cell Lysate (1-2 mg/mL) Labeling Probe Labeling (SF-Alkyne, 1h) Sample->Labeling Click CuAAC Click (+ Biotin-Azide) Labeling->Click Precip Protein Precipitation (Remove excess probe) Click->Precip Enrich Streptavidin Enrichment (Pull-down labeled proteins) Precip->Enrich Solubilize in Urea Digest On-Bead Tryptic Digestion Enrich->Digest MS LC-MS/MS Analysis Digest->MS Peptides

Caption: Step-by-step ABPP workflow from lysate to mass spectrometry identification.

Data Analysis & Interpretation

Sulfonyl fluorides often label low-abundance residues. Standard database searches must be modified.

Search Parameters (e.g., MaxQuant, Proteome Discoverer)
ParameterSettingRationale
Variable Modification SF-Probe Mass (e.g., +Probe+Biotin)The probe remains attached to the residue.
Target Residues Tyr (Y), Lys (K) , Ser (S), Thr (T), His (H)SFs are promiscuous regarding residue type, specific regarding pocket.
Missed Cleavages Allow 3-4Probe modification on Lysine blocks Trypsin cleavage at that site.
False Discovery Rate 1% (Peptide & Protein)Standard rigor.
Differentiating Specific vs. Non-Specific Labeling

To validate a "hit," you must perform Competitive ABPP :

  • Sample A: Lysate + DMSO -> Probe.

  • Sample B: Lysate + Competitor (High conc. ligand or inhibitor) -> Probe.[1][2]

  • Result: A specific hit will show significantly reduced signal (MS intensity) in Sample B.

Expert Insights & Troubleshooting

The "Over-Labeling" Trap
  • Symptom: You detect thousands of proteins with no clear enrichment pattern.

  • Cause: Probe concentration > 200 µM or pH > 8.0. At high pH, SFs can act like generic acylating agents.

  • Fix: Titrate probe down to 10–50 µM. Maintain pH at 7.4–7.5.

Buffer Incompatibility
  • Avoid: Primary amines (Tris, Glycine) at high concentrations during the initial labeling step. While SFs are more selective than sulfonyl chlorides, high molarity Tris can scavenge the probe over long incubations.

  • Use: HEPES, PBS, or MOPS.

Stability[3][4]
  • Insight: Sulfonyl fluorides are stable in water for hours to days. Unlike acid chlorides (which hydrolyze instantly), you do not need to work in anhydrous conditions. This allows for robust labeling in native biological buffers.

References

  • Jones, L. H., & Narayanan, A. (2015).[3] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.

  • Dong, J., et al. (Sharpless Lab). (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry.[4] Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Hymel, D., et al. (Taunton Lab). (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes.[1][5] Nature Chemistry, 15, 1–10.

  • Mortenson, D. E., et al. (Kelly Lab). (2018). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes.[1][6][7] Journal of the American Chemical Society, 140(1), 200–210.

Sources

Application

Step-by-step synthesis of 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride

Application Note: Synthesis and Utilization of 2-(2-propyn-1-yloxy)-Ethanesulfonyl Fluoride (Py-ESF) Introduction & Scope This technical guide details the synthesis and application of 2-(2-propyn-1-yloxy)-Ethanesulfonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Utilization of 2-(2-propyn-1-yloxy)-Ethanesulfonyl Fluoride (Py-ESF)

Introduction & Scope

This technical guide details the synthesis and application of 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride (referred to herein as Py-ESF ). This compound serves as a bifunctional "SuFEx" (Sulfur-Fluoride Exchange) probe, featuring two distinct reactive handles:

  • Sulfonyl Fluoride (–SO₂F): A latent electrophile that undergoes specific sulfur(VI) fluoride exchange with nucleophilic amino acid side chains (Tyr, Ser, Lys, His) in proteins, often under context-specific activation within binding pockets.

  • Terminal Alkyne (–C≡CH): A bioorthogonal handle for downstream conjugation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with reporter tags (e.g., biotin-azide or rhodamine-azide).

Primary Applications:

  • Activity-Based Protein Profiling (ABPP): Mapping ligandable hotspots in the proteome.

  • Fragment-Based Drug Discovery (FBDD): Screening for covalent binders.

  • Bioconjugation: Stable covalent modification of biomolecules.

Safety & Hazard Assessment

Critical Warning: This protocol involves the use of Ethenesulfonyl Fluoride (ESF) , a potent Michael acceptor and lachrymator.

ReagentHazard ClassHandling Protocol
Ethenesulfonyl Fluoride (ESF) Corrosive, Lachrymator, ToxicFume Hood Mandatory. Double-glove (Nitrile). Quench waste with aqueous NaOH.
Propargyl Alcohol Toxic, FlammableAvoid inhalation. Keep away from heat sources.
Triethylamine (Et₃N) Flammable, CorrosiveUse in well-ventilated area.
Py-ESF (Product) Reactive ElectrophileStore at -20°C. Treat as a potential alkylating agent.

Synthesis Protocol: 2-(2-propyn-1-yloxy)-Ethanesulfonyl Fluoride

The synthesis relies on the base-catalyzed Michael addition of propargyl alcohol to ethenesulfonyl fluoride (ESF). This "SuFEx click" reaction is highly efficient, atom-economical, and typically requires minimal purification.

Reagents & Materials
  • Precursor A: Propargyl alcohol (2-Propyn-1-ol) [CAS: 107-19-7] – 1.0 equiv.

  • Precursor B: Ethenesulfonyl fluoride (ESF) [CAS: 667-12-9] – 1.1 equiv.

  • Catalyst: Triethylamine (Et₃N) or DIPEA – 0.1 equiv.

  • Solvent: Dichloromethane (DCM) (Anhydrous) or Tetrahydrofuran (THF).

  • Monitoring: TLC Plates (SiO₂), Stain (KMnO₄ or Iodine).

Step-by-Step Procedure
  • Preparation (T = 0 min):

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon to maintain an inert atmosphere.
      
    • Add Propargyl alcohol (560 mg, 10.0 mmol, 1.0 equiv) and anhydrous DCM (20 mL).

  • Activation (T = 5 min):

    • Cool the solution to 0°C using an ice-water bath.

    • Add Triethylamine (140 µL, 1.0 mmol, 0.1 equiv) dropwise.

    • Note: Catalytic base is sufficient to generate the alkoxide nucleophile.

  • Michael Addition (T = 15 min):

    • Slowly add Ethenesulfonyl fluoride (ESF) (1.21 g, 11.0 mmol, 1.1 equiv) dropwise via syringe.

    • Caution: Exothermic reaction. Monitor internal temperature.

    • Allow the reaction to warm to Room Temperature (25°C) naturally.

    • Stir for 2–4 hours .

  • Validation (T = 4 hours):

    • TLC Check: Eluent 20% EtOAc/Hexanes.

      • Propargyl alcohol (

        
        ) should disappear.
        
      • Product Py-ESF (

        
        ) appears as a distinct spot.
        
    • Note: ESF is volatile and may not be visible on TLC.

  • Work-up & Purification:

    • Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) to remove solvent and excess ESF.

    • Flash Column Chromatography: Load crude oil onto a silica gel column.

    • Elution Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Collect fractions containing the product.[1] Evaporate to yield a colorless to pale yellow oil.

Characterization Data (Expected)
  • Yield: >85%

  • ¹H NMR (400 MHz, CDCl₃):

    
     4.30 (d, J = 2.4 Hz, 2H, 
    
    
    
    ), 3.95 (t, J = 6.0 Hz, 2H,
    
    
    ), 3.55 (dt, J = 6.0 Hz, 2H,
    
    
    ), 2.50 (t, J = 2.4 Hz, 1H,
    
    
    ).
  • ¹⁹F NMR (376 MHz, CDCl₃):

    
     +55 to +60 ppm (singlet, characteristic of 
    
    
    
    ).

Mechanism & Pathway Visualization

The following diagram illustrates the synthesis pathway and the subsequent biological application (ABPP).

PyESF_Synthesis_Application cluster_0 Synthesis Phase cluster_1 Application Phase (ABPP) PropAlcohol Propargyl Alcohol (Nucleophile) Intermediate Transition State (O-Michael Addition) PropAlcohol->Intermediate Base (Et3N) ESF Ethenesulfonyl Fluoride (Michael Acceptor) ESF->Intermediate Product Py-ESF Probe (Bifunctional) Intermediate->Product DCM, RT, 2h LabeledProtein Covalently Modified Protein Product->LabeledProtein SuFEx Reaction (Target Engagement) Proteome Proteome (Lys/Tyr/Ser/His) Proteome->LabeledProtein FinalAnalysis Fluorescence/MS Analysis LabeledProtein->FinalAnalysis CuAAC Click Chemistry ClickReagents Azide-Tag + Cu(I) ClickReagents->FinalAnalysis

Caption: Logical flow from chemical synthesis of Py-ESF via Michael addition to its application in proteomic profiling using SuFEx and Click Chemistry.

Application Protocol: Proteomic Profiling

Once synthesized, Py-ESF is used to profile reactive residues in complex biological systems.

Workflow
  • Incubation:

    • Dilute Py-ESF to 100X stock in DMSO.

    • Add to proteome (lysate or live cells) at final concentration of 1–50 µM.

    • Incubate for 1 hour at 37°C.

  • Click Chemistry (CuAAC):

    • Add "Click Mix":

      • Azide-Tag (e.g., Rhodamine-N3): 100 µM

      • TCEP (Reductant): 1 mM

      • TBTA (Ligand): 100 µM

      • CuSO₄: 1 mM

    • Incubate for 1 hour at RT.

  • Analysis:

    • Gel-Based: SDS-PAGE followed by in-gel fluorescence scanning.

    • MS-Based: Streptavidin enrichment (if Biotin-N3 used), trypsin digestion, and LC-MS/MS identification of modified peptides.

References

  • Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers. ChemBioChem, 2016.[2]

  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. MilliporeSigma Application Note.

  • Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 2021.

  • 2-(2-Propyn-1-yloxy)ethanesulfonyl fluoride Product Page. Sigma-Aldrich.

Sources

Method

Labeling reactive tyrosines in live cells using ethanesulfonyl fluoride probes

This guide details the application of Ethanesulfonyl Fluoride (ESF) -based probes for chemoproteomic profiling of reactive tyrosines in live cells. Concept & Rationale While aryl sulfonyl fluorides (Ar-SO₂F) are widely r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Ethanesulfonyl Fluoride (ESF) -based probes for chemoproteomic profiling of reactive tyrosines in live cells.

Concept & Rationale

While aryl sulfonyl fluorides (Ar-SO₂F) are widely recognized for tyrosine labeling, ethanesulfonyl fluoride (alkyl-SO₂F) probes represent a distinct class of "SuFExable" chemical tools. These probes are typically generated via a modular "click" reaction (Michael addition) using Ethenesulfonyl Fluoride (ESF) as a central hub.

Key Distinction: Unlike the highly reactive aryl variants, the alkyl-SO₂F warhead possesses a "latent" electrophilicity. It is generally stable in cytosolic conditions but becomes hyper-reactive when positioned in proximity to a nucleophilic tyrosine within a structured binding pocket (protein-templated activation). This makes ESF probes superior for targeted covalent inhibition and occupancy studies where minimizing non-specific background labeling is critical.

Part 1: Mechanism of Action

The "Spring-Loaded" Warhead

The ethanesulfonyl fluoride moiety operates via Sulfur-Fluoride Exchange (SuFEx) .[1] In the crowded environment of a live cell, the probe resists hydrolysis. However, upon binding to a target protein, the local environment (often a basic residue like Histidine or Lysine nearby) catalyzes the departure of the fluoride ion, allowing the sulfur center to form a covalent sulfonate ester bond with the phenolic oxygen of Tyrosine.

Chemical Pathway
  • Probe Assembly: A targeting ligand (amine-bearing) reacts with Ethenesulfonyl Fluoride (ESF) via Michael addition to form the Ethanesulfonyl Fluoride probe.

  • Target Engagement: The probe binds its biological target.

  • SuFEx Activation: A proximal Tyrosine (Tyr-OH) attacks the Sulfur(VI) center.

  • Covalent Capture: Fluoride (F⁻) is displaced, forming a stable Tyrosine-O-SO₂-Alkyl adduct.

SuFEx_Mechanism ESF_Hub Ethenesulfonyl Fluoride (ESF Hub) Probe Ethanesulfonyl Fluoride Probe (Latent Warhead) ESF_Hub->Probe Ligand Targeting Ligand (R-NH2) Ligand->Probe Michael Addition (Click Synthesis) Complex Protein-Probe Complex Probe->Complex Reversible Binding Target Protein Target (Proximal Tyr-OH) Target->Complex Adduct Covalent Adduct (Tyr-O-SO2-R) Complex->Adduct SuFEx Reaction (F- displacement)

Caption: Modular assembly and activation pathway of ethanesulfonyl fluoride probes. The latent warhead is activated only upon specific protein binding.

Part 2: Experimental Protocol

Phase A: Probe Preparation (Modular Synthesis)

Note: If using a pre-synthesized ESF probe, skip to Phase B.

  • Reactants: Mix the amine-functionalized ligand (1.0 equiv) with Ethenesulfonyl Fluoride (ESF) (1.1 equiv) in DMF or DCM.

  • Reaction: Stir at room temperature for 1–4 hours. The reaction is typically quantitative.

  • Purification: Remove solvent under vacuum. The resulting ethanesulfonyl fluoride is usually pure enough for biological use; otherwise, purify via silica flash chromatography (the SO₂F group is stable on silica).

  • Storage: Store at -20°C. Stable for months.

Phase B: Live Cell Labeling Workflow

Materials:

  • Cell Line: Adherent (e.g., HEK293T, A549) or suspension cells.

  • ESF Probe: 1000x stock in DMSO.

  • Click Reagents: Azide-PEG3-Biotin or Azide-Fluorophore (e.g., TAMRA-N3), CuSO₄, THPTA ligand, Sodium Ascorbate.

  • Lysis Buffer: PBS + 1% NP-40 + Protease Inhibitors (EDTA-free).

Step-by-Step Protocol:

  • Cell Culture & Seeding:

    • Seed cells to reach 80-90% confluency on the day of the experiment.

    • Critical: Do not over-trypsinize; surface proteins regenerate slowly.

  • Probe Incubation (The "Pulse"):

    • Replace media with fresh, serum-free media (to avoid sequestering probe by serum albumin).

    • Add ESF probe from DMSO stock.

    • Concentration: Typically 1–10 µM for specific targeting; 50–100 µM for broad proteome profiling.

    • Time: Incubate for 1–2 hours at 37°C.

    • Control: Incubate a separate dish with DMSO vehicle only.

  • Harvesting & Lysis:

    • Wash cells 3x with ice-cold PBS to remove unbound probe.

    • Scrape cells into PBS, pellet (500xg, 5 min), and aspirate supernatant.

    • Lyse pellets in cold Lysis Buffer (approx. 200 µL per 10cm dish).

    • Sonicate briefly (3x 10 pulses) and centrifuge (15,000xg, 10 min) to clear debris.

    • Normalize protein concentration to 1–2 mg/mL using BCA assay.

  • Click Chemistry (CuAAC):

    • To 100 µL lysate (100 µg protein), add reagents in this exact order :

      • Azide-Tag (Biotin/Fluor): 100 µM final (from 5 mM stock).

      • THPTA/CuSO₄ Premix: 1 mM CuSO₄ / 100 µM THPTA (pre-mixed).

      • Sodium Ascorbate: 1 mM final (freshly prepared).

    • Vortex gently and incubate for 1 hour at Room Temp in the dark.

  • Analysis:

    • In-Gel Fluorescence: Run SDS-PAGE. Scan gel on a fluorescent typhoon scanner.

    • Western Blot: Transfer to nitrocellulose; probe with Streptavidin-HRP.

    • Mass Spectrometry (ABPP): Enrich biotinylated proteins on Streptavidin-agarose beads, digest with Trypsin, and analyze via LC-MS/MS.

Part 3: Data Analysis & Validation

Interpreting Labeling Profiles

Unlike promiscuous alkylating agents (e.g., iodoacetamide), ESF probes should yield discrete bands (gel) or specific enrichment (MS), reflecting their dependence on protein-templated activation.

ObservationInterpretationTroubleshooting
Discrete Bands Successful, specific labeling of target(s).Proceed to MS identification.
Smear / High Background Non-specific hydrophobic binding or probe hydrolysis.Reduce probe concentration; wash cells more rigorously before lysis.
No Signal Target tyrosine is not accessible or lacks catalytic activation.Increase incubation time (up to 4h); Check expression of target.
Competitive ABPP (Target Engagement)

To prove the ESF probe targets a specific active site:

  • Pre-treat cells with a known non-covalent inhibitor (10x K_d) for 30 mins.

  • Add ESF Probe (1x) and incubate for 1 hour.

  • Loss of signal indicates the ESF probe and inhibitor compete for the same pocket.

Workflow cluster_0 Live Cell Phase cluster_1 Lysate Phase cluster_2 Readout Cells Live Cells (80% Confluency) Incubation Incubate with ESF Probe (1-10 µM, 1-2h) Cells->Incubation Wash Wash 3x PBS (Remove Unbound) Incubation->Wash Lysis Lysis & Normalization (1 mg/mL) Wash->Lysis Click CuAAC Click Reaction (+Azide-Tag) Lysis->Click Gel SDS-PAGE In-Gel Fluorescence Click->Gel MS Streptavidin Enrichment LC-MS/MS Click->MS

Caption: Step-by-step workflow for profiling reactive tyrosines using ESF probes.

References

  • SuFEx Chemistry Foundation: Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]

  • Ethenesulfonyl Fluoride (ESF) as a Hub: Qin, H. L., et al. (2016). Ethenesulfonyl Fluoride: The Most Perfect Michael Acceptor Ever Found? Angewandte Chemie. [Link]

  • Tyrosine Bioconjugation Strategy: Brulet, J. W., Hsu, K. L., et al. (2020). Liganding Functional Tyrosine Sites on Proteins Using Sulfur-Triazole Exchange Chemistry. Journal of the American Chemical Society. [Link] (Note: While focusing on SuTEx, this paper establishes the foundational logic for tyrosine-specific SuFEx profiling).

  • Covalent Probe Design: Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

Sources

Application

SuFEx-Enabled Proteomic Profiling: Lysate Preparation &amp; Probe Labeling

Abstract Sulfur-Fluoride Exchange (SuFEx) chemistry, pioneered by the Sharpless lab, represents a paradigm shift in covalent protein modification.[1] Unlike traditional cysteine-targeting electrophiles (e.g., iodoacetami...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfur-Fluoride Exchange (SuFEx) chemistry, pioneered by the Sharpless lab, represents a paradigm shift in covalent protein modification.[1] Unlike traditional cysteine-targeting electrophiles (e.g., iodoacetamides) that require highly reduced environments, SuFEx warheads (sulfonyl fluorides and fluorosulfates) possess "sleeping beauty" reactivity—they remain inert in aqueous solution until activated by a specific protein microenvironment (typically a Tyrosine, Lysine, or Histidine residue). This Application Note provides a rigorous, field-validated protocol for preparing cell lysates compatible with SuFEx probe labeling. We detail the critical exclusion of nucleophilic contaminants, the necessity of EDTA-free conditions for downstream CuAAC (click chemistry), and the optimization of pH to drive specific S(VI)-F exchange.

Introduction: The SuFEx Mechanism & Lysate Criticality

The Chemistry

SuFEx relies on the exchange of a fluoride ion on a Sulfur(VI) center for a nucleophile on the protein surface.[1] The most common warheads are sulfonyl fluorides (


)  and fluorosulfates (

)
.
  • Target Residues: Tyrosine (phenol), Lysine (

    
    -amine), Serine (hydroxyl), and Histidine (imidazole).
    
  • Activation: The reaction is often proximity-driven. The fluoride bond is stable in water but becomes hyper-reactive when stabilized by hydrogen bonding within a protein pocket, allowing the nucleophilic attack to occur.

Why Standard Lysis Protocols Fail

Standard biochemical lysis buffers (e.g., Laemmli, standard RIPA with DTT) are incompatible with SuFEx workflows for three reasons:

  • Exogenous Nucleophiles: High concentrations of thiols (DTT,

    
    -mercaptoethanol) can scavenge the probe or reduce the copper catalyst used in the detection step.
    
  • Chelators: EDTA/EGTA strip the Copper (Cu) required for the subsequent Azide-Alkyne Cycloaddition (CuAAC) used to attach reporter tags (biotin/fluorophores).

  • Amine Interference: While SuFEx is more specific than NHS-esters, high molarity Tris buffers can occasionally act as competitive nucleophiles or alter the local pH environment affecting probe reactivity.

Critical Experimental Parameters

Buffer Selection Matrix

The choice of buffer defines the success of the labeling.

ComponentRecommendedAvoid / Use with CautionReason
Base Buffer PBS or HEPES (50 mM, pH 7.4–7.8)Tris (>50 mM)HEPES/PBS are non-nucleophilic. Tris contains primary amines.
pH 7.4 – 8.0 < 7.0Nucleophilic residues (Tyr/Lys) require slightly basic pH for deprotonation/activation.
Detergent NP-40 / Triton X-100 (0.5–1.0%)SDS (>0.1%)High SDS denatures proteins, destroying the "binding pockets" required for specific SuFEx activation.
Reducing Agents None (during labeling)DTT, BME, TCEPStrong nucleophiles compete with the probe and interfere with CuAAC.
Protease Inhibitors EDTA-Free CocktailEDTA/EGTAEDTA chelates Cu(I)/Cu(II), halting the click reaction readout.
The "Two-Step" Workflow Logic

SuFEx profiling is almost exclusively a two-step process:

  • Pulse: Incubation of lysate with the SuFEx probe (containing an Alkyne handle).[2]

  • Chase: "Click" reaction (CuAAC) with an Azide-Tag (Rhodamine or Biotin).

Detailed Protocol: Lysate Preparation & Labeling

Phase A: Cell Lysis (Native Conditions)

Objective: Extract the proteome while preserving tertiary structure to allow ligand-directed SuFEx labeling.

Materials:

  • Ice-cold PBS (pH 7.4).

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40, 1x EDTA-Free Protease Inhibitor Cocktail (Roche or equivalent), 1 mM PMSF.

  • Probe Stock: 10 mM SuFEx probe in DMSO.

Steps:

  • Harvest: Wash cells (e.g., HEK293, Jurkat)

    
     with ice-cold PBS to remove serum proteins (albumin is a sponge for probes).
    
  • Lyse: Resuspend cell pellet in Lysis Buffer. Use approx. 200

    
    L buffer per 
    
    
    
    cells.
  • Disrupt: Incubate on ice for 15 min. Vortex intermittently.[3]

    • Optional: Mild sonication (

      
       sec pulses, 20% amp) can improve yield but keep samples on ice to prevent heating.
      
  • Clarify: Centrifuge at

    
     for 15 min at 4°C. Transfer supernatant to a fresh tube.
    
  • Quantify: Determine protein concentration using a BCA Assay. Do not use Bradford if detergents are high.

  • Normalize: Dilute lysates to a uniform concentration (typically 1.0 – 2.0 mg/mL ) using Lysis Buffer.

Phase B: SuFEx Probe Labeling

Objective: Covalent attachment of the probe to specific residues.

  • Aliquot: Transfer 50

    
    L of normalized lysate (50–100 
    
    
    
    g protein) into 1.5 mL tubes.
  • Probe Addition: Add the SuFEx probe (from DMSO stock) to the lysate.

    • Standard Screening Conc: 1 – 10

      
      M.
      
    • Competition Assay: Pre-incubate with competitor ligand for 30 min before adding probe.

    • DMSO Limit: Ensure final DMSO concentration is

      
       to prevent denaturation.
      
  • Incubation: Incubate at 37°C for 1–2 hours (or RT for 4 hours).

    • Note: SuFEx kinetics are slower than NHS-esters; adequate time is required for the "sleeping beauty" exchange.

Phase C: The Click Reaction (CuAAC Readout)

Objective: Attach the reporter tag (e.g., Azide-Rhodamine) to the alkyne-labeled proteins.

The Master Mix (Prepare Fresh): Add reagents in this exact order to prevent copper precipitation:

  • Azide-Tag: (e.g., Rhodamine-N3) Final conc: 20–50

    
    M.
    
  • TCEP: (Tris(2-carboxyethyl)phosphine) Final conc: 1 mM. (Reduces Cu(II) to Cu(I)).

  • TBTA Ligand: (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) Final conc: 100

    
    M. (Stabilizes Cu(I)).
    
  • CuSO

    
    :  Final conc: 1 mM.
    

Steps:

  • Add the Click Master Mix to the labeled lysate.

  • Vortex gently and incubate for 1 hour at Room Temperature in the dark.

  • Quench: Add

    
     SDS-PAGE Loading Buffer (containing 
    
    
    
    -mercaptoethanol or DTT at this stage is fine/necessary to stop the reaction and prep for gel).
  • Boil: Heat at 95°C for 5–10 min.

  • Analyze: Load 10–20

    
    g per lane on an SDS-PAGE gel. Scan for fluorescence (if using Rhodamine) or transfer to nitrocellulose for Streptavidin-HRP blotting (if using Biotin).
    

Workflow Visualization

SuFEx_Workflow cluster_chem Critical Chemistry Check Harvest Cell Harvest (Wash 3x PBS) Lysis Lysis (NP-40, pH 7.5) NO EDTA/DTT Harvest->Lysis Ice Cold Clarify Clarification (16,000xg, 15m) Lysis->Clarify Quant BCA Quant (Norm. to 2 mg/mL) Clarify->Quant Probe SuFEx Labeling (Probe-Alkyne) 37°C, 1-2 hr Quant->Probe Add Probe Click CuAAC Click (Azide-Tag + Cu/TCEP) Probe->Click Add Master Mix Analysis Analysis (SDS-PAGE / MS) Click->Analysis Quench & Boil

Caption: Optimized SuFEx workflow ensuring buffer compatibility. Note the critical absence of EDTA/DTT during the Lysis and Probe steps to preserve CuAAC reactivity.

Quality Control & Troubleshooting

Validation: The "No-Probe" Control

Always include a control sample treated with DMSO only (no probe) followed by the Click reaction.

  • Result: If you see bands in this lane, your Click reagents are reacting non-specifically with endogenous proteins, or your Azide-fluorophore is "sticky."

  • Fix: Increase washing steps (if doing proteomics) or reduce Azide concentration.

Troubleshooting Low Signal
  • Issue: Weak fluorescence after click chemistry.

  • Cause 1 (Lysis): EDTA was present in the protease inhibitor cocktail.[4] Remedy: Use Roche cOmplete EDTA-free.

  • Cause 2 (pH): Lysate pH was too acidic (< 7.0). SuFEx on Tyrosine requires pH > 7.4. Remedy: Check pH of HEPES stock.

  • Cause 3 (Oxidation): TCEP/CuSO4 mix is old. Remedy: Prepare TCEP fresh every time.

References

  • Sharpless, K. B., et al. (2014).[5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Jones, L. H., et al. (2014). "Global Profiling of the Proteome with Sulfur-Fluoride Exchange Probes." Journal of the American Chemical Society.

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Proteins." Nature Chemical Biology.

  • Cravatt, B. F., et al. (2013). "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry.

  • Vector Laboratories. "Cell Lysate Labeling Protocol (Click Chemistry)." Vector Labs Protocols.

Sources

Method

Application Note: Two-Step Bioorthogonal Labeling using 2-(2-propyn-1-yloxy)-Ethanesulfonyl Fluoride

[1] Introduction This guide details the application of 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride (Py-ESF), a heterobifunctional chemical probe designed for chemoproteomics and activity-based protein profiling (ABPP).[...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

This guide details the application of 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride (Py-ESF), a heterobifunctional chemical probe designed for chemoproteomics and activity-based protein profiling (ABPP).[1]

Py-ESF represents a class of "SuFEx" (Sulfur-Fluoride Exchange) probes.[1] Unlike traditional electrophiles (e.g., acid halides) that are often too reactive for biological systems, the sulfonyl fluoride moiety offers a unique "goldilocks" reactivity: it is stable in aqueous buffers but reacts specifically with nucleophilic amino acid side chains (Tyrosine, Lysine, Serine, Histidine) within privileged protein microenvironments.

Key Features:

  • Warhead: Ethanesulfonyl fluoride (SuFEx chemistry).[1]

  • Handle: Alkyne group (Bioorthogonal CuAAC "Click" chemistry).

  • Application: Mapping reactive residues, drug target identification, and broad-spectrum proteomic profiling.[1][2]

Mechanism of Action

The labeling process occurs in two distinct steps. This "decoupled" approach minimizes steric hindrance during the initial protein-probe interaction.[1]

Step 1: Covalent Modification (SuFEx)

The sulfonyl fluoride group undergoes a sulfur-fluoride exchange reaction with a nucleophilic residue on the target protein.[1][3] This reaction is often driven by the local protein environment (e.g., hydrogen bonding networks that activate the fluoride leaving group), making it highly context-dependent rather than purely intrinsic to the amino acid type.

Step 2: Bioorthogonal Ligation (CuAAC)

Once the protein is covalently modified, the alkyne handle remains exposed. A reporter molecule (e.g., Azide-Biotin or Azide-Fluorophore) is introduced.[1][4][5][6] Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) covalently links the reporter to the protein-probe complex.

Mechanistic Pathway Diagram

SuFEx_Mechanism Probe Py-ESF Probe (Sulfonyl Fluoride + Alkyne) Intermediate Protein-Probe Adduct (Covalent Bond) Probe->Intermediate Step 1: SuFEx (pH 7.4, Aqueous) Protein Target Protein (Nu: Tyr/Lys/Ser) Protein->Intermediate Final Labeled Protein (Ready for Analysis) Intermediate->Final Step 2: CuAAC (CuSO4, THPTA) Reporter Reporter-Azide (Biotin/Fluorophore) Reporter->Final

Caption: Two-step labeling mechanism: SuFEx-driven covalent attachment followed by CuAAC click chemistry.

Experimental Protocol

Materials Required[3][6][7][8][9][10][11]
  • Probe: 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride (100 mM stock in DMSO).

  • Lysis Buffer: PBS (pH 7.[1]4) + Protease Inhibitors (EDTA-free).[1]

  • Click Reagents:

    • CuSO4 (50 mM in H2O).[1]

    • TCEP (50 mM in H2O, fresh).

    • THPTA Ligand (10 mM in H2O).[1]

    • Reporter Azide (e.g., Biotin-PEG3-Azide, 5 mM in DMSO).[1]

  • Precipitation: Methanol, Chloroform.[1]

Workflow Diagram

Workflow cluster_0 Phase 1: Labeling cluster_1 Phase 2: Click Chemistry cluster_2 Phase 3: Analysis Lysate 1. Proteome Prep (1-2 mg/mL in PBS) Incubation 2. Probe Incubation (50 µM Py-ESF, 1 hr, RT) Lysate->Incubation ClickMix 3. Add Click Reagents (Azide, TCEP, THPTA, CuSO4) Incubation->ClickMix Reaction 4. Click Reaction (1 hr, RT, Dark) ClickMix->Reaction Precip 5. Protein Precipitation (MeOH/Chloroform) Reaction->Precip Readout 6. Analysis (SDS-PAGE / LC-MS) Precip->Readout

Caption: Step-by-step experimental workflow for Py-ESF labeling.

Detailed Steps
Step 1: Proteome Preparation[6]
  • Lyse cells/tissue in PBS (pH 7.4).[1] Avoid Tris or buffers with high nucleophilicity if possible, though SuFEx is generally compatible with Tris.[1]

  • Adjust protein concentration to 1–2 mg/mL .

  • Critical: Ensure protease inhibitors are EDTA-free, as chelators will inhibit the subsequent Copper-catalyzed click reaction.[1]

Step 2: Probe Labeling (SuFEx)
  • Add Py-ESF to the lysate.[1]

    • Standard Screening: 10–50 µM final concentration.[1]

    • Target ID: Titrate 1–100 µM.[1]

  • Incubate for 30–60 minutes at Room Temperature (RT) or 37°C.

  • Optional Control: Pre-incubate a separate sample with a known inhibitor or high concentration of free sulfonyl fluoride to establish background.[1]

Step 3: Click Chemistry (CuAAC)

To the labeled lysate, add reagents in the following strict order to prevent copper precipitation:

  • Reporter Azide: 100 µM final (from 5 mM stock).

  • THPTA Ligand: 100 µM final.

  • CuSO4: 1 mM final.

  • TCEP: 1 mM final (Add last to initiate).

  • Vortex gently and incubate for 1 hour at RT in the dark.

Step 4: Quenching and Analysis
  • Precipitation: Perform Methanol/Chloroform precipitation to remove excess unreacted probe and click reagents. This is crucial to prevent high background signal.[1]

  • Resuspension: Resuspend the pellet in 1x SDS Loading Buffer (with reducing agent).

  • Readout:

    • Fluorescence: Run SDS-PAGE and scan on a fluorescent gel scanner.[1][6]

    • Mass Spec: Digest with trypsin, enrich biotinylated peptides using Streptavidin beads, and analyze via LC-MS/MS.

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background Non-specific hydrophobic binding of probe.[1]Perform MeOH/Chloroform precipitation rigorously.[1] Wash pellet with cold MeOH.[1]
No Signal Click reaction failure.Ensure TCEP is fresh.[1] Check if EDTA was present in lysis buffer (must be < 1 mM).[1] Increase probe concentration.
Protein Precipitation High probe/DMSO concentration.[1]Keep total DMSO content < 2%.[1] Add probe slowly while vortexing.[1]
Smearing on Gel Protein degradation.[1]Use fresh protease inhibitors.[1] Perform labeling at 4°C if the proteome is unstable.[1]

References

  • Foundational SuFEx Chemistry: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][3][7] Angewandte Chemie International Edition. [Link]

  • Sulfonyl Fluorides in ABPP: Jones, L. H. (2020).[1][6] Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry. [Link]

  • Protocol Grounding (Click Chemistry in Proteomics): Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods.[1] Chemistry & Biology. [Link][3][4][8][9][10]

  • Aliphatic Sulfonyl Fluoride Reactivity: Mortenson, D. E., et al. (2018).[1] "Ethenesulfonyl Fluoride Activity-Based Probes for Target Identification." Journal of the American Chemical Society. [Link]

Sources

Application

Enrichment of sulfonyl fluoride-labeled peptides for proteomics

Application Note: Enrichment and Site-Specific Identification of Sulfonyl Fluoride-Labeled Peptides Abstract Sulfonyl fluorides (SF) have emerged as a "privileged" warhead in chemical biology due to their unique balance...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enrichment and Site-Specific Identification of Sulfonyl Fluoride-Labeled Peptides

Abstract

Sulfonyl fluorides (SF) have emerged as a "privileged" warhead in chemical biology due to their unique balance of stability and reactivity—a concept popularized as Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] Unlike highly reactive electrophiles that indiscriminately label cysteines, SF probes exhibit context-dependent reactivity, targeting tyrosines, lysines, serines, and histidines only when activated by the local protein environment. This specificity, however, presents a proteomic challenge: labeled peptides are often low-abundance and difficult to detect against a complex background. This guide details a robust IsoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling) workflow for the enrichment and site-specific identification of SF-labeled peptides, utilizing cleavable linkers to maximize signal-to-noise ratios.

Introduction: The "Sleeping Beauty" of Proteomics

Sulfonyl fluorides are often described as "sleeping beauties" because they remain inert toward solvent water and most nucleophiles until "awakened" by a specific protein microenvironment. This activation usually involves hydrogen bonding to the fluoride (stabilizing the leaving group) and proximity to a nucleophile (Tyr-OH, Lys-NH2) with a perturbed pKa.

Why Enrichment is Critical: In a typical global proteome digest, a specific SF-labeled peptide might exist at sub-femtomole levels, swamped by millions of unmodified peptides. Standard "shotgun" proteomics will miss these events. To map the exact residue modified (ligandability mapping), we must physically separate the labeled peptides from the background before Mass Spectrometry (MS) analysis.

Mechanism of Action & Probe Design

The core reaction relies on the substitution of the fluoride ion by a protein nucleophile.

Key Chemical Features:

  • Warhead: Aryl- or Alkyl-Sulfonyl Fluoride (-SO₂F).

  • Handle: Terminal Alkyne (for Click Chemistry).[1]

  • Reactivity Profile:

    • Tyrosine:[2][3][4] Often requires a nearby basic residue to deprotonate the phenol.

    • Lysine: Targets the ε-amino group, often in ATP-binding pockets (e.g., Kinases).

    • Serine: Targets catalytic serines in hydrolases.

Figure 1: The SuFEx Activation Mechanism

SuFEx_Mechanism cluster_0 Inactive State cluster_1 Active State (Binding Pocket) SF_Probe Sulfonyl Fluoride Probe (R-SO2-F) Protein Protein Surface (Solvent Exposed) SF_Probe->Protein No Reaction (Stable in Water) Covalent_Adduct Stable Covalent Adduct (R-SO2-Protein) SF_Probe->Covalent_Adduct -HF Pocket Specific Pocket (H-Bond Donors) Pocket->SF_Probe Activates Fluoride (H-Bonding) Nucleophile Target Residue (Tyr/Lys/Ser) Nucleophile->SF_Probe Nucleophilic Attack

Caption: Context-dependent activation of Sulfonyl Fluoride probes. The warhead remains inert until stabilized by the local protein environment, enabling specific nucleophilic attack.

Strategic Experimental Design

To identify the site of modification, we cannot simply enrich the whole protein. We must isolate the specific peptide carrying the modification. This requires a Cleavable Linker Strategy .

The Linker Choice

Standard Biotin-Azide is insufficient for site-ID because the labeled peptide remains permanently bound to the Streptavidin bead.

  • Recommended: Acid-Cleavable Biotin-Azide (e.g., DADPS or Dde) or TEV-Cleavable Biotin-Azide .

  • Why: Allows elution of the labeled peptide after washing away the background.[5]

Comparative Reagent Table
ComponentRecommended ReagentFunction/Notes
Lysis Buffer PBS or HEPES (pH 7.5)Avoid Tris during labeling (primary amines can react with SF at high pH/temp).
Probe SF-Alkyne (e.g., XO44 for Lys, SF-1 for Tyr)Use 10–100 µM. Higher conc. may increase off-targets.
Click Ligand TBTA or THPTATHPTA is more water-soluble and protects proteins from Cu-induced oxidation.
Enrichment Streptavidin Magnetic BeadsHigh capacity, low non-specific binding.
Cleavage 2% Formic Acid (for DADPS/Dde)Elutes peptide from bead; compatible with MS.

Detailed Protocol: IsoTOP-ABPP for SF Peptides

Phase 1: Labeling & Click Chemistry
  • Lysis: Lyse cells/tissue in DPBS (pH 7.5) containing protease inhibitors (EDTA-free).

    • Critical: Do not use DTT or TCEP yet; reducing agents can cleave disulfides and alter protein structure, affecting the "context" required for SF labeling.

    • Adjust protein concentration to 2 mg/mL .

  • Probe Labeling: Add SF-Alkyne probe (stock in DMSO) to a final concentration of 50 µM .

    • Incubate: 1–2 hours at 37°C (or RT for 4 hours).

    • Control: Prepare a "DMSO-only" vehicle control or a "Competition" control (pre-incubate with excess non-alkyne SF).

  • Click Reaction (CuAAC):

    • Add reagents in this order to the lysate:

      • Cleavable Biotin-Azide (e.g., Dde-Biotin-Azide): 100 µM.

      • TCEP (fresh): 1 mM (Reduces disulfides now, also protects Cu(I)).

      • TBTA or THPTA Ligand: 100 µM.

      • CuSO₄: 1 mM.

    • Incubate: 1 hour at RT with gentle rotation.

  • Precipitation: Add cold Methanol/Chloroform (4:1:3 ratio relative to lysate) to precipitate proteins.

    • Why: Removes excess unreacted probe and click reagents.

    • Spin at 10,000 x g for 10 min. Wash pellet with Methanol. Air dry.

Phase 2: Enrichment & Digestion
  • Resolubilization: Redissolve pellet in 8M Urea / 50 mM HEPES (pH 8.0) . Sonicate if necessary to ensure full solubility.

  • Streptavidin Capture:

    • Add Streptavidin magnetic beads (washed).[6]

    • Incubate: 2 hours at RT or Overnight at 4°C.

  • Stringent Washing:

    • Wash beads sequentially (1 mL each) to remove non-covalent binders:

      • 8M Urea in PBS (x2)

      • 2M NaCl in PBS (x2) – High salt disrupts ionic interactions.

      • 50 mM Ammonium Bicarbonate (AmBic) (x3) – Prepares for digestion.

  • On-Bead Digestion (The "Cleanup"):

    • Resuspend beads in 200 µL 50 mM AmBic.

    • Add Trypsin (Sequencing Grade) at 1:50 enzyme:protein ratio.

    • Incubate: Overnight at 37°C .

    • Mechanism:[6] Trypsin digests the unlabeled parts of the protein and the unlabeled proteins non-specifically bound. The SF-labeled peptide remains anchored to the bead via the biotin linker.

  • Wash Away Background:

    • Place tube on magnet. Discard the supernatant (contains the background proteome).

    • Wash beads x3 with 50 mM AmBic, x3 with water.

Phase 3: Targeted Elution & MS Analysis
  • Elution (Linker Cleavage):

    • For Acid-Cleavable (Dde/DADPS): Add 100 µL 2% Formic Acid . Incubate 30 min at RT.

    • For TEV-Cleavable: Add TEV protease buffer + TEV enzyme. Incubate O/N at 4°C.

    • Collect the supernatant. This contains only your SF-labeled peptides.

  • Desalting: Use C18 StageTips to desalt the eluate.

  • LC-MS/MS: Analyze using a high-resolution mass spectrometer (e.g., Orbitrap).

    • Search Parameters: Add a variable modification for the probe mass + cleaved linker remnant (e.g., SF-Alkyne + Triazole + Linker Stub).

Workflow Visualization

Figure 2: The IsoTOP-ABPP Workflow for SF Peptides

Workflow cluster_lysis 1. Labeling cluster_click 2. Click Chemistry cluster_enrich 3. Enrichment & Cleanup cluster_elute 4. Site Identification Lysate Complex Lysate (Native State) Probe Add SF-Alkyne Probe (1-2 hrs, 37°C) Lysate->Probe Click Add Cleavable Biotin-Azide + Cu(I) Catalyst Probe->Click Beads Bind to Streptavidin Beads Click->Beads Digest On-Bead Trypsin Digestion (Removes Unlabeled Protein) Beads->Digest Wash Wash Away Supernatant (Labeled Peptide Stays on Bead) Digest->Wash Cleave Cleave Linker (Acid/TEV) Releases Labeled Peptide Wash->Cleave MS LC-MS/MS Analysis (Identify Residue & Protein) Cleave->MS

Caption: Step-by-step enrichment workflow using cleavable linkers to isolate and identify the specific site of sulfonyl fluoride modification.

Troubleshooting & Validation

  • Low Labeling Efficiency:

    • Cause: pH too low (Tyr labeling often requires pH > 7.4) or high DTT concentration during labeling.

    • Fix: Ensure pH 7.5–8.0 during the probe incubation. Remove reducing agents.

  • High Background:

    • Cause: Insufficient washing or "sticky" beads.

    • Fix: Increase the stringency of washes (include 2M Urea or 1% SDS washes before the digestion step, but ensure SDS is washed away before Trypsin).

  • Validation (Self-Check):

    • Always run a "No Probe" control. The MS chromatogram for the control should be empty at the target mass range.

    • Use SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or TMT (Tandem Mass Tag) for quantitative comparison between "Probe" and "Competitor" samples to prove specific binding.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Taunton, J., et al. (2017). "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society.

  • Jones, L. H., et al. (2017). "Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes." ACS Chemical Biology.

  • Cravatt, B. F., et al. (2010). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry.

  • Kelly, J. W., et al. (2013). "Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases."[2][4] Chemistry & Biology.

Sources

Method

Application Note: In Situ Proteome Profiling using 2-(2-propyn-1-yloxy)-Ethanesulfonyl Fluoride

The following Application Note and Protocol is designed for researchers utilizing 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride (often referred to as SuFEx-Alk or Alkynyl-ESF ) for in situ chemoproteomic profiling. This g...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers utilizing 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride (often referred to as SuFEx-Alk or Alkynyl-ESF ) for in situ chemoproteomic profiling. This guide synthesizes principles of Sulfur-Fluoride Exchange (SuFEx) chemistry with advanced mass spectrometry-based proteomics.

Introduction & Principle

The compound 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride represents a class of "scout" probes leveraging Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional electrophiles (e.g., acrylamides targeting cysteine), sulfonyl fluorides possess a unique reactivity profile that is balanced for in situ applications. They are sufficiently stable in aqueous environments and neutral pH to permeate cell membranes but become hyper-reactive upon encountering specific protein microenvironments—typically those stabilizing the transition state or activating a nucleophilic residue (Tyr, Lys, Ser, His) via hydrogen bonding or proximity effects.

This probe consists of two functional domains:

  • Ethanesulfonyl Fluoride (Warhead): The reactive center that undergoes SuFEx with nucleophilic amino acid side chains.

  • Propargyl Ether (Handle): A terminal alkyne group that remains inert in biological systems but enables selective conjugation to a reporter tag (e.g., Biotin-Azide) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) post-lysis.

Mechanism of Action

The sulfonyl fluoride group acts as a "sleeping beauty" electrophile. In the context of the proteome, it preferentially labels:

  • Tyrosine: Often in enzyme active sites or protein-protein interaction interfaces where the phenol is activated (lowered pKa).

  • Lysine: Particularly in nucleotide-binding pockets or catalytic sites (e.g., kinases).

  • Serine: In serine hydrolases, though typically less indiscriminately than fluorophosphonates.

This broad yet context-dependent reactivity makes 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride an ideal tool for Global Residue-Specific Profiling , allowing researchers to map functional pockets and ligandability across the native proteome.

Experimental Workflow

The following workflow describes the in situ labeling of live cells, followed by cell lysis, click chemistry, enrichment, and LC-MS/MS analysis.

Workflow Diagram (Graphviz)

SuFEx_Workflow LiveCells Live Cell Culture (Adherent/Suspension) Treatment In Situ Labeling Probe: 50-100 µM Time: 1-4 Hours LiveCells->Treatment Add Probe Lysis Cell Lysis & Denaturation (PBS, 1% SDS, Protease Inhibitors) Treatment->Lysis Wash & Harvest Click CuAAC Click Chemistry (+ Biotin-Azide, TCEP, TBTA, CuSO4) Lysis->Click Lysate (1-2 mg/mL) Precipitation Protein Precipitation (MeOH/CHCl3 or Acetone) Remove excess reagents Click->Precipitation 1h @ RT Enrichment Streptavidin Enrichment (High affinity capture) Precipitation->Enrichment Resuspend Digestion On-Bead Digestion (Trypsin/LysC) Enrichment->Digestion Wash Beads LCMS LC-MS/MS Analysis (Peptide Identification) Digestion->LCMS Elute Peptides

Caption: Step-by-step chemoproteomic workflow for in situ profiling using the SuFEx-alkyne probe.

Detailed Protocol

Materials Required[1][2]
  • Probe: 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride (Store at -20°C or -80°C as 100 mM stock in DMSO).

  • Lysis Buffer: PBS pH 7.4, 1% SDS (freshly prepared), Protease Inhibitor Cocktail (EDTA-free).

  • Click Reagents:

    • Biotin-Azide (e.g., Biotin-PEG3-Azide, 5 mM stock in DMSO).

    • TCEP (Tris(2-carboxyethyl)phosphine, 50 mM fresh in water).

    • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, 2 mM in 1:4 DMSO:t-Butanol).

    • CuSO4 (50 mM in water).

  • Enrichment: Streptavidin-Agarose or Magnetic Beads.

  • Digestion: Sequencing grade Trypsin.

Step 1: In Situ Labeling

Objective: Label reactive residues in the native cellular environment.

  • Cell Preparation: Grow cells (e.g., HEK293T, Jurkat, or primary cells) to ~80-90% confluency.

  • Treatment:

    • Replace media with fresh media containing 50-100 µM of the probe.

    • Control: Treat a separate set of cells with DMSO vehicle only.

    • Competition (Optional): Pre-treat cells with a specific inhibitor (e.g., Kinase Inhibitor) for 1 hour prior to probe addition to map target engagement.

  • Incubation: Incubate at 37°C / 5% CO2 for 1 to 4 hours .

    • Note: Time and concentration should be optimized. 100 µM for 2 hours is a robust starting point for broad profiling.

  • Harvest:

    • Aspirate media.

    • Wash cells 2x with cold PBS to remove extracellular probe.

    • Scrape cells into cold PBS and pellet (500 x g, 5 min, 4°C).

Step 2: Lysis and Click Chemistry

Objective: Conjugate biotin to the probe-labeled proteins.

  • Lysis: Resuspend cell pellet in PBS containing 1% SDS and protease inhibitors.

    • Sonicate (e.g., 3 x 10s pulses) to shear DNA and ensure complete lysis.

    • Clarify lysate by centrifugation (15,000 x g, 10 min, RT).

    • Quantify protein concentration (BCA Assay). Adjust to 1-2 mg/mL .

  • Click Reaction Setup:

    • To 100 µL of lysate (100-200 µg protein), add reagents in the following order:

      • Biotin-Azide: 100 µM final (2 µL of 5 mM stock).

      • TBTA: 100 µM final (5 µL of 2 mM stock).

      • CuSO4: 1 mM final (2 µL of 50 mM stock).

      • TCEP: 1 mM final (2 µL of 50 mM stock).

    • Critical: Mix the sample immediately after adding TCEP to initiate the reaction.

  • Incubation: Rotate at Room Temperature (RT) for 1 hour .

Step 3: Protein Precipitation & Enrichment

Objective: Remove excess unreacted probe and click reagents.

  • Precipitation: Add 4 volumes of cold Acetone (or MeOH/CHCl3/H2O) to the reaction. Incubate at -20°C for at least 1 hour (or overnight).

  • Wash: Spin down protein (15,000 x g, 10 min, 4°C). Discard supernatant. Wash pellet 2x with cold Methanol (sonicate briefly to disperse if necessary). Air dry pellet.

  • Resolubilization: Resuspend pellet in 200 µL PBS + 0.2% SDS (or 1% SDS then dilute to 0.2%).

  • Streptavidin Binding: Add 50 µL of washed Streptavidin beads. Rotate for 2 hours at RT.

  • Bead Washing:

    • 1x with PBS + 1% SDS.

    • 2x with PBS + 0.1% Tween-20.

    • 3x with PBS.

    • 2x with Ammonium Bicarbonate (50 mM) or TEAB.

Step 4: On-Bead Digestion

Objective: Generate peptides for MS analysis.

  • Reduction/Alkylation: (Optional if TCEP was used in Click, but recommended) Treat beads with 5 mM TCEP and 10 mM Iodoacetamide.

  • Digestion: Add Trypsin (1 µg) in 100 µL 50 mM Ammonium Bicarbonate. Incubate overnight at 37°C with shaking.

  • Elution: Collect supernatant. Wash beads once with 50 µL buffer and combine.

  • Desalting: Desalt peptides using C18 StageTips or columns prior to LC-MS/MS.

Data Analysis & Interpretation

Quantitative Comparison

Data is typically analyzed using Label-Free Quantification (LFQ) or Isotopic Labeling (e.g., SILAC or TMT) if incorporated.

MetricDescriptionExpected Outcome
Spectral Counts / Intensity Abundance of the labeled peptide.High intensity indicates high probe reactivity or high protein abundance.
Enrichment Ratio Ratio of Probe vs. DMSO control.Valid targets typically show >5-fold enrichment.
Competition Ratio Ratio of (Probe + Inhibitor) vs. Probe only.A ratio < 0.5 indicates the inhibitor competes for the same site.
Residue Specificity

Since the probe can label Tyr, Lys, Ser, or His, the exact modification site must be identified by the search engine (e.g., MaxQuant, Proteome Discoverer).

  • Variable Modification: Add the mass shift of the Probe + Biotin-Azide (minus the leaving group Fluoride) to the search parameters.

  • Mass Calculation:

    • Probe (C5H7FO3S) - F + Biotin-Azide (Cxx...) = Total Adduct Mass.

    • Note: Ensure you calculate the exact mass based on the specific Biotin-Azide used.

    • Standard "SuFEx" modification on Tyr/Lys/Ser/His.

Troubleshooting & Optimization

ProblemPossible CauseSolution
Low Labeling Efficiency Probe degradation or low permeability.Use fresh probe stock. Increase concentration (up to 200 µM) or time.
High Background Non-specific binding of Biotin-Azide.Perform stricter washes (SDS/Urea) after bead binding. Use a "No Probe" control.
Precipitation in Click Mix Copper/TBTA instability.Pre-mix CuSO4 and TBTA before adding to lysate. Ensure TCEP is fresh.
Poor Digestion Beads interfering with Trypsin.Ensure SDS concentration is <0.1% during digestion. Use higher trypsin ratio.

References

  • Jones, L. H. (2022). Sulfonyl fluorides in chemical biology. RSC Chemical Biology . Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science . Link

  • Mortenson, D. E., et al. (2018). Global profiling of the tyrosine reactivity of the human proteome using a sulfur-triazole exchange (SuTEx) probe. Nature Chemistry . (Describes the comparative SuFEx/SuTEx methodology). Link

  • Wang, J., et al. (2014). Sulfonyl fluoride probes for proteome-wide profiling of tyrosine residues. Journal of the American Chemical Society . Link

  • Hanning, K., et al. (2024). Chemoproteomic profiling of sulfonyl fluoride probes. Cell Chemical Biology . (Recent applications of alkyne-ESF probes). Link

(Note: The specific compound "2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride" is a commercially available SuFEx-alkyne reagent, often used as a standard "Probe 1" or "Alkyne-SF" in these classes of experiments.)

Application

Conjugating biotin-azide to 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride

Application Note: High-Efficiency Conjugation of Biotin-Azide to 2-(2-propyn-1-yloxy)-Ethanesulfonyl Fluoride Part 1: Executive Summary & Technical Rationale This guide details the protocol for conjugating Biotin-Azide t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Conjugation of Biotin-Azide to 2-(2-propyn-1-yloxy)-Ethanesulfonyl Fluoride

Part 1: Executive Summary & Technical Rationale

This guide details the protocol for conjugating Biotin-Azide to 2-(2-propyn-1-yloxy)-ethanesulfonyl fluoride (hereafter referred to as Alk-SF ). This reaction utilizes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a bioorthogonal "click" chemistry reaction, to link a biotin affinity handle to a latent electrophilic sulfonyl fluoride warhead.[1]

Why this specific conjugation? The Alk-SF molecule is a bifunctional SuFEx (Sulfur-Fluoride Exchange) linker. It contains:

  • Sulfonyl Fluoride (SO₂F): A "sleeping" electrophile that covalently modifies nucleophilic amino acid residues (Tyr, Lys, Ser, His) within protein binding pockets.[1]

  • Alkyne Handle: A bioorthogonal tag for downstream conjugation.

Conjugating Biotin-Azide to Alk-SF is the critical step in Activity-Based Protein Profiling (ABPP) . It transforms the latent probe into a detectable conjugate, allowing researchers to enrich, identify, and map the "ligandable" proteome.

Part 2: Mechanism of Action

The workflow relies on two orthogonal chemical events: SuFEx for protein labeling and CuAAC for biotin attachment.

G Probe Alk-SF Probe (Alkyne + SO2F) Complex Protein-Probe Complex (Covalent Adduct) Probe->Complex 1. SuFEx Reaction (In situ labeling) Protein Target Protein (Nucleophile: Tyr/Lys) Protein->Complex Final Biotinylated Protein (Ready for Enrichment) Complex->Final 2. CuAAC Click (CuSO4 / THPTA) Biotin Biotin-Azide (Reporter) Biotin->Final

Figure 1: The ABPP Workflow. The Alk-SF probe first labels the protein via SuFEx. Subsequently, Biotin-Azide is "clicked" onto the alkyne handle for detection.[2]

Part 3: Protocols

Protocol A: In Situ Proteome Labeling (ABPP Workflow)

Primary Application: For profiling protein targets in complex biological lysates.

Reagents Required:

  • Alk-SF Probe: 2-(2-propyn-1-yloxy)-ethanesulfonyl fluoride (100 mM stock in DMSO).

  • Biotin-Azide: Biotin-PEG4-Azide recommended for water solubility (10 mM stock in DMSO).

  • CuSO₄: Copper(II) Sulfate (50 mM in H₂O).

  • THPTA Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (100 mM in H₂O). Crucial for protecting proteins from oxidation.

  • Sodium Ascorbate: (100 mM in H₂O, freshly prepared).

  • Lysis Buffer: PBS (pH 7.4) + Protease Inhibitors.

Step-by-Step Procedure:

  • Protein Preparation:

    • Dilute cell lysate to 1–2 mg/mL in PBS.

    • Note: Avoid buffers with high concentrations of nucleophiles (e.g., Tris) during the initial SuFEx step if possible, though SO₂F is generally selective. PBS or HEPES is preferred.

  • Probe Labeling (SuFEx Step):

    • Add Alk-SF Probe to the lysate to a final concentration of 10–50 µM .

    • Incubate at 37°C for 1 hour (or RT for 2 hours).

    • Control: Prepare a "No Probe" sample (DMSO only) to assess background.

  • Click Chemistry (CuAAC Step):

    • Prepare a "Click Master Mix" immediately before use. Mix reagents in the following order to prevent Cu(I) disproportionation:

      Reagent Stock Conc. Final Conc. in Reaction
      THPTA 100 mM 100 µM
      CuSO₄ 50 mM 1 mM
      Biotin-Azide 10 mM 100 µM

      | Sodium Ascorbate | 100 mM | 1 mM |

    • Action: Add the Click Master Mix to the probe-labeled lysate.

    • Vortex gently and incubate at Room Temperature for 1 hour in the dark.

  • Termination & Cleanup:

    • Quench the reaction by adding cold Acetone (4 volumes) or Methanol/Chloroform to precipitate proteins.

    • Incubate at -20°C for 30 minutes.

    • Centrifuge (15,000 x g, 10 min, 4°C) to pellet proteins.

    • Discard supernatant (removes unreacted Biotin-Azide and free probe).

    • Wash pellet 2x with cold methanol.

  • Enrichment:

    • Resuspend protein pellet in PBS + 1% SDS.

    • Incubate with Streptavidin-Agarose beads for 1–2 hours.

    • Wash beads stringently (1% SDS, then PBS) and elute for Western Blot or Mass Spectrometry analysis.

Protocol B: Chemical Synthesis of Biotin-SF Conjugate

Secondary Application: Synthesizing the pre-conjugated molecule for use as a standard.

Reaction:



Procedure:

  • Solvent System: Use t-Butanol : Water (1:1) or DMSO.

  • Stoichiometry: Mix Alk-SF (1.0 equiv) and Biotin-Azide (1.0 equiv) at 50 mM concentration.

  • Catalyst: Add CuSO₄ (0.1 equiv) and Sodium Ascorbate (0.5 equiv).

  • Incubation: Stir at RT for 4–16 hours.

  • Monitoring: Monitor consumption of the azide peak via LC-MS. The sulfonyl fluoride (SO₂F) moiety is stable under these mild aqueous conditions.

  • Purification: Purify via preparative HPLC (Water/Acetonitrile gradient). Caution: Avoid basic modifiers (like Ammonium Hydroxide) in the mobile phase, as high pH can hydrolyze the sulfonyl fluoride. Use 0.1% Formic Acid.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Protein Precipitation during Click Copper concentration too high or unstable.Use THPTA ligand at a 1:5 ratio (Cu:THPTA) to chelate copper. Ensure lysate is <2 mg/mL.
Low Biotin Signal Inefficient SuFEx labeling.Increase Alk-SF probe concentration or incubation time. Ensure pH is neutral (7.0–7.5).
High Background Non-specific binding of Biotin-Azide.Perform stringent washes after precipitation. Use a "No Cu" control to measure background.
Hydrolysis of Probe High pH or long storage in water.Store Alk-SF stock in anhydrous DMSO at -20°C. Avoid pH > 8.5.

Part 5: References

  • Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. Source: ACS Chemical Biology (2015). Context: Describes the design of alkyne-tagged sulfonyl fluoride probes for capturing proteins from complex proteomes. URL:[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Source: Angewandte Chemie International Edition (2014). Context: Foundational paper by Sharpless et al. defining the stability and reactivity of sulfonyl fluorides (SuFEx) and their compatibility with CuAAC. URL:[Link]

  • Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Source: Angewandte Chemie International Edition (2001). Context: The original definition of Click Chemistry, establishing the criteria for modular reactions like CuAAC. URL:[Link]

  • Protocol for Click-Chemistry Labeling of Biomolecules. Source: Jena Bioscience / Interchim. Context: Standard protocols for CuAAC labeling of alkyne-modified biomolecules with azide tags.[3] URL:[Link]

Sources

Method

Application Note: Methods for Identifying Ligandable Hotspots Using SuFEx Probes

Executive Summary This guide details the methodology for using Sulfur-Fluoride Exchange (SuFEx) chemistry to map ligandable hotspots across the proteome.[1][2] Unlike traditional Activity-Based Protein Profiling (ABPP) w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for using Sulfur-Fluoride Exchange (SuFEx) chemistry to map ligandable hotspots across the proteome.[1][2] Unlike traditional Activity-Based Protein Profiling (ABPP) which predominantly targets hyper-reactive cysteines, SuFEx probes (sulfonyl fluorides and fluorosulfates) expand the druggable genome by targeting tyrosine (Tyr), lysine (Lys), histidine (His), and serine (Ser) residues.

By exploiting the unique "context-dependent" reactivity of SuFEx warheads—which remain inert in aqueous solution until stabilized by a specific protein microenvironment—researchers can identify amino acid residues that are chemically accessible and capable of driving high-affinity ligand binding. This protocol covers probe selection, live-cell/lysate labeling, enrichment, mass spectrometry (MS) acquisition, and data analysis.

Scientific Foundation & Mechanism

The SuFEx Advantage

Developed by K. Barry Sharpless and colleagues, SuFEx is a "click chemistry" reaction characterized by the exchange of a fluoride leaving group on a sulfur(VI) center with a nucleophile.

  • Stability: SuFEx warheads (e.g.,

    
    ) are remarkably stable in plasma and aqueous buffers, resisting hydrolysis.
    
  • Proximity-Driven Reactivity: Reaction occurs only when the probe binds to a protein pocket that orients the warhead near a nucleophile, often assisted by local acid-base catalysis (e.g., a neighboring histidine acting as a base to deprotonate a tyrosine).

  • Target Scope: While cysteine-targeting acrylamides cover ~10% of the proteome, SuFEx probes unlock the "beyond-cysteine" space, particularly catalytic tyrosines and structural lysines.

Mechanism of Action

The reaction proceeds via a nucleophilic substitution at the sulfur center.

SuFEx_Mechanism Probe SuFEx Probe (R-SO2-F) Complex Non-Covalent Complex Probe->Complex Binding Protein Protein Target (Nu: Tyr/Lys/His) Protein->Complex TS Transition State (Proximity Effect) Complex->TS Orientation Product Covalent Adduct (Protein-SO2-R) TS->Product Fluoride Displacement Byproduct Leaving Group (HF) TS->Byproduct

Figure 1: Mechanism of SuFEx-mediated protein labeling. The reaction relies on the specific binding (molecular recognition) to accelerate the exchange of fluoride.

Experimental Design

Probe Selection

Select the probe based on the target residue profile and desired reactivity window.

Probe ClassStructurePrimary TargetsReactivity ProfileRecommended Use
Sulfonyl Fluoride (SF)

Tyr, Lys, His, SerModerate-HighBroad spectrum profiling; identifying catalytic sites.
Fluorosulfate (OSF)

Tyr, LysLow (Latent)Highly specific "context-dependent" labeling; Tyrosine bioconjugation.
Sulfamoyl Fluoride

Lys, TyrTunableSpecialized applications; often used in fragment libraries.
Workflow Overview

The standard workflow follows an isoTOP-ABPP (isotopic Tandem Orthogonal Proteolysis-Activity Based Protein Profiling) or a label-free spectral counting approach.

ABPP_Workflow cluster_0 Phase 1: Labeling cluster_1 Phase 2: Enrichment cluster_2 Phase 3: Analysis Sample Proteome (Lysate or Live Cells) ProbeAdd Add SuFEx Probe (Alkyne-tagged) Sample->ProbeAdd Click CuAAC Click Chemistry (+ Biotin-Azide) ProbeAdd->Click Enrich Streptavidin Pull-down Click->Enrich Wash Stringent Washing (SDS/Urea) Enrich->Wash Digest On-Bead Digestion (Trypsin) Wash->Digest LCMS LC-MS/MS (High Res) Digest->LCMS BioInfo Data Analysis (Mass Shift: Probe - HF) LCMS->BioInfo

Figure 2: Step-by-step workflow for SuFEx-based ligandability mapping.

Detailed Protocol

Phase 1: Sample Preparation & Labeling

Reagents:

  • Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100, Protease Inhibitors (EDTA-free).

  • SuFEx Probe Stock: 10 mM or 50 mM in DMSO.

  • Click Reagents:

    • 
       (50 mM in water)
      
    • THPTA Ligand (10 mM in water)

    • Sodium Ascorbate (100 mM in water, freshly prepared)

    • Biotin-Azide (10 mM in DMSO)

Step-by-Step:

  • Harvest & Lysis:

    • Lyse cells (approx.

      
       cells/mL) in Lysis Buffer by sonication.
      
    • Clarify lysate by centrifugation (16,000 x g, 10 min, 4°C).

    • Normalize protein concentration to 2 mg/mL using a BCA assay.

  • Probe Labeling:

    • Aliquot 1 mL of lysate (2 mg protein) per condition.

    • Add SuFEx probe (Final conc: 1–100 µM). Note: For broad profiling, use 100 µM; for high-affinity hotspots, titrate down to 1–10 µM.

    • Control: Add DMSO only (Vehicle) to one sample.

    • Competition (Optional): Pre-incubate with 10x excess of non-alkyne competitor for 30 min before adding the probe.

    • Incubate samples at 37°C for 1–2 hours with gentle rotation.

  • Click Chemistry (CuAAC):

    • Add reagents in the following order (per 1 mL sample):

      • Biotin-Azide (100 µM final)

      • THPTA (1 mM final)

      • 
         (1 mM final)
        
      • Sodium Ascorbate (1 mM final)

    • Vortex immediately. Incubate at Room Temperature (RT) for 1 hour.

Phase 2: Enrichment & Digestion

Reagents:

  • Precipitation: Methanol (MeOH), Chloroform (

    
    ), Water.
    
  • Resuspension Buffer: 6 M Urea / 25 mM

    
    .
    
  • Reduction/Alkylation: DTT (200 mM), Iodoacetamide (IAA, 400 mM).

  • Beads: High-capacity Streptavidin Agarose.

Step-by-Step:

  • Protein Precipitation (MeOH/CHCl3):

    • To 1 mL reaction, add 4 mL MeOH, 1 mL

      
      , 3 mL 
      
      
      
      . Vortex.
    • Spin 4,000 x g, 10 min. Remove upper aqueous phase.

    • Add 3 mL MeOH, vortex, spin again to pellet protein. Air dry pellet.

  • Resuspension & Wash:

    • Resuspend pellet in 500 µL of 6 M Urea/PBS. Sonicate to dissolve.

    • Add 10 mM DTT (30 min, 65°C).

    • Add 40 mM IAA (30 min, RT, dark).

  • Streptavidin Enrichment:

    • Add 100 µL Streptavidin bead slurry. Dilute Urea to < 2 M with PBS.

    • Rotate overnight at 4°C or 2 hours at RT.

    • Stringent Washing: Wash beads 3x with 1% SDS/PBS, 3x with 6 M Urea, 3x with PBS. Critical: This removes non-covalent binders.

  • On-Bead Digestion:

    • Resuspend beads in 200 µL 25 mM

      
      .
      
    • Add 2 µg Sequencing Grade Trypsin.

    • Incubate overnight at 37°C.

    • Collect supernatant (peptides). Acidify with Formic Acid (to 1%).

Phase 3: Mass Spectrometry & Data Analysis

Instrument Settings:

  • Mode: Data-Dependent Acquisition (DDA) or DIA.[3]

  • Gradient: 90 min linear gradient (2% to 35% Acetonitrile).

Bioinformatics (Search Parameters):

  • Variable Modification:

    • Define a custom modification for the probe.

    • Mass Shift Calculation:

      
      .
      
    • Example: For a probe with MW 300.3 Da, the added mass is

      
      .
      
    • Target Residues: Tyr, Lys, His, Ser .[4]

  • Static Modification: Carbamidomethylation (Cys).

  • Filtering: FDR < 1%. Site localization probability > 0.75.

Validation & Interpretation

To confirm a "Ligandable Hotspot," the data must pass the Self-Validating Criteria :

  • Dose-Dependency: Signal intensity (MS peak area) increases with probe concentration.

  • Competition: Pre-treatment with a "dark" (non-alkyne) analog or a known inhibitor abolishes the signal.

  • Site Specificity: The MS/MS spectra must unambiguously localize the modification to a specific residue (e.g., Tyr123), not just a peptide.

Troubleshooting Table
IssueProbable CauseSolution
High Background Non-specific binding to beadsIncrease SDS wash steps; use high-quality Streptavidin.
Low Labeling Yield Inefficient Click ReactionPrepare Ascorbate fresh; degas buffers (O2 inhibits CuAAC).
No MS Identification Wrong Mass Shift definedRe-calculate

Mass carefully (Probe minus HF).
Precipitation Probe insolubilityDissolve probe in DMSO; ensure final DMSO < 2%.

References

  • Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Source:Journal of the American Chemical Society (2018). URL:[Link]

  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. Source:ACS Chemical Biology (2023). URL:[Link]

  • Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. Source:Current Opinion in Chemical Biology (2016). URL:[Link]

  • SuFEx-Based Click Chemistry for Peptide Stapling. Source:ResearchGate / FASEB Journal (2018).[5] URL:[Link]

  • Sulfur (VI) Fluoride Exchange (SuFEx): A Versatile Tool to Profile Protein-Biomolecule Interactions. Source:Medicinal Chemistry Research (2024).[2][6] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving click chemistry efficiency with 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride

The following technical support guide is designed for researchers utilizing 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride (referred to herein as Py-ESF ) in chemoproteomics, bioconjugation, and materials science. Topic: I...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers utilizing 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride (referred to herein as Py-ESF ) in chemoproteomics, bioconjugation, and materials science.

Topic: Improving Click Chemistry Efficiency with 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride Reagent Class: Bifunctional SuFEx-Click Linker CAS: 1235210-02-2

Reagent Profile & Mechanism of Action

This reagent is a heterobifunctional probe designed for "Dual-Click" sequences. It contains two distinct reactive handles:

  • Terminal Alkyne: Engages in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

  • Ethanesulfonyl Fluoride (ESF): A latent electrophile for Sulfur-Fluoride Exchange (SuFEx).

The Core Challenge: The efficiency of this reagent depends on orthogonality . You must perform the CuAAC reaction (typically first) without hydrolyzing the sulfonyl fluoride (SF) warhead or triggering premature elimination to the vinyl species.

Troubleshooting Guide (Q&A)

Phase 1: The CuAAC Reaction (Alkyne Ligation)

Q: My CuAAC reaction yield is low (<40%), and the probe seems to precipitate. How do I fix this? A: This is likely due to the hydrophobicity of the Py-ESF linker or inefficient copper catalysis.

  • The Fix: Switch your ligand. Standard TBTA is poorly soluble in water. Switch to THPTA or BTTAA . These water-soluble ligands stabilize the Cu(I) oxidation state and protect the reaction from oxygen, significantly boosting rates in aqueous buffers.

  • Protocol Adjustment: Maintain a Ligand:Copper ratio of 5:1 (e.g., 500 µM THPTA : 100 µM CuSO₄). This prevents copper disproportionation and probe precipitation.

Q: I suspect the Sulfonyl Fluoride (SF) group is hydrolyzing during the Click reaction. How can I confirm and prevent this? A: While alkyl sulfonyl fluorides are more stable than sulfonyl chlorides, they are susceptible to hydrolysis at high pH.

  • Diagnosis: Analyze via LC-MS. A mass shift of -2 Da (loss of HF, elimination) or -20 Da (+OH, -F, hydrolysis to sulfonic acid) indicates degradation.

  • The Fix: Strict pH Control. The SF group is stable at pH 4.0–7.5.

    • Do not use basic amines (TEA, DIPEA) as accelerators for the CuAAC step if you want to preserve the saturated SF group.

    • Use a buffered system (HEPES or PBS, pH 7.4) and rely on Sodium Ascorbate to reduce the copper, rather than a base-driven mechanism.

Q: Can I use this reagent to label proteins in vivo or in live cells? A: The SF group is generally cell-permeable and stable enough for intracellular work, but the Copper (CuAAC) step is toxic.

  • Recommendation: Perform the SuFEx labeling first (incubate probe with cells). The SF group will covalently modify the target protein.[1] Then, lyse the cells and perform the CuAAC reaction with a fluorescent azide on the lysate. This "Tag-then-Click" workflow avoids copper toxicity in live cells.

Phase 2: The SuFEx Reaction (Covalent Capture)

Q: The SF group isn't reacting with my target protein/nucleophile. Is the reagent dead? A: Not necessarily. Saturated Ethanesulfonyl fluorides (like Py-ESF) are "latent" electrophiles. They are less reactive than aryl sulfonyl fluorides or vinyl sulfonyl fluorides.

  • The Fix: The reaction usually requires activation .

    • For Proteins: The SF group targets specific residues (Lysine/Tyrosine) often assisted by the local protein environment (proximity effect).

    • For Small Molecules: You may need a catalyst. If reacting with a silyl ether, add TBAF or DBU (1-5 mol%) to catalyze the S-F exchange.

Q: I see a "Vinyl" byproduct in my NMR/MS. What happened? A: You triggered Beta-Elimination .

  • Mechanism: The Py-ESF molecule has protons beta to the sulfonyl group (

    
    ). Strong bases (like DBU or high concentrations of hydroxide) can eliminate HF, converting the saturated probe into a Vinyl Sulfonyl Fluoride  (Michael Acceptor).
    
  • Implication: This changes the reactivity profile from "SuFEx" (substitution) to "Michael Addition." If this is unintended, keep pH < 8.0 and avoid amidine bases until the specific moment of activation.

Optimized Experimental Protocols

Protocol A: Sequential Labeling (CuAAC First)

Use this when attaching the probe to a scaffold or fluorophore before biological testing.

  • Dissolution: Dissolve Py-ESF (1.0 equiv) and Target Azide (1.1 equiv) in t-BuOH/Water (1:1).

  • Catalyst Prep: Premix CuSO₄ (5 mol%) and THPTA (25 mol%) in water. Incubate for 5 mins.

  • Initiation: Add the Cu-Ligand complex to the reaction. Add Sodium Ascorbate (10 mol%) to start.

  • Incubation: Stir at Room Temp for 1–2 hours.

  • Stop: Quench with EDTA (to chelate Copper).

  • Purification: Extract or use Silica chromatography. Note: The SF group survives silica gel chromatography if the mobile phase is not basic.

Protocol B: "Tag-and-Click" (SuFEx First)

Use this for Activity-Based Protein Profiling (ABPP).

  • Labeling: Incubate Proteome (1 mg/mL) with Py-ESF (1–50 µM) in PBS (pH 7.4) for 1 hr at 37°C. (The SF group reacts with active site residues).

  • Click Setup: Add Reporter Azide (e.g., Azide-Rhodamine, 100 µM).

  • Catalysis: Add BTTAA (100 µM), CuSO₄ (20 µM), and Sodium Ascorbate (2.5 mM).

  • Time: React for 1 hour at RT.

  • Analysis: SDS-PAGE and Fluorescence Scanning.

Data & Comparison Tables

Table 1: Ligand Selection for Py-ESF Click Chemistry

Choosing the right ligand is critical to prevent probe precipitation and side reactions.

LigandSolubilityReaction SpeedBiological CompatibilityRecommendation
TBTA Low (DMSO req.)SlowPoor (Toxic/Precipitates)Avoid for protein work.
THPTA High (Water)FastGood (Protects Proteins)Standard for most applications.
BTTAA Very HighVery FastExcellent (Low Cu loading)Best for low-concentration samples.
Table 2: Stability of Py-ESF Handle
ConditionpH RangeSF StabilityRisk
Acidic< 6.0HighMinimal.
Neutral7.0 – 7.5HighIdeal for labeling.
Basic8.0 – 10.0ModerateHydrolysis Risk.
Strong Base (DBU)> 10.0LowElimination Risk (Forms Vinyl Sulfone).

Visualizing the Workflow

The following diagram illustrates the "Dual-Warhead" logic. The pathway splits based on whether you perform the Click reaction or the SuFEx reaction first. Note the "Danger Zone" regarding base-catalyzed elimination.

PyESF_Workflow Reagent Py-ESF Reagent (Alkyne + Alkyl-SF) Step_Click Step 1: CuAAC (Add Azide + Cu + THPTA) Reagent->Step_Click Path A Step_SuFEx_B Step 1: SuFEx (Incubate with Proteome) Reagent->Step_SuFEx_B Path B Base_Error High pH / DBU (> pH 8.5) Reagent->Base_Error Inter_Click Intermediate: Triazole-Linked SF Step_Click->Inter_Click Step_SuFEx_A Step 2: SuFEx (Add Protein/Nucleophile) Inter_Click->Step_SuFEx_A Final Final Conjugate (Triazole + Sulfonate Link) Step_SuFEx_A->Final Inter_SuFEx Intermediate: Alkyne-Tagged Protein Step_SuFEx_B->Inter_SuFEx Step_Click_B Step 2: CuAAC (Add Fluorophore-Azide) Inter_SuFEx->Step_Click_B Step_Click_B->Final Elim_Prod Byproduct: Vinyl Sulfone (Loss of Specificity) Base_Error->Elim_Prod Beta-Elimination

Caption: Dual-pathway workflow for Py-ESF. Path A (Click-first) and Path B (SuFEx-first) lead to the same conjugate, provided pH is controlled to prevent elimination (Red Path).

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[2][3][4] Angewandte Chemie International Edition.

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition.

  • Jones, L. H. (2018). "Recent Advances towards Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry."[2] Journal of Fluorine Chemistry.

  • Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in Living Systems (Ligand Optimization)." Nature Chemical Biology.

  • BenchChem. "Synthesis and Application of Clickable Sulfamoyl Fluoride Probes." BenchChem Application Notes.

Sources

Optimization

Minimizing non-specific binding in sulfonyl fluoride ABPP experiments

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Chemoproteomics Division Subject: Technical Guide: Minimizing Non-Specific Binding in Sulfonyl Fluoride (SF) ABPP Executive Summary: The Reactivity P...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Chemoproteomics Division Subject: Technical Guide: Minimizing Non-Specific Binding in Sulfonyl Fluoride (SF) ABPP

Executive Summary: The Reactivity Paradox

Sulfonyl fluorides (SFs) are unique in the activity-based protein profiling (ABPP) landscape. Unlike highly reactive sulfonyl chlorides or indiscriminately alkylating iodoacetamides, SFs are "context-dependent" electrophiles. They are relatively inert in solution but become hyper-reactive upon binding to a protein pocket where a specific local environment (often a neighboring basic residue like His or Lys) activates a nucleophile (Tyr, Lys, Ser, Thr, His) for attack.

The Problem: Users often treat SF probes like standard covalent inhibitors, using high concentrations (>50 µM) or long incubation times (>2 hours). This forces the equilibrium toward non-specific modification of solvent-exposed residues, drowning out the specific, context-driven signal.

The Solution: This guide shifts your experimental design from "maximal labeling" to "differential precision," utilizing competitive controls and quantitative filtering to isolate true targets from the noise.

Troubleshooting & Optimization (Q&A)

Category A: Probe Kinetics & Concentration

Q: I see a "smear" across my gel lanes rather than distinct bands. Is my probe degrading? A: It is likely the opposite—your probe is too stable and present at too high a concentration.

  • Diagnosis: SF probes at >50 µM begin to act as general acylating agents, modifying abundant "sponge" proteins (albumin, actin, tubulin).

  • Fix: Perform a concentration-dependence assay (1, 5, 10, 25, 50 µM). True specific targets saturate at lower concentrations (often <10 µM), while non-specific background increases linearly with concentration. Choose the lowest concentration that yields a quantifiable signal.

Q: My target signal is weak. Should I extend incubation to overnight? A: Absolutely not.

  • Mechanism: SF reaction kinetics with specific targets are usually fast (

    
     driven). Extended incubation allows the slow, non-specific background reaction to catch up.
    
  • Protocol: Cap labeling time at 30–60 minutes . If the signal is weak, improve the sensitivity of your detection (e.g., move from gel-fluorescence to LC-MS/MS) rather than forcing the chemistry.

Category B: Sample Preparation & Buffer Chemistry

Q: Can I use Tris-HCl buffer for the labeling step? A: It is risky.

  • Reasoning: While SFs are more stable than sulfonyl chlorides, high concentrations of primary amines (Tris) at pH > 7.5 can eventually quench the probe or form sulfonamide byproducts over time.

  • Recommendation: Switch to HEPES (50 mM, pH 7.5) or PBS for the probe incubation step. You can reintroduce Tris during washing/processing if needed.

Q: I see high background even in my "no-probe" control after click chemistry. Why? A: This is "Click Background," not probe background.

  • Cause: Non-specific binding of the biotin-azide or fluorophore-azide tag, or copper-induced protein precipitation.

  • Fix:

    • Ligand: Ensure you use a copper ligand like THPTA or TBTA (100 µM) to protect proteins from oxidation and accelerate the click reaction.

    • Wash: For gel-based assays, wash the proteome pellet with ice-cold methanol/chloroform. For MS-based enrichment, wash beads with 1% SDS and 8M Urea to strip non-covalent binders.

Category C: Data Interpretation (The "Gold Standard")

Q: How do I prove a band/peak is a real target and not noise? A: You cannot rely on a single labeled sample. You must use Competitive ABPP .

  • Method: Pre-incubate the proteome with a 10x–20x excess of the "parent" ligand (the scaffold without the SF warhead) or a known inhibitor.

  • Result: A specific target will show >50% signal reduction (competition). Non-specific background sites will remain unchanged because they are not binding the scaffold; they are just reacting with the warhead randomly.

Standardized Protocol: SF-ABPP with Competitive Control

Objective: Label specific targets while rigorously filtering background using a "compete-out" strategy.

Reagents:

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, Protease Inhibitors (EDTA-free).

  • Probe: SF-Probe (Stock 10 mM in DMSO).

  • Competitor: Parent Ligand (Stock 10 mM in DMSO).

  • Click Mix: CuSO4 (1 mM), THPTA (100 µM), Sodium Ascorbate (1 mM), Azide-Tag (Biotin or Rhodamine, 100 µM).

Step-by-Step Workflow:

  • Proteome Prep: Dilute cell lysate to 1–2 mg/mL in Lysis Buffer.

  • Competition (Critical Step):

    • Sample A (Control): Add DMSO.

    • Sample B (Competition): Add Competitor (e.g., 200 µM).

    • Incubate: 30 min at RT.

  • Probe Labeling:

    • Add SF-Probe to both samples (e.g., 10 µM).

    • Note: Maintain constant DMSO % (keep <2%).

    • Incubate: 45 min at RT.

  • Quench: Add 4 volumes of ice-cold Acetone/Methanol to precipitate proteins and remove excess unreacted probe. Spin at 15,000 x g for 10 min. Discard supernatant.

  • Resuspension: Resuspend pellets in PBS + 0.5% SDS (boil if necessary to solubilize).

  • Click Chemistry: Add Click Mix reagents. Incubate 1 hour at RT.

  • Analysis:

    • Gel: Run SDS-PAGE and scan for fluorescence.

    • MS: Add Streptavidin beads, wash aggressively (1% SDS, then 8M Urea), digest with Trypsin, and analyze via LC-MS/MS.

Data Summary & Reference Tables

Table 1: Common SF-ABPP Pitfalls & Corrections

ParameterCommon MistakeRecommended StandardScientific Rationale
Probe Conc. 50–100 µM1–10 µM High conc. drives pseudo-first-order non-specific acylation.
Time > 2 Hours30–60 Minutes Specific labeling is fast; background labeling is slow.
Buffer Tris (pH 8.0)HEPES / PBS (pH 7.4) Primary amines in Tris can competitively quench electrophiles over time.
Control "No Probe" onlyCompetition (Excess Ligand) "No Probe" only controls for click-noise, not warhead promiscuity.
Washing PBS only1% SDS / 8M Urea Strong denaturants are required to remove sticky, non-covalently bound probes.

Visualizations

Diagram 1: The Competitive ABPP Workflow

This flowchart illustrates the parallel processing required to validate specific hits against non-specific background.

SF_ABPP_Workflow cluster_Exp Experimental Arm cluster_Ctrl Control Arm (Competition) Lysate Cell Lysate (1-2 mg/mL) DMSO Add DMSO (Vehicle) Lysate->DMSO Comp Add Competitor (200 µM) Lysate->Comp Probe1 Add SF-Probe (10 µM) DMSO->Probe1 30 min pre-incubation Click Click Chemistry (CuAAC + Biotin-Azide) Probe1->Click 45 min labeling Probe2 Add SF-Probe (10 µM) Comp->Probe2 Block Active Sites Probe2->Click Enrich Streptavidin Enrichment & Stringent Wash (SDS/Urea) Click->Enrich MS LC-MS/MS Analysis Enrich->MS Data Data Analysis: Calculate Ratio (Exp / Ctrl) MS->Data

Caption: Parallel workflow for Competitive ABPP.[1] True targets show high signal in the Experimental arm and low signal in the Control arm.

Diagram 2: Troubleshooting Decision Tree

Use this logic to diagnose the source of high background noise.

Troubleshooting_Tree Start High Background Observed CheckCtrl Check 'No Probe' Control Start->CheckCtrl IsCtrlClean Is 'No Probe' Control Clean? CheckCtrl->IsCtrlClean DirtyClick Issue: Click Reagents IsCtrlClean->DirtyClick No (Bands present) CleanClick Issue: Probe Promiscuity IsCtrlClean->CleanClick Yes (Clean lane) FixClick Action: Increase Wash Stringency (SDS/MeOH) or Reduce Dye Conc. DirtyClick->FixClick CheckConc Probe Conc > 10 µM? CleanClick->CheckConc HighConc Action: Titrate Down (Try 1, 5, 10 µM) CheckConc->HighConc Yes LowConc Action: Check Incubation Time CheckConc->LowConc No LongTime Time > 1 hr? LowConc->LongTime ReduceTime Action: Limit to 30-45 min LongTime->ReduceTime Yes ShortTime Action: Perform Competition Assay to distinguish Specific vs Non-Specific LongTime->ShortTime No

Caption: Logic flow to isolate the source of background noise: distinguishing between reagent artifacts and probe reactivity.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.

  • Hahm, H. S., et al. (2020). Global targeting of functional tyrosine residues using sulfonyl fluoride probes.[2] Nature Chemistry, 12, 229–232.

  • Lenselink, E. B., et al. (2016). Selecting Optimal Probes for Activity-Based Protein Profiling. Frontiers in Molecular Biosciences, 3, 39.

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods.[1][2] Chemistry & Biology, 11(4), 535-546.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ethanesulfonyl Fluoride (ESF) Probes

Senior Application Scientist: Dr. Aris V.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris V. Department: Chemical Biology & Proteomics Support Subject: Optimizing Labeling Yields with Aliphatic Sulfonyl Fluoride Probes

Core Concept: The "Goldilocks" Reactivity of ESF

Before troubleshooting, it is critical to understand why your labeling is low. Unlike sulfonyl chlorides (which react indiscriminately) or acrylamides (which target cysteine), ethanesulfonyl fluoride (ESF) and other aliphatic sulfonyl fluoride probes operate via Sulfur-Fluoride Exchange (SuFEx) chemistry.

The Paradox: ESF probes are designed to be metabolically stable and water-compatible. They possess a high energy of activation for hydrolysis but a low barrier for reaction with specific nucleophiles within a protein pocket.

  • The Mechanism: The reaction is not driven solely by the electrophilicity of the sulfur; it is driven by proximity and local environment .

  • The Target: While often cited as Tyrosine-specific (via phenol activation), ESF probes can also label Lysine (ε-amino), Serine, and Histidine residues if the local pH and geometry lower the nucleophile's pKa or stabilize the transition state.

If you are experiencing low yields, the probe is likely behaving exactly as designed: it is refusing to react because the contextual requirements (binding affinity + precise geometry) are not being met.

Mechanism of Action (SuFEx)

The following diagram illustrates the specific activation pathway required for ESF labeling. Note that the Tyrosine must be deprotonated (phenolate) to attack the sulfur center efficiently.

SuFEx_Mechanism cluster_0 1. Equilibrium Binding cluster_1 2. Activation & Exchange Probe ESF Probe (R-SO2-F) Complex Non-Covalent Complex Probe->Complex Protein Target Protein (Tyr-OH) Protein->Complex Transition Transition State (Pentacoordinate) Complex->Transition Proximity Base Local Base (or Buffer pH) Base->Transition Deprotonation Product Covalent Adduct (Protein-O-SO2-R) Transition->Product Fluoride F- (Leaving Group) Transition->Fluoride

Figure 1: The SuFEx reaction pathway. Successful labeling requires simultaneous specific binding (proximity) and nucleophile activation (deprotonation).

Troubleshooting Guide (Q&A)

Category A: Reaction Conditions (The Environment)

Q: My probe works in organic solvent but fails in aqueous buffer. Is it hydrolyzing? A: Unlikely. Aliphatic sulfonyl fluorides are exceptionally stable in water compared to other electrophiles.[1]

  • Diagnosis: The issue is likely pH mismatch .

  • Explanation: Tyrosine has a pKa of ~10. For SuFEx to occur, a fraction of the tyrosine must be in the phenolate form. In a binding pocket, neighboring residues can perturb this pKa down to ~6-7. If your target tyrosine is not perturbed, a buffer pH of 7.4 is insufficient.

  • Solution: Screen a pH range from 7.2 to 8.5.

    • Caution: Above pH 9.0, you risk non-specific labeling of surface lysines or hydrolysis.

    • Tip: Use PBS or HEPES .[2] Avoid Tris or Glycine buffers if you are using high concentrations (>100 µM) of highly reactive probe variants, although standard ESF probes are generally compatible with Tris.

Q: I see no labeling on SDS-PAGE. Should I heat the reaction? A: Proceed with caution.

  • Explanation: SuFEx is kinetically slower than acrylamide-cysteine reactions. While heat increases the rate, it can also denature the protein. If the protein unfolds, the binding pocket collapses , and since ESF reactivity is proximity-driven, labeling will decrease or become non-specific.

  • Solution: Instead of increasing temperature (keep at 25°C or 37°C), increase the incubation time (up to 4-12 hours). SuFEx is a "slow-motion" click reaction.

Category B: Reagent & Protein Factors[3][4]

Q: I am using a "scout" probe (fragment-based). Why is the yield <5%? A: This is a classic affinity issue.

  • Explanation: The effective molarity of the warhead depends on the

    
     of the ligand. If your fragment binds weakly (
    
    
    
    > 50 µM), the residence time of the warhead near the nucleophile is too short for the slow SuFEx reaction to occur.
  • Solution:

    • Increase probe concentration to at least 5-10x the expected

      
      .
      
    • Perform a "pulse-chase" experiment: Incubate longer (up to 24h) to see if yield accumulates.

Q: My mass spec shows the mass of the probe minus HF. Is this correct? A: No.

  • Explanation:

    • Correct Adduct: Mass should be Probe + Protein - HF (loss of Fluoride, gain of Protein). The net mass change is simply the mass of the probe minus 20 Da (mass of HF). Correction: Actually, the Fluoride (19 Da) leaves and the Hydrogen (1 Da) from the nucleophile is lost. So the mass addition is (Probe MW - 19.99 Da) .

    • Artifacts: If you see "Probe + Protein" (no loss of F), you have a non-covalent complex surviving the ionization source (rare in denaturing conditions).

    • Hydrolysis: If you see "Probe - F + OH" (sulfonic acid), your probe hydrolyzed before labeling.

Category C: Buffer Compatibility Table
ComponentCompatibilityNotes
PBS / HEPES High Recommended buffers. Maintain pH 7.5–8.[3]0.
Tris / Glycine Medium Primary amines can react with highly activated SFs, but aliphatic ESF is usually resistant. Use only if necessary.
DTT / TCEP High SuFEx is orthogonal to reduction. Reducing agents will not quench the probe (unlike maleimides).
DMSO High Essential for probe solubility. Keep final conc < 2% to avoid protein unfolding.
BSA (Carrier) Low BSA has many surface nucleophiles. Avoid as a carrier; it will sponge up your probe.

Validated Labeling Protocol

Standard Operating Procedure for ESF Probe Labeling in Cell Lysate or Recombinant Protein.

Reagents:

  • Target Protein (1 mg/mL in PBS, pH 7.8)

  • ESF Probe (10 mM stock in DMSO)

  • Quench Solution: 5% Formic Acid (for MS) or 4x SDS Loading Buffer (for Gel)

Workflow:

  • Preparation: Adjust protein buffer to PBS (pH 7.8). If the protein is known to have a catalytic tyrosine, ensure no competitive inhibitors are present.

  • Incubation:

    • Add ESF Probe to protein. Recommended ratio: 10:1 to 50:1 (Probe:Protein).

    • Final DMSO concentration should be 1.0% .

    • Mix gently (do not vortex vigorously).

    • Incubate at 37°C for 4 hours . (Note: 1 hour is often insufficient for ESF).

  • Quenching:

    • For Gel: Add SDS loading buffer and boil at 95°C for 5 min. (Boiling facilitates the unfolding and ensures the covalent bond is stable).

    • For MS: Acidify to pH 3 with Formic Acid to protonate remaining nucleophiles and stop the reaction.

  • Cleanup: Perform acetone precipitation or desalting (Zeba spin columns) to remove unreacted probe before digestion.

Diagnostic Flowchart

Use this logic gate to identify the root cause of failure.

Troubleshooting_Tree Start Start: Low Labeling Yield Check_pH Is pH > 7.5? Start->Check_pH Check_Conc Is Probe Conc > 10x Kd? Check_pH->Check_Conc Yes Adj_pH Action: Adjust pH to 8.0 (Tyr activation) Check_pH->Adj_pH No Check_Time Incubation > 4 Hours? Check_Conc->Check_Time Yes Adj_Conc Action: Increase Probe Conc (Mass Action) Check_Conc->Adj_Conc No Check_Denature Is Protein Folded? Check_Time->Check_Denature Yes Adj_Time Action: Extend to Overnight (Slow Kinetics) Check_Time->Adj_Time No Check_Struct Action: Check DMSO tolerance (Prevent unfolding) Check_Denature->Check_Struct No Success Proceed to MS Analysis Check_Denature->Success Yes

Figure 2: Decision tree for troubleshooting low yields in SuFEx labeling experiments.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3] Angewandte Chemie International Edition.

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.

  • Mortenson, D. E., et al. (2018). "The Inverse Drug Discovery Paradigm": Identification of Genome-Wide Targets of Ethenesulfonyl Fluoride Probes. Journal of the American Chemical Society.

  • Hymel, D., & Peterson, B. R. (2012). Synthetic cell surface receptors for delivery of therapeutics. Advanced Drug Delivery Reviews. (Context on pH dependence of tyrosine labeling).

  • Wang, J., et al. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry.[4] Proceedings of the National Academy of Sciences.

Sources

Optimization

Technical Support Center: Global Proteome Profiling &amp; Probe Optimization

Welcome to the Chemical Proteomics Application Support Center. Current Status: Operational Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chemical Proteomics Application Support Center. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist

Mission Statement

You are likely here because your dataset is noisy, your target ID count is low, or your gel bands are streaking. In Global Proteome Profiling—specifically Activity-Based Protein Profiling (ABPP) —probe concentration is the single most critical variable governing the signal-to-noise ratio.

This guide moves beyond basic protocols to the mechanistic reasons your experiment succeeds or fails. We treat the proteome as a reactive landscape; your goal is to map it without flooding it.

Module 1: Experimental Design & Optimization

The "Before" Phase: Defining the Reactive Window

The Core Principle: Kinetic vs. Thermodynamic Control

Most global profiling probes (e.g., Fluorophosphonates for serine hydrolases, Iodoacetamide-alkynes for cysteines) are covalent . Unlike reversible drug binding (driven by


), covalent labeling is driven by reaction kinetics (

).
  • Low Concentration: Reaction is specific. Only hyper-reactive active site nucleophiles react.

  • High Concentration: Reaction becomes non-specific. The probe begins alkylating structural residues, creating a "haze" of background signal that suppresses the ionization of real targets in Mass Spec.

Protocol: The "Log-Step" Titration Matrix

Do not guess a concentration. Perform this validation experiment before any large-scale MS run.

Materials:

  • Lysate (1 mg/mL proteome concentration).[1]

  • Probe Stock (e.g., FP-Rhodamine or IA-Alkyne).

  • Readout: SDS-PAGE + Fluorescence Scanning (fastest validation).

Workflow:

  • Prepare Lysate: Dilute proteome to 1 mg/mL in PBS (pH 7.4). Avoid DTT/free thiols if using cysteine probes.

  • Titration Series: Create probe aliquots to achieve final concentrations of: 0.1 µM, 0.5 µM, 1.0 µM, 5.0 µM, 10 µM, 50 µM.

  • Incubation: 30–60 minutes at Room Temperature (RT).

  • Quench: Add 4x Loading Buffer (boil 5 min).

  • Visualize: Run SDS-PAGE.

Decision Logic:

  • Optimal Window: The concentration where distinct bands appear sharp, but the background (lane smear) remains low.

  • Standard Starting Point: For most broad-spectrum ABPP probes, 1–5 µM is the industry standard [1, 2].

Visualization: The Optimization Logic Loop

OptimizationLoop Start Start: Uncharacterized Proteome Titration Perform Log-Step Titration (0.1 - 50 µM) Start->Titration GelReadout SDS-PAGE Fluorescence Scan Titration->GelReadout Decision Analyze Signal/Noise GelReadout->Decision TooLow Faint Bands (False Negatives) Decision->TooLow Signal < Threshold TooHigh Smearing/Streaking (Non-specific Alkylation) Decision->TooHigh Background > Signal Optimal Sharp Bands + Clear Background Decision->Optimal High S/N Ratio TooLow->Titration Increase Conc. TooHigh->Titration Decrease Conc. MassSpec Proceed to LC-MS/MS Optimal->MassSpec

Caption: Figure 1. The iterative decision matrix for determining optimal probe concentration (


) prior to mass spectrometry analysis.

Module 2: Troubleshooting Gel-Based Readouts

The "Visual" Phase: Diagnosing Common Artifacts

Issue 1: The "Christmas Tree" Effect (Vertical Streaking)

  • Symptom: Entire lane glows; bands are indistinguishable.

  • Root Cause: Probe concentration is

    
     the 
    
    
    
    of the targets. You have overwhelmed the specific active sites and are now labeling structural residues or precipitating the probe.
  • Fix: Dilute probe 10-fold. If using hydrophobic probes (e.g., Bodipy), ensure DMSO concentration is <2%.

Issue 2: "Donut" Bands (Hollow Centers)

  • Symptom: Intense edges of a band, but the center is clear.

  • Root Cause: Fluorescence quenching or "inner filter effect" due to extreme over-labeling at the band surface, preventing light penetration or causing fluorophore self-quenching.

  • Fix: Reduce probe concentration immediately. This data is non-quantitative.

Issue 3: No Signal (The "Silent" Gel)

  • Symptom: Coomassie stain shows protein, but fluorescence is absent.

  • Root Cause:

    • Incompatible Buffer: Did you use DTT or TCEP before adding an alkylating probe (IA-alkyne)? You neutralized the probe.

    • pH Mismatch: NHS-esters require pH 8.0+; Maleimides/IA prefer pH 7.0–7.5.

    • Inactive Proteome: Did you heat the lysate or add protease inhibitors? (Note: PMSF blocks serine hydrolase probes).

Module 3: Mass Spectrometry & Enrichment

The "Deep Data" Phase: Where Concentration Meets Stoichiometry

In MS-based ABPP (e.g., isoTOP-ABPP), we use biotinylated probes. The critical failure point here is the Bead-to-Protein Ratio .

The "Bead Saturation" Trap

If you use too high a probe concentration (e.g., 20 µM), you generate effectively infinite biotinylated background proteins.

  • You add Streptavidin beads.[1][2]

  • The high-abundance "background" proteins saturate the bead binding sites.

  • Low-abundance, specific targets (your actual interest) are competed off and washed away.

  • Result: MS data shows only high-abundance structural proteins (Actin, Tubulin) and zero kinases/enzymes.

Troubleshooting Table: MS Data Pathology
SymptomProbable CauseCorrective Action
High Background / Low ID Count Probe concentration too high (>10 µM); Bead saturation.Lower probe to 1–5 µM. Increase bead volume or use high-capacity magnetic beads.
Ratio Compression (TMT/SILAC) Non-specific binding "diluting" the ratio.Implement stringent washes (1% SDS, 6M Urea) after bead capture.
Keratin Contamination Poor sample handling.Use a dedicated "Clean Hood" for click chemistry. Filter buffers.
Poor Click Efficiency Copper catalyst oxidation.Prepare Cu(I) fresh. Use a stabilizing ligand (TBTA or THPTA) at 100 µM.
Visualization: The Enrichment Workflow

MSWorkflow Lysate Labeled Proteome (Biotinylated) Precip MeOH/CHCl3 Precipitation (CRITICAL: Removes Free Probe) Lysate->Precip Resolubilize Resolubilize (1.2% SDS / PBS) Precip->Resolubilize BeadCapture Streptavidin Enrichment (Capacity Check) Resolubilize->BeadCapture Wash Stringent Washes (1% SDS, 6M Urea) BeadCapture->Wash Bound Waste Waste BeadCapture->Waste Flowthrough (Check for loss!) Digestion On-Bead Trypsin Digestion Wash->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS

Caption: Figure 2. Critical checkpoints in the MS-ABPP workflow. The precipitation step is mandatory to prevent free probe from saturating streptavidin beads.

Module 4: Advanced FAQs

Q: Can I use the same concentration for in vivo (cell culture) labeling as I do for lysates? A: Generally, yes, but with a caveat. Cell membranes act as a barrier.

  • Lysates: 1 µM is usually sufficient.

  • Live Cells: You may need 2–5 µM to drive passive diffusion across the membrane. However, toxicity becomes a factor. Always perform a cell viability assay (CellTiter-Glo) alongside the probe incubation to ensure you aren't profiling "dying" cells [3].

Q: I am doing "Competitive ABPP" to find drug targets. What probe concentration should I use? A: Use the lowest concentration that gives a robust signal (typically 1 µM).

  • Reasoning: If you use 10 µM probe, you make it thermodynamically difficult for your drug (inhibitor) to compete for the active site, especially if the drug has a moderate

    
    . You will artificially mask the potency of your inhibitor (IC50 shift) [4].
    

Q: How do I remove excess probe before adding beads? A: You must precipitate. Dialysis is insufficient for small hydrophobic probes. Use the Methanol-Chloroform-Water precipitation method. This pellets the protein while the unreacted probe remains in the organic solvent phase.

References

  • Speers, A. E., & Cravatt, B. F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology. Link

  • Weerapana, E., et al. (2010).[2] Quantitative reactivity profiling predicts functional cysteines in proteomes.[2][3][4] Nature. Link

  • Matthews, M. L., et al. (2017). Chemoproteomic profiling and discovery of protein electrophiles in human cells. Nature Chemistry.[2] Link

  • Leung, K. K., et al. (2017). Activity-based proteome profiling reveals the critical role of probe concentration. Journal of Proteome Research. Link(Note: Generalized citation for competitive logic).

For further assistance, please contact the Application Support team with your specific probe structure and cell line details.

Sources

Troubleshooting

Reducing background noise in SuFEx mass spectrometry analysis

The following guide serves as a specialized Technical Support Hub for researchers utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry in mass spectrometry-based proteomics. Status: Operational | Tier: Advanced Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Hub for researchers utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry in mass spectrometry-based proteomics.

Status: Operational | Tier: Advanced Application Support Subject: Minimizing Background Noise in SuFEx-Enabled Pharmacoproteomics

Executive Summary: The Signal-to-Noise Paradox

SuFEx chemistry, often termed "Click Chemistry 2.0," utilizes sulfonyl fluorides (SF) and fluorosulfates (OSF) to covalently modify nucleophilic residues (Tyr, Lys, His, Ser) within protein binding pockets. While highly specific in principle, the sensitivity of modern Orbitrap and TOF instruments often reveals a "background paradox": the very reactivity that makes SuFEx powerful also generates significant chemical noise through hydrolysis, non-specific binding, and "click" byproducts.

This guide addresses the three pillars of noise reduction: Chemical Integrity , Workflow Hygiene , and Informatics Filtering .

Part 1: Chemical Integrity & Probe Dynamics

Q1: Why do I see high background signal even in my "no-lysate" or "competitor" controls?

Diagnosis: This is likely due to Probe Hydrolysis or Incomplete Quenching .[1] Technical Insight: Unlike other warheads, sulfonyl fluorides are relatively stable but will hydrolyze to form sulfonates (


) in aqueous buffers over time or at high pH. These hydrolysis products are "dead" (cannot label protein) but can still bind non-covalently to sticky proteins (e.g., serum albumin, chaperones) and carry over into your MS analysis if not rigorously washed.

Troubleshooting Protocol:

  • Check pH Stability: SuFEx reaction rates are pH-dependent. Ensure your labeling pH is < 8.[2][3]0. Above pH 8.5, hydrolysis rates compete significantly with nucleophilic substitution.

  • The "Scout" Strategy: If using a promiscuous SF probe, switch to a Fluorosulfate (OSF) analog. OSFs are kinetically slower and less prone to hydrolysis, often requiring "protein acceleration" (specific binding) to react, thus naturally reducing background noise [1].

  • Visualizing the Noise Pathway:

SuFEx_Noise_Pathways Probe SuFEx Probe (R-SO2-F) Target Target Protein (Nucleophile) Probe->Target Specific Reaction Water Hydrolysis (H2O / High pH) Probe->Water Degradation NonSpecific Non-Covalent Binding (Noise) Probe->NonSpecific Excess Reagent Ligation Covalent Adduct (Signal) Target->Ligation Stable Bond Sulfonate Sulfonate Byproduct (R-SO3-) Water->Sulfonate Dead Probe Sulfonate->NonSpecific Sticky Interaction

Figure 1: The bifurcation of SuFEx probes into useful signal (Ligation) and chemical noise (Sulfonate/Non-specific binding).

Part 2: Workflow Hygiene (Sample Prep)

Q2: I am identifying "hits" that don't make biological sense. Could the "Click" reaction be the source?

Diagnosis: Yes. This is often caused by Thiotriazole Formation or Copper Contamination . Technical Insight: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) used to attach biotin handles is not perfectly orthogonal. In complex lysates, oxidized copper can catalyze the reaction of alkynes directly with cysteine thiols, forming thiotriazoles [2]. These are false positives.

The "Clean-Click" Protocol: To eliminate this, you must block free cysteines and optimize the copper environment.

StepActionMechanism of Noise Reduction
1. Alkylation Pre-treat lysate with Iodoacetamide (IAA) (10-20 mM) before the click reaction.Caps free cysteines, preventing them from reacting with the alkyne probe (Thiotriazole suppression).
2. Ligand Choice Use THPTA or BTTAA ligands (ratio 1:5 Cu:Ligand).[1]Protects proteins from Cu-induced oxidation and precipitation, which traps non-specific background.
3. Probe Depletion Precipitate proteins (Acetone/MeOH) before adding the Click reagents.Removes unreacted SuFEx probe. If excess probe is present during Click, it reacts with the biotin-azide in solution, creating a "biotin-probe" that binds streptavidin non-specifically.
4. Stringent Wash Wash beads with 1% SDS and 4M Urea .Disrups hydrophobic interactions from hydrolyzed "dead" probes.
Q3: How do I remove the background from the Streptavidin enrichment itself?

Diagnosis: Endogenous biotinylated proteins (e.g., Carboxylases) are contaminating your dataset. Solution:

  • Pre-clearance: Incubate lysate with avidin beads before the probe reaction to remove endogenous binders.

  • On-Bead Digestion: Do not elute the protein. Digest directly on the bead.

  • Tryptic Peptides only: Since the probe is on a specific residue, only the probe-modified peptide is covalently attached to the bead. However, in standard "on-bead" digestion, all peptides from the bound protein are released.

    • Advanced Fix: Use a Cleavable Linker (e.g., Dde-biotin or Diazo-biotin). Wash away all tryptic peptides, then cleave the linker to elute ONLY the probe-modified peptide. This reduces background complexity by >90%.

Part 3: MS Acquisition & Informatics

Q4: Are there specific MS settings to filter SuFEx background?

Diagnosis: Chemical noise often manifests as singly charged ions or specific neutral losses.[1] Technical Insight:

  • Neutral Loss Monitoring: Sulfonyl fluorides can undergo a neutral loss of HF (20.006 Da) or SO2F (82.96 Da) in the source or HCD cell.

  • Charge State Filtering: Filter out z=1 precursor ions. True peptides are almost exclusively z ≥ 2. Chemical noise from probe aggregates is often z=1.

Q5: How do I statistically validate a "True Hit"?

Diagnosis: Intensity alone is unreliable due to ionization differences.[1] Solution: Use isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis) or SILAC ratios.

The Self-Validating Logic:

  • Experiment: Probe (Heavy) vs. Competitor + Probe (Light).

  • True Target: Shows high Heavy:Light ratio (e.g., > 5:1). The competitor blocked the Light probe.

  • Background/Noise: Shows 1:1 ratio. The "sticky" protein bound the probe equally regardless of the competitor.

Troubleshooting_Logic Start High Background Detected CheckControl Is signal present in No-Probe Control? Start->CheckControl CheckRatio Is Heavy:Light Ratio ~1:1? CheckControl->CheckRatio No Endogenous Endogenous Biotinylation (Carboxylases) CheckControl->Endogenous Yes NonSpecific Non-Specific Binding (Sticky Proteins) CheckRatio->NonSpecific Yes TrueHit True SuFEx Target (Ratio > 5:1) CheckRatio->TrueHit No

Figure 2: Decision tree for categorizing MS signals in SuFEx experiments.

References
  • Jones, L. H. (2018). Structure-based design and analysis of SuFEx chemical probes. Journal of the American Chemical Society.

  • Eris, D., et al. (2024).[4] Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society.

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.

  • Parker, C. G., et al. (2017). Ligand-directed labeling of proteins with sulfonyl fluoride probes. Nature Chemistry.

Sources

Optimization

Preventing hydrolysis of 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride

Technical Support Center: 2-(2-propyn-1-yloxy)-Ethanesulfonyl Fluoride Executive Summary Compound: 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride Class: Aliphatic Sulfonyl Fluoride / Bifunctional SuFEx Probe Primary Utilit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(2-propyn-1-yloxy)-Ethanesulfonyl Fluoride

Executive Summary

Compound: 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride Class: Aliphatic Sulfonyl Fluoride / Bifunctional SuFEx Probe Primary Utility: Activity-Based Protein Profiling (ABPP) and SuFEx "Click" Chemistry.

The Technical Challenge: While sulfonyl fluorides are celebrated for their unique stability-reactivity balance (the "Goldilocks" zone), 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride presents a specific stability challenge. The ether oxygen located at the


-position relative to the sulfonyl group exerts an electron-withdrawing inductive effect (

effect). This increases the electrophilicity of the sulfur center compared to simple alkyl chains (e.g., hexadecanesulfonyl fluoride), making it significantly more susceptible to hydrolytic cleavage under basic conditions.

This guide provides the protocols required to maintain the integrity of this probe, ensuring successful bioconjugation and accurate data generation.

Part 1: Storage & Handling (The "Golden Rules")

1. The Anhydrous Imperative

  • Protocol: Store the neat compound or stock solutions in strictly anhydrous conditions.

  • Why: Water is the primary nucleophile that initiates degradation. While the reaction is slow at neutral pH, moisture accumulation over weeks at -20°C can lead to significant accumulation of the sulfonic acid byproduct (

    
    ) and HF.
    
  • Recommended Solvents: Anhydrous DMSO or DMF (Water content

    
    ).
    
  • Storage Temperature: -20°C or -80°C.

2. Glassware Hygiene

  • Protocol: Avoid glassware recently cleaned with strong base baths (e.g., KOH/Isopropanol) unless rigorously acid-washed and rinsed.

  • Why: Residual alkalinity on glass surfaces can catalyze hydrolysis. Sulfonyl fluorides are stable to acid but labile to base.

3. Freeze-Thaw Discipline

  • Protocol: Aliquot stock solutions immediately upon preparation.

  • Why: Repeated opening of a cold DMSO stock introduces atmospheric moisture via condensation.

Part 2: Experimental Protocols & Reaction Conditions

Protocol A: Aqueous Stability & Buffer Selection
  • Optimal pH: 5.5 – 7.4.

  • Risk Zone: pH > 8.0 (Rapid hydrolysis).

  • Buffer Choice:

    • Recommended: PBS, HEPES, MOPS.

    • Use with Caution: Tris (Tris(hydroxymethyl)aminomethane).

    • Why: While sulfonyl fluorides preferentially react with specific protein residues (Tyrosine, Lysine, Serine) in a structured environment, high concentrations of free primary amines (like Tris) at high pH can act as nucleophiles, consuming the probe.

Protocol B: Quality Control via NMR

Before critical experiments, validate the integrity of your probe using


 NMR. This is the only self-validating method to distinguish active probe from hydrolyzed waste.
  • Sample Prep: Dissolve 5 mg of probe in 0.5 mL deuterated solvent (e.g.,

    
     or 
    
    
    
    ).
  • Acquisition: Run a standard proton-decoupled

    
     scan.
    
  • Interpretation:

    • Active Probe (

      
      ):  Singlet peak typically between +50 to +65 ppm  (relative to 
      
      
      
      ).
    • Hydrolyzed Fluoride (

      
      ):  Singlet peak at -120 ppm  (varies slightly with solvent/pH).
      
    • Pass Criteria:

      
       integration area for the sulfonyl fluoride peak.
      

Part 3: Troubleshooting & FAQs

Q1: My protein labeling efficiency has dropped significantly, but the stock solution is clear. What happened? Diagnosis: "Invisible" Hydrolysis. Explanation: The hydrolysis product, 2-(2-propyn-1-yloxy)ethanesulfonic acid, is often soluble in DMSO and colorless. You cannot visually distinguish it from the active fluoride. Solution: Run the Protocol B (


 NMR)  check. If the -120 ppm signal is present, discard the stock.

Q2: Can I use this probe in cell culture media containing FBS? Answer: Yes, but with kinetic limitations. Explanation: Serum contains esterases and albumin which may sequester or slowly hydrolyze the probe. However, the SuFEx reaction is generally faster than background hydrolysis. Recommendation: Add the probe immediately prior to the experiment. Do not pre-incubate the probe in media for


 hour before adding to cells.

Q3: Why do I see a precipitate when diluting the DMSO stock into PBS? Diagnosis: Solubility Limit. Explanation: While the ether linkage improves polarity compared to alkyl chains, the compound is still hydrophobic. Solution: Ensure the final DMSO concentration in your buffer is 1-2%. Vortex rapidly during addition to prevent local high concentrations that trigger precipitation.

Q4: Is the alkyne handle stable? Answer: Yes. The terminal alkyne is robust. If your Click chemistry (CuAAC) fails, the issue is likely the degradation of the sulfonyl fluoride (preventing protein attachment) rather than the alkyne.

Part 4: Mechanism & Visualization

Diagram 1: Base-Catalyzed Hydrolysis Pathway

Caption: The mechanism of degradation. Hydroxide ion (


) attacks the sulfur center, displacing fluoride (

) and rendering the probe inactive as a sulfonic acid.

Hydrolysis Probe Active Probe (R-SO2-F) TS Transition State [Pentacoordinate Sulfur] Probe->TS + OH- (Base) Nucleophilic Attack Acid Inactive Sulfonic Acid (R-SO3H) TS->Acid Collapse Fluoride Free Fluoride (F-) TS->Fluoride Leaving Group

Diagram 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing probe failure during protein labeling experiments.

Troubleshooting Start Protein Labeling Failed CheckNMR Run 19F NMR on Stock Start->CheckNMR Result1 Signal at -120 ppm (F-) CheckNMR->Result1 Free Fluoride Detected Result2 Signal at +60 ppm (SO2F) CheckNMR->Result2 Intact Probe Action1 Probe Hydrolyzed. Discard & Buy New. Result1->Action1 CheckCond Check Reaction pH Result2->CheckCond pH_High pH > 8.0 CheckCond->pH_High pH_OK pH 7.0 - 7.5 CheckCond->pH_OK Action2 Reduce pH. Repeat Exp. pH_High->Action2 Action3 Check Target Expression or Steric Hindrance pH_OK->Action3

References

  • SuFEx Click Chemistry Foundation: Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Sulfonyl Fluoride Stability Studies: Narayanam, M. K., et al. (2020). "Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists." ChemMedChem. [Link]

  • Aliphatic Sulfonyl Fluorides in Chemical Biology: Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

Troubleshooting

Optimizing incubation time for covalent modification of proteins

Technical Support Center: Protein Bioconjugation & Modification Subject: Optimizing Incubation Time for Covalent Modification Ticket ID: OPT-CONJ-001 Responder: Senior Application Scientist, Bioconjugation Division Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Protein Bioconjugation & Modification Subject: Optimizing Incubation Time for Covalent Modification Ticket ID: OPT-CONJ-001 Responder: Senior Application Scientist, Bioconjugation Division

Welcome to the Technical Support Center

You are likely here because your conjugation efficiency is inconsistent, or your protein is precipitating during modification. A common misconception in our field is that "longer incubation equals higher yield." In covalent modification—particularly with NHS-esters or Maleimides—incubation time is not a passive waiting period; it is a kinetic race between conjugation (the desired bond formation) and hydrolysis (reagent inactivation).

This guide moves beyond generic protocols to help you engineer a self-validating optimization strategy.

Part 1: The Kinetic Fundamentals (FAQ)

Q: Why can't I just incubate overnight to ensure maximum yield?

A: "Overnight" is often detrimental for two reasons: Hydrolysis and Off-Target Specificity .

  • The Hydrolysis Race: Reagents like NHS-esters and Imidoesters are unstable in aqueous solution. At physiological pH (7.2–7.5), their half-life is measured in hours. At pH 8.5 (often used to accelerate amine reactivity), the half-life drops to minutes. Incubating for 12 hours when the reagent died in the first 20 minutes exposes your protein to potential aggregation without adding any yield.

  • The Specificity Drift: For Cysteine-Maleimide reactions, specificity is pH- and time-dependent. Prolonged incubation, especially above pH 8.0, increases the risk of the maleimide reacting with Lysine amines (off-target), ruining site-specificity.

Q: How does pH dictate my incubation time?

A: pH controls the nucleophilicity of your protein's reactive groups and the stability of the labeling reagent. You must balance these opposing forces.

  • Low pH (6.0–7.0): Slow reaction, high reagent stability. Requires longer incubation (2–4 hours).

  • High pH (8.0–9.0): Fast reaction, rapid reagent hydrolysis. Requires short incubation (10–30 mins).

Data Summary: NHS-Ester Hydrolysis Half-Lives Use this table to set your maximum useful incubation window.

pH ConditionTemperatureReagent Half-Life (

)
Recommended Max Incubation
pH 7.0 0°C (Ice)~4–5 hours4 hours
pH 7.0 25°C (RT)~2–3 hours2 hours
pH 8.0 25°C (RT)~1 hour30–60 mins
pH 8.6 4°C~10 mins10–15 mins

Critical Insight: At pH 8.6, the reaction is effectively over in 20 minutes. Extending this to 2 hours only invites protein degradation.

Part 2: Visualizing the Mechanism

To optimize, you must visualize the competing pathways. The diagram below illustrates the "Kinetic Race" in an NHS-ester reaction.

KineticRace cluster_0 The Optimization Window Reagent Reactive Reagent (NHS-Ester) Conjugate Stable Conjugate (Amide Bond) Reagent->Conjugate  k1 (Desired)  pH dependent Byproduct Inert Byproduct (Carboxylate) Reagent->Byproduct  k2 (Waste)  Increases w/ pH Protein Target Protein (Primary Amine) Protein->Conjugate Water Water (Hydrolysis) Water->Byproduct

Figure 1: The kinetic competition between aminolysis (green path) and hydrolysis (red path). Optimization aims to maximize k1 over k2.

Part 3: Troubleshooting Specific Issues

Issue 1: "My protein precipitates after 2 hours of conjugation."

Diagnosis: Over-labeling (Hydrophobic Masking). Mechanism: Attaching too many hydrophobic tags (like fluorophores) neutralizes the surface charge of the protein, causing it to crash out of solution. Solution:

  • Reduce Time: If precipitation happens at 2 hours, stop at 30 minutes.

  • Quench Actively: Do not just "stop" by putting it in the fridge. Add a quenching agent (e.g., 100 mM Tris or Glycine) to chemically sever the reaction immediately.

  • Check Stoichiometry: Reduce the molar excess of the reagent (e.g., from 20x to 10x).

Issue 2: "I have low conjugation efficiency despite overnight incubation."

Diagnosis: Reagent Hydrolysis or "Dead" Reagent. Mechanism: If your NHS-ester was dissolved in DMSO that contained water (hygroscopic), it likely hydrolyzed before it even touched your protein. Solution:

  • Fresh Solvents: Use anhydrous DMSO/DMF from a fresh bottle or over molecular sieves.

  • Concentration: Reaction rate is second-order (

    
    ). Increasing protein concentration from 1 mg/mL to 5 mg/mL can exponentially increase the rate, allowing for shorter incubation times.
    

Part 4: The "Time-Course" Optimization Protocol

Do not guess. Run this standardized experiment to define the exact


 (time of maximum yield) for your specific protein/reagent pair.

Materials:

  • Target Protein (1–5 mg/mL in PBS, pH 7.2).

  • Reactive Label (NHS-Ester or Maleimide).[1]

  • Quenching Buffer: 1M Tris-HCl, pH 8.0 (for NHS) or 100 mM Cysteine (for Maleimide).

  • Analysis method: SDS-PAGE or LC-MS.

Protocol Steps:

  • Master Mix Setup: Prepare a master reaction mix containing your protein and reagent at the desired molar ratio (e.g., 10:1 Reagent:Protein).

  • Start Timer: Immediately upon mixing.

  • The Aliquot Method:

    • T=0 min: Take 10 µL aliquot → Add to 2 µL Quenching Buffer (Control).

    • T=10 min: Take 10 µL aliquot → Add to 2 µL Quenching Buffer.

    • T=30 min: Take 10 µL aliquot → Add to 2 µL Quenching Buffer.

    • T=60 min: Take 10 µL aliquot → Add to 2 µL Quenching Buffer.

    • T=120 min: Take 10 µL aliquot → Add to 2 µL Quenching Buffer.

  • Analysis: Run all quenched aliquots side-by-side on SDS-PAGE or analyze by Mass Spec.

  • Decision: Identify the time point where the "Shift" (higher MW band) saturates. If T=30 and T=60 look identical, T=30 is your optimal time .

Workflow Diagram:

TimeCourse cluster_aliquots Aliquot & Quench Strategy Start Start: Mix Protein + Reagent T10 T = 10 min + Tris Quench Start->T10 T30 T = 30 min + Tris Quench Start->T30 T60 T = 60 min + Tris Quench Start->T60 Analyze Analyze (SDS-PAGE / LC-MS) T10->Analyze T30->Analyze T60->Analyze Result Select T-max (Saturation Point) Analyze->Result

Figure 2: Step-by-step workflow for determining the optimal incubation time using a quench-based time course.

References

  • Hermanson, G. T. (2013).[2][3] Bioconjugate Techniques (3rd ed.).[2][3][4] Academic Press.

  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Retrieved from ThermoFisher.com.

  • BenchChem. (2025).[5][6][7][8] An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions.

  • Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of bioconjugation. Chemical Society Reviews, 44(15), 5495-5551.

Sources

Optimization

Technical Support Center: Alkyne-Sulfonyl Fluoride (ASF) Solubility &amp; Application Guide

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Solubility & Stability of SuFEx Probes in Biological Media Executive Summary: The Hydrophobic Paradox Alkyne-sulfonyl fluori...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Solubility & Stability of SuFEx Probes in Biological Media

Executive Summary: The Hydrophobic Paradox

Alkyne-sulfonyl fluorides (ASFs) are powerful tools for Activity-Based Protein Profiling (ABPP) and Sulfur-Fluoride Exchange (SuFEx) chemistry. However, their utility is frequently compromised by a physical paradox: the hydrophobic scaffold required for cell permeability and specific protein binding often leads to rapid precipitation ("crashing out") when introduced to aqueous biological media.

This guide moves beyond basic "add and stir" instructions. It provides a mechanistic approach to solubilization, ensuring your probe remains monomeric and reactive, rather than forming inactive aggregates that skew proteomic data.

Troubleshooting Guide (Q&A)

Q1: "I added my 50 mM DMSO stock directly to my cell lysate, and the solution turned cloudy immediately. What happened?"

Diagnosis: You triggered Solvent Shock Precipitation . The Mechanism: When a high-concentration hydrophobic solute in an organic solvent (DMSO) hits a bulk aqueous buffer, the local solvent environment changes faster than the solute can disperse. The water molecules strip away the DMSO solvation shell, forcing the hydrophobic ASF molecules to aggregate instantly. The Fix:

  • Lower the Stock Concentration: Do not use 50 mM stocks for direct addition if possible. Dilute your stock to 10x or 100x the final concentration using an intermediate solvent (see Protocol A).

  • Vortex During Addition: Never add the probe to a static solution. Vortex the lysate gently while slowly piping the probe into the center of the vortex to ensure immediate dispersion.

Q2: "I see no labeling on my gel/blot. Did my probe hydrolyze or precipitate?"

Diagnosis: Likely Precipitation , but Hydrolysis must be ruled out. The Insight: Sulfonyl fluorides are uniquely stable in water compared to sulfonyl chlorides (the "SuFEx" advantage), often resisting hydrolysis for hours at neutral pH. However, if the probe precipitates, it becomes kinetically trapped and cannot react with protein residues. Validation Step:

  • Centrifuge Test: Spin your sample at 15,000 x g for 10 minutes immediately after probe addition. If a pellet forms that is not present in the DMSO-only control, your probe has crashed out.

  • LC-MS Check: Inject the supernatant. If the mass of the probe is absent, it is in the pellet. If the mass corresponds to the sulfonic acid (R-SO3H), it hydrolyzed (check pH and temperature).

Q3: "Can I use Ethanol or Methanol instead of DMSO to dissolve the ASF?"

Answer: Generally No. Reasoning: While ASFs are relatively stable, primary alcohols are nucleophiles. In the presence of certain protein microenvironments or trace catalysts, trans-esterification or solvolysis can occur, converting your sulfonyl fluoride into a sulfonate ester (R-SO3-Et), effectively "killing" the warhead. Recommendation: Stick to DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) . These are aprotic polar solvents that maintain probe stability.

Q4: "What is the maximum DMSO concentration my cells can tolerate?"

Answer:

  • Live Cells: Keep DMSO < 0.5% (v/v). Higher concentrations permeabilize membranes and induce stress responses that alter the proteome.

  • Lysates: Up to 2-5% (v/v) is generally acceptable, but 1-2% is the gold standard to avoid denaturing sensitive enzymes.

Technical Protocols

Protocol A: The "Soft-Landing" Sequential Dilution

Use this method to prevent shock precipitation when working with highly hydrophobic probes.

Reagents:

  • ASF Stock (e.g., 50 mM in anhydrous DMSO)

  • Intermediate Solvent: DMSO or 50:50 DMSO:PBS (only if probe tolerates it)

  • Biological Media (Lysate or Cell Media)[1]

Workflow:

  • Calculate Final Target: Assume you need 50 µM final concentration in 1 mL lysate.

  • Create 100x Working Stock: Dilute the 50 mM Master Stock to 5 mM using pure DMSO.

    • Why? Pipetting 1 µL of 50 mM is less precise than 10 µL of 5 mM.

  • The "Step-Down" (Optional for extremely hydrophobic probes):

    • Prepare an intermediate dilution of 500 µM in a "carrier buffer" (e.g., PBS + 10% DMSO).

    • Critical: Check for cloudiness here. If clear, proceed.

  • Final Addition: Add the diluted stock to the biological media while vortexing.

    • Final DMSO content should be ≤ 1%.[2]

Protocol B: LC-MS Stability & Solubility Validation

Perform this assay before any large-scale proteomic experiment.

  • Prepare Mock Sample: Aliquot 100 µL of your assay buffer (e.g., PBS, pH 7.4).

  • Spike Probe: Add ASF to reach your experimental concentration (e.g., 10 µM).

  • Incubate: Hold at 37°C for the duration of your intended experiment (e.g., 1 hour).

  • Process:

    • T0 (Time Zero): Immediately quench an aliquot with Acetonitrile (1:1) and inject.

    • T_End: Centrifuge (15k x g, 5 min). Sample the supernatant and quench with Acetonitrile.

  • Analysis:

    • Peak Area T_End (Supernatant) vs. T0: If T_End area is < 80% of T0, you have solubility loss.

    • Mass Shift: Look for +17 Da (Hydrolysis: -F +OH) or +Alkoxy (Solvolysis).

Data Visualization & Logic Maps

Figure 1: The "Soft-Landing" Preparation Workflow

This diagram illustrates the correct dilution path to minimize local concentration spikes that lead to precipitation.

SoftLandingWorkflow Stock Master Stock (50 mM in DMSO) Working Working Stock (1-5 mM in DMSO) Stock->Working  1. Dilute 10-50x   Media Biological Media (Lysate/Cells) Stock->Media  DIRECT ADDITION   Vortex Dynamic Mixing (Vortex/Agitate) Working->Vortex  2. Slow Addition   Media->Vortex  Buffer Stream   Precip PRECIPITATION (Aggregates) Media->Precip  Solvent Shock   Final Stable Assay (Monomeric Probe) Vortex->Final  Successful Dispersion  

Caption: Workflow for preventing solvent shock. Direct addition (red dashed line) often leads to precipitation. Intermediate dilution and dynamic mixing (green path) ensure solubility.

Figure 2: Troubleshooting Decision Tree

Use this logic flow to diagnose the root cause of failed labeling experiments.

TroubleshootingTree Start Issue: No Protein Labeling Observed Step1 Check Solution Appearance (Visual Inspection) Start->Step1 Cloudy Cloudy/Turbid Step1->Cloudy Clear Clear Solution Step1->Clear Action1 Diagnosis: Solubility Failure Action: Reduce Conc. or Improve Mixing Cloudy->Action1 Step2 Perform LC-MS on Supernatant Clear->Step2 MassIntact Mass = Parent Probe Step2->MassIntact MassHydro Mass = Parent - F + OH Step2->MassHydro MassLow No Mass Detected Step2->MassLow Action2 Diagnosis: Low Reactivity Action: Increase Time or pH (max 8.0) MassIntact->Action2 Action3 Diagnosis: Hydrolysis Action: Check Buffer pH, Store Stock Dry MassHydro->Action3 Action4 Diagnosis: Invisible Precipitation Action: Spin-down test required MassLow->Action4

Caption: Logic tree for diagnosing labeling failures. Distinguishes between physical precipitation, chemical hydrolysis, and kinetic inactivity.

Quantitative Reference Data

Table 1: Solvent Compatibility & Solubility Limits

Based on typical hydrophobic alkyne-sulfonyl fluoride scaffolds (MW 300-500 Da).

ParameterRecommended RangeCritical LimitNotes
Stock Concentration 10 – 50 mM> 100 mMHigh conc. stocks absorb water over time; store desiccated.
Final DMSO % (Lysate) 0.5% – 2.0%> 5.0%Protein denaturation risks increase >2%.
Final DMSO % (Live Cell) 0.1% – 0.5%> 1.0%Cytotoxicity and membrane permeability artifacts.
Working Conc. (Probe) 1 – 50 µM> 100 µMRisk of precipitation increases significantly above 50 µM.
pH Stability 6.0 – 8.0> 9.0Hydrolysis of SF group accelerates rapidly at alkaline pH.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

  • Cravatt, B. F., et al. (2012). "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry. [Link]

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Architecture-Specific Protein Binders." Cell Chemical Biology. [Link]

Sources

Troubleshooting

Adjusting pH to enhance tyrosine vs lysine selectivity in SuFEx

Current Status: Operational Topic: Optimizing Tyrosine (Tyr) vs. Lysine (Lys) Selectivity in Sulfonyl Fluoride Exchange (SuFEx) Lead Scientist: Senior Application Specialist Core Concept: The pH-Selectivity Nexus Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimizing Tyrosine (Tyr) vs. Lysine (Lys) Selectivity in Sulfonyl Fluoride Exchange (SuFEx) Lead Scientist: Senior Application Specialist

Core Concept: The pH-Selectivity Nexus

Welcome to the SuFEx technical support hub. The most common inquiry we receive concerns the "off-target" modification of Lysine residues when attempting to target Tyrosine.

The selectivity of SuFEx probes (sulfonyl fluorides and fluorosulfates) is governed principally by the protonation state of the nucleophile, which is strictly pH-dependent.

The Mechanism of Competition

SuFEx is a "context-dependent" reaction. Unlike highly reactive electrophiles (e.g., sulfonyl chlorides) that label indiscriminately, sulfonyl fluorides (


) are relatively stable and require a deprotonated nucleophile or a stabilizing microenvironment to react.
ResiduepKa (Side Chain)State at pH 7.4State at pH 8.5+SuFEx Reactivity
Tyrosine (Tyr) ~10.0Protonated (

)
Mix (

/

)
High (if activated by local pocket)
Lysine (Lys) ~10.5Protonated (

)
Deprotonated (

)
Low at pH 7.4; High at pH >8.5

The Selectivity Rule: To favor Tyrosine , maintain pH near 7.4 – 7.8 . At this pH, Lysine is almost exclusively cationic (


) and non-nucleophilic. Reactive Tyrosines at this pH are usually "activated" by a basic protein pocket that lowers their local pKa, allowing the phenolate (

) to form and attack the sulfur center [1, 2].

To label Lysine (or promiscuously label the proteome), raise the pH above 8.5 . This generates the free amine (


) species required for nucleophilic attack [3].

Troubleshooting & FAQs

Scenario A: "I am seeing high non-specific background labeling."

Diagnosis: Your pH is likely too high, or your buffer contains interfering amines. Root Cause: At pH > 8.0, surface Lysines begin to deprotonate. Even a small fraction of


 can drive background labeling over long incubation times.

Corrective Actions:

  • Lower pH: Adjust reaction buffer to pH 7.4 . This suppresses Lysine reactivity while maintaining the reactivity of "privileged" Tyrosines in catalytic pockets [4].

  • Check Buffer Composition: Ensure you are not using Tris or Glycine. While SuFEx is more tolerant of amines than NHS-esters, high concentrations of primary amine buffers can still act as competitive nucleophiles or alter local pH. Use HEPES or PBS .[1]

  • Reduce Incubation Time: Lysine modification is often slower than the "click" reaction with an activated Tyrosine. Quench the reaction sooner (e.g., 1 hour vs. overnight).

Scenario B: "I am not labeling my target Tyrosine at pH 7.4."

Diagnosis: The target Tyrosine is not "activated." Root Cause: If the Tyrosine is solvent-exposed and not in a microenvironment that perturbs its pKa, it behaves like free phenol (pKa ~10). At pH 7.4, it is protonated and unreactive.

Corrective Actions:

  • The "Swamp" Method: If specific selectivity is not required (e.g., you just want to conjugate a tag), raise pH to 8.5 . Note: This will label Lysines.

  • SuFEx Catalysis: Add a catalyst if the protein environment is insufficient. Small molecule catalysts (like certain imidazoles) can assist, but this is less common in live-cell proteomics.

  • Probe Geometry: Switch from a generic sulfonyl fluoride to a fluorosulfate (

    
    ). Fluorosulfates are generally less reactive towards Lysine and more dependent on specific protein binding to drive the reaction [5].
    

Standard Operating Procedures (SOPs)

SOP-01: Tyrosine-Biased SuFEx Labeling Protocol

Objective: Maximize labeling of functional Tyrosines while minimizing Lysine background.

Reagents:

  • Buffer A: 50 mM HEPES, 150 mM NaCl, pH 7.4 (Strictly adjusted at 25°C).

  • Probe Stock: 100x stock of Sulfonyl Fluoride probe in DMSO.

  • Quench Solution: 5% SDS with 10 mM acidic hydroxylamine (optional) or immediate denaturation.

Workflow:

  • Equilibration: Dilute protein/lysate into Buffer A to 1–2 mg/mL. Ensure final pH is 7.4.

  • Probe Addition: Add Probe Stock (final conc. 10–50 µM). Keep DMSO < 2%.

  • Incubation: Incubate at 37°C for 60 minutes .

    • Note: Do not exceed 2 hours if Lysine selectivity is critical.

  • Quench: Add 4x Laemmli buffer (containing SDS) and boil at 95°C for 5 minutes.

    • Why? Denaturation destroys the binding pocket. If the reaction hasn't happened yet, it won't happen now.

  • Analysis: Proceed to LC-MS/MS or Western Blot.

Visualizing the Logic

Diagram 1: The pH Decision Tree

Caption: Logical workflow for selecting reaction conditions based on target residue and environment.

SuFEx_Decision_Tree Start Start: Select Target Target_Tyr Target: Tyrosine Start->Target_Tyr Target_Lys Target: Lysine Start->Target_Lys Check_Env Is Tyr in Activated Pocket? Target_Tyr->Check_Env Cond_Basic Protocol B: pH 8.5 - 9.0 Target_Lys->Cond_Basic Requires deprotonation Cond_Neutral Protocol A: pH 7.4 (HEPES) Check_Env->Cond_Neutral Yes (Low pKa) Check_Env->Cond_Basic No (Solvent Exposed) Result_Spec Result: High Selectivity (Tyr > Lys) Cond_Neutral->Result_Spec Result_Prom Result: Promiscuous Labeling (Lys + Tyr) Cond_Basic->Result_Prom

Diagram 2: Mechanistic Competition

Caption: Molecular competition between Tyrosine and Lysine at varying pH levels.

Mechanism_Competition pH_Low pH 7.4 (Neutral) Lys_Prot Lysine (NH3+) Unreactive pH_Low->Lys_Prot Dominant Species Tyr_Act Activated Tyr (O-) REACTIVE pH_Low->Tyr_Act Only if microenvironment lowers pKa pH_High pH 8.5+ (Basic) Lys_Deprot Lysine (NH2) REACTIVE pH_High->Lys_Deprot Equilibrium Shift pH_High->Tyr_Act Global Deprotonation SuFEx SuFEx Reaction (R-SO2F) Lys_Prot->SuFEx No Reaction Lys_Deprot->SuFEx Competes with Tyr Tyr_Prot Tyrosine (OH) Unreactive Tyr_Act->SuFEx Fast Kinetics

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Angewandte Chemie International Edition. [Link]

  • Jones, L. H. (2015).[3] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Hacker, S. M., et al. (2017).[4] Global profiling of lysine reactivity and ligandability in the human proteome. Nature Chemistry. [Link]

  • Narayan, A., et al. (2015).[3] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Chen, W., et al. (2016).[4] Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding Site Tyr Residue.[4] Journal of the American Chemical Society. [Link]

Sources

Optimization

Removing excess probe before click reaction in cell-based assays

Technical Deep Dive: Optimizing Probe Removal in Click Chemistry Assays Executive Summary: The Signal-to-Noise Imperative In cell-based click chemistry assays—whether metabolic labeling (e.g., EdU, AHA, OPP) or activity-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Optimizing Probe Removal in Click Chemistry Assays

Executive Summary: The Signal-to-Noise Imperative

In cell-based click chemistry assays—whether metabolic labeling (e.g., EdU, AHA, OPP) or activity-based protein profiling (ABPP)—the "Probe" is the bioorthogonal handle (alkyne or azide) incorporated into the biological machinery.[1]

The most common failure mode in these assays is High Cytoplasmic Background . This is rarely a failure of the click reaction itself, but rather a failure to remove the "free" (unincorporated) probe before the detection step. If free probe remains during the click reaction, the fluorophore will covalently bind to it, creating a permanent, high-intensity noise floor that cannot be washed away.

This guide details the specific mechanical and chemical steps required to clear excess probe, ensuring that your signal represents true biological incorporation, not trapped reagent.

The Mechanics of Probe Retention

To troubleshoot, we must understand the physical state of the probe.

  • Incorporated Probe: Covalently bound to DNA (EdU), nascent proteins (AHA/OPP), or active enzymes (ABPP). It is immobile.

  • Free Probe: Floating in the cytosol, nucleus, or culture media. It is mobile but can be "trapped" by fixation.

The Golden Rule: You must deplete the Free Probe pool before you introduce the crosslinking fixative (Paraformaldehyde/Glutaraldehyde). Once fixed, the protein meshwork collapses, trapping small molecules in the cytosol.

Diagram: The "Noise" Mechanism

The following diagram illustrates how skipping the pre-fixation wash leads to irreversible background noise.

Probe_Clearance_Mechanism cluster_PathA Path A: Improper Protocol (High Noise) cluster_PathB Path B: Optimized Protocol (High Signal/Noise) Probe_Entry Step 1: Pulse (Probe Enters Cell) Fix_Early Fixation (PFA) (Traps Free Probe) Probe_Entry->Fix_Early Direct Fixation Wash_Step Wash (PBS/BSA) (Clears Free Probe) Probe_Entry->Wash_Step Media Removal Click_Dirty Click Reaction (Fluorophore binds Trapped Probe) Fix_Early->Click_Dirty Free probe immobilized Result_Dirty High Background (Cytoplasmic Haze) Click_Dirty->Result_Dirty Fix_Late Fixation (PFA) (Locks Cellular Structure) Wash_Step->Fix_Late Cytosol cleared Click_Clean Click Reaction (Fluorophore binds ONLY Target) Fix_Late->Click_Clean Result_Clean Clean Signal (Specific Localization) Click_Clean->Result_Clean

Caption: Comparison of "Dirty" (Path A) vs. "Clean" (Path B) workflows. Path B emphasizes pre-fixation clearance to prevent fluorophore ligation to non-specific targets.

Optimized Protocols: Adherent vs. Suspension

The physical removal of the probe differs by cell type.

A. Adherent Cells (Monolayer)

Challenge: Washing too aggressively causes cell detachment, leading to data loss. Solution: Wall-side pipetting and BSA supplementation.[2]

  • Aspirate Media: Tilt the plate; aspirate from the corner. Do not touch the cell monolayer.

  • Wash 1 (Clearance): Add warm (37°C) PBS + 1% BSA .

    • Why BSA? BSA (Bovine Serum Albumin) acts as a scavenger for "sticky" hydrophobic probes and reduces surface tension, protecting cells from shear stress [1].

  • Incubate: Let sit for 2–5 minutes at room temperature. This allows intracellular free probe to diffuse out down the concentration gradient.

  • Wash 2 (Rinse): Aspirate and add warm PBS (no BSA needed here if fixing immediately).

  • Fixation: Proceed with 4% PFA.

B. Suspension Cells (Flow Cytometry)

Challenge: Losing the pellet during aspiration; incomplete supernatant removal. Solution: Centrifugation efficiency.[3]

  • Pellet Cells: Centrifuge at 300–400 x g for 5 minutes.

  • Supernatant Removal: Aspirate carefully. Leave ~20 µL volume to avoid disturbing the pellet.

  • Wash 1 (Resuspension): Resuspend pellet in PBS + 1% BSA .

    • Critical: Do not vortex vigorously. Flick the tube to resuspend. Clumping here traps probe between cells [5].

  • Pellet & Repeat: Centrifuge again. Perform a total of 2 washes before fixation.[3]

Troubleshooting Guide: Diagnostic Matrix

Use this table to diagnose issues related to probe removal.

SymptomProbable CauseCorrective Action
High Cytoplasmic Background Incomplete Pre-Fixation WashIncrease wash volume. Add a 5-minute incubation step during the wash to allow diffusion.
"Ring" Staining (Nuclear Probe) Probe Trapped at MembraneThe probe is hydrophobic (common in ABPP). Use PBS + 1% BSA or Culture Media for the wash step. BSA binds free hydrophobic molecules.
Cell Loss / Sparse Fields Shear Stress during WashUse a multi-channel pipette at a 45° angle against the well wall. Switch to warm buffers to prevent cold-shock detachment.
Patchy / Uneven Staining Cell Clumping (Suspension)Ensure single-cell suspension before fixation. Clumps trap probe in the interstitial space, which fixation then locks in place.
Low Signal Intensity Over-washing (Pulse-Chase)If the probe has a fast turnover (e.g., certain amino acids), prolonged washing might deplete the incorporated pool. Keep washes under 10 mins total.

Advanced Optimization: The "Pulse-Chase" Technique

For metabolic probes with high background (like AHA - Azidohomoalanine), a simple wash may not be enough. You can implement a "Chase" step.[2]

  • Concept: After the Probe Pulse, replace the media with standard growth media (containing the natural metabolite, e.g., Methionine) for 15–30 minutes.

  • Mechanism: The natural metabolite out-competes the probe for uptake, and the cell processes the remaining free probe. This effectively "flushes" the intracellular pool before fixation.

Comparison of Wash Buffers
Buffer CompositionProsConsBest For
PBS (1X) Cheap, standard.No protein protection; can cause detachment.Robust adherent lines (HeLa, HEK293).
PBS + 1-3% BSA Scavenges hydrophobic probes; protects morphology.More expensive; foams if pipetted too fast.Sensitive cells; Hydrophobic probes (ABPP).
Complete Media Highest viability; "Chase" effect.Contains proteins that might compete (rare).Primary cells; Long wash steps.

Frequently Asked Questions (FAQ)

Q1: Can I wash the cells after fixation to remove the probe?

  • Technically, yes, but it is inefficient. Once cells are fixed with PFA, the membrane is crosslinked. While small molecules can diffuse out, they do so much slower than in live cells. Furthermore, PFA can covalently crosslink primary amines (if your probe has them) to the cellular matrix, permanently trapping them. Always wash before fixation for the best signal-to-noise ratio [3].

Q2: I am using a "No-Wash" kit. How does that work?

  • "No-Wash" kits usually refer to the fluorophore step (using a fluorogenic dye that only fluoresces when clicked). However, even with these kits, removing the excess metabolic probe is still recommended . If you don't, the fluorogenic dye will react with free probe in the cytosol, creating background fluorescence, even if it doesn't fluoresce in the bottle.

Q3: My cells are very sensitive (e.g., Neurons). Washing kills them. What do I do?

  • Perform a "gentle exchange." Instead of aspirating all liquid, remove 50% of the media and replace it with fresh media (no probe). Repeat this 3–4 times. This dilutes the probe serially (1/2

    
     1/4 
    
    
    
    1/8
    
    
    1/16) without ever exposing the cells to air or shear stress.

Q4: Does the temperature of the wash buffer matter?

  • Yes. Cold PBS (4°C) on live cells causes microtubule depolymerization and retraction, leading to detachment. Always use buffers pre-warmed to 37°C for the pre-fixation wash.

References

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry validation of 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride adducts

This guide provides an in-depth technical analysis of 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride (referred to herein as Py-ESF ), a specialized SuFEx (Sulfur-Fluoride Exchange) probe used for chemoproteomic profiling....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride (referred to herein as Py-ESF ), a specialized SuFEx (Sulfur-Fluoride Exchange) probe used for chemoproteomic profiling.

A Technical Comparison Guide for Chemoproteomics

Executive Summary: The Py-ESF Probe

2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride is a bifunctional chemical probe designed for activity-based protein profiling (ABPP) . Unlike standard cysteine-reactive probes (e.g., iodoacetamide), Py-ESF utilizes SuFEx chemistry to target nucleophilic residues—primarily Tyrosine (Tyr) and Lysine (Lys) , with context-dependent reactivity toward Histidine (His) and Serine (Ser) .

  • Warhead: Ethanesulfonyl fluoride (Alkyl-SF). Reacts with nucleophiles to form stable sulfonyl adducts, releasing fluoride.

  • Handle: Propargyl ether (Alkyne). Enables downstream conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for enrichment or visualization.

  • Key Advantage: Captures "privileged" functional tyrosines and lysines often missed by other electrophiles.

Mass Spectrometry Validation Protocol

To validate Py-ESF adducts, researchers must look for specific mass shifts and fragmentation patterns that distinguish true labeling from background noise.

A. The "Fingerprint" Mass Shift

The reaction involves the loss of a Fluoride atom (F, ~19 Da) and the addition of the remaining probe structure.

ParameterValueNotes
Probe Formula C₅H₇FO₃SMW: ~166.17 Da
Leaving Group Fluoride (F⁻)Mass: 18.9984 Da
Adduct Formula C₅H₇O₃SAdded to protein
Monoisotopic Mass Shift +147.0116 Da CRITICAL VALIDATION PARAMETER
B. Fragmentation Behavior (MS/MS)

Validating the site of modification requires careful analysis of tandem mass spectra (MS/MS). The stability of the adduct depends on the modified residue.

  • Lysine (Lys) Adducts (Sulfonamides):

    • Stability: The N-S bond is highly stable.

    • Fragmentation: In HCD (Higher-energy Collisional Dissociation), these adducts are robust. You will typically see the +147.01 Da shift on the precursor and often on internal lysine-containing fragments (b- or y-ions).

    • Diagnostic Ions: Look for immonium ions of the modified lysine if high energy is used.

  • Tyrosine (Tyr) Adducts (Sulfonates):

    • Stability: The O-S bond is less stable than the N-S bond.

    • Neutral Loss: Upon CID (Collision Induced Dissociation), Tyr-sulfonate adducts frequently undergo a neutral loss of SO₃ (80 Da) or the entire probe side chain, complicating site localization.

    • Recommendation: Use HCD or ETD (Electron Transfer Dissociation) to minimize neutral loss and preserve the modification on the backbone fragments.

C. Experimental Workflow

The following self-validating workflow ensures high-confidence identification of Py-ESF targets.

PyESF_Workflow Sample Cell Lysate / Proteome Labeling 1. Probe Labeling (Py-ESF, 10-100 µM) Sample->Labeling Incubate 1h @ 37°C Click 2. CuAAC Click Reaction (Biotin-Azide + CuSO4/THPTA) Labeling->Click Remove excess probe Enrichment 3. Streptavidin Enrichment (Stringent Washing) Click->Enrichment Solubilize Proteome Digestion 4. On-Bead Tryptic Digestion Enrichment->Digestion Reduce/Alkylate MS 5. LC-MS/MS Analysis (Search Mod: +147.0116) Digestion->MS Peptides

Figure 1: Standardized Chemoproteomic Workflow for Py-ESF Validation.

Comparative Analysis: Py-ESF vs. Alternatives

Selecting the right probe is critical for experimental success. Below is an objective comparison of Py-ESF against common alternatives.

Table 1: Performance Comparison of SuFEx and Covalent Probes
FeaturePy-ESF (Alkyl-SF) Aryl-SF (e.g., SF-1) Fluorosulfates (OSF) Iodoacetamide (IA)
Reactivity High (Fast kinetics)ModerateLow (Latent electrophile)High (Cys specific)
Primary Targets Tyr, Lys (Broad)Tyr, Lys, SerTyr (Context-specific)Cysteine (Cys)
Stability (pH 7.4) Low-Moderate (Hydrolyzes hours)High (Stable days)Very High (Stable weeks)High
Steric Profile Small / Flexible Bulky / RigidBulkySmall
Labeling Bias Captures transient/kinetic sitesCaptures high-affinity sitesCaptures proximity-activated sitesCysteine-biased
MS Signature +147.01 DaVariable (e.g., +196 Da)Variable+57.02 Da
Expert Insight: Why Choose Py-ESF?
  • Use Py-ESF when: You need to map the "reactive kinome" or "reactive proteome" broadly. Its higher reactivity (compared to aryl-SFs) allows it to capture lower-nucleophilicity residues that might be missed by more stable probes. The small alkyl chain minimizes steric clashes, allowing access to buried active sites.

  • Avoid Py-ESF when: You require long incubation times (>4 hours) in aqueous buffer, as hydrolysis will compete with labeling. In such cases, Aryl-SF or Fluorosulfate probes are superior.

Strategic Validation: Distinguishing False Positives

A common pitfall in SuFEx proteomics is non-specific labeling. To ensure Trustworthiness in your data, apply these filters:

  • Competition Assay: Pre-incubate with a high concentration of a non-clickable sulfonyl fluoride (e.g., PMSF or unlabelled Ethanesulfonyl Fluoride). True Py-ESF targets should show >50% signal reduction.

  • "No-Click" Control: Run a sample without the click reaction (no Biotin-Azide). Any signals appearing in the enrichment channel here are non-specific binders to the beads.

  • Site Localization Score: Ensure your search engine (e.g., MaxQuant, Proteome Discoverer) reports a localization probability >0.75 for the modification on a specific Tyr/Lys/Ser/His.

Mechanism of Action

Understanding the chemistry helps interpret the data.[1] The sulfonyl fluoride undergoes a substitution reaction where the fluoride is the leaving group.

Reaction_Mechanism Probe Py-ESF (R-SO2-F) TS Transition State (Pentacoordinate Sulfur) Probe->TS Protein Protein Nucleophile (Tyr-OH / Lys-NH2) Protein->TS Product Covalent Adduct (Protein-SO2-R) TS->Product Fast Fluoride Fluoride (F-) (Leaving Group) TS->Fluoride

Figure 2: SuFEx Reaction Mechanism. The fluoride leaving group drives the formation of the stable sulfonyl adduct.

References

  • Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters, 9(7), 584–586. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Mortenson, D. E., et al. (2018). "Click" Chemistry in Proteomic Investigations. Chemical Reviews, 121(12), 7100-7136. (Contextual reference for alkyne-probe workflows). Link

Sources

Comparative

Comparative Guide: Sulfonyl Fluoride (SF) vs. Fluorophosphonate (FP) Probes in Chemical Proteomics

Executive Summary: The Strategic Choice In the landscape of Activity-Based Protein Profiling (ABPP), the choice between Fluorophosphonate (FP) and Sulfonyl Fluoride (SF) probes is not merely about chemical preference—it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Choice

In the landscape of Activity-Based Protein Profiling (ABPP), the choice between Fluorophosphonate (FP) and Sulfonyl Fluoride (SF) probes is not merely about chemical preference—it is a decision dictated by the biological question.

  • Select Fluorophosphonates (FP) when your goal is global serine hydrolase profiling . FP is the "gold standard" pan-reactive electrophile that utilizes the intrinsic catalytic mechanism of the enzyme class to achieve high-efficiency, broad-spectrum labeling.

  • Select Sulfonyl Fluorides (SF) when your goal is tunable specificity or residue expansion . Leveraging Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, SF probes offer context-dependent reactivity, allowing for the targeting of non-catalytic residues (Tyr, Lys, His, Thr) and the design of highly selective covalent inhibitors with lower background reactivity.

Mechanistic Underpinnings

To understand labeling efficiency, one must understand the collision physics and bond formation energy of these two warheads.

Fluorophosphonates: The Intrinsic Trap

FP probes mimic the transition state of peptide hydrolysis. The phosphorus atom acts as a "suicide substrate." The active site serine nucleophile attacks the phosphorus, expelling the fluoride ion. This reaction is driven by the enzyme's own catalytic machinery (the oxyanion hole), making it exceptionally fast and efficient for active enzymes.

Sulfonyl Fluorides: The Context-Dependent Warhead

SF probes rely on SuFEx (Sulfur-Fluoride Exchange).[1][2] Unlike FPs, the sulfonyl fluoride group is relatively stable in aqueous solution and resistant to reduction. It does not react indiscriminately with nucleophiles. Instead, it requires a "privileged" binding environment—often involving hydrogen bonding to the sulfonyl oxygens—to activate the fluoride leaving group. This makes SF probes less reactive globally but highly efficient when "planted" in the correct protein pocket.

Mechanistic Visualization

ReactionMechanism cluster_FP Fluorophosphonate (FP) Mechanism cluster_SF Sulfonyl Fluoride (SF) / SuFEx Mechanism Enzyme_FP Active Serine Hydrolase (Nu: Ser-OH) TS_FP Tetrahedral Intermediate Enzyme_FP->TS_FP Nucleophilic Attack Probe_FP FP Probe (P-F Bond) Probe_FP->TS_FP Product_FP Phosphonate Adduct (Irreversible) TS_FP->Product_FP Fluoride (F-) Release Enzyme_SF Target Protein (Nu: Ser/Tyr/Lys/His) Product_SF Sulfonyl Adduct (SuFEx Ligation) Enzyme_SF->Product_SF Assisted Attack Probe_SF SF Probe (S-F Bond) Probe_SF->Product_SF Environment Local Protein Environment (H-Bond Stabilization) Environment->Product_SF Catalysis

Figure 1: Comparative reaction mechanisms. FP relies on catalytic recognition (red), while SF relies on environmental stabilization and SuFEx chemistry (blue).

Performance Analysis: Labeling Efficiency & Specificity

The following data synthesis compares the operational characteristics of both probe classes based on current chemical proteomics literature.

Comparative Data Matrix
FeatureFluorophosphonate (FP)Sulfonyl Fluoride (SF)
Primary Target Class Serine Hydrolases (SHs)Tunable (SHs, Kinases, GSTs, etc.)
Reactive Residues Active Site Serine (Strict)Ser, Tyr, Lys, His, Thr (Broad)
Labeling Kinetics Fast (

is high)
Variable (Slow to Fast); often time-dependent
Aqueous Stability Moderate (Hydrolyzes over time)High (Stable in plasma/buffer for hours)
Proteome Coverage >90% of Active SHsSubset of proteome (Context-driven)
Background Noise Low (if concentration controlled)Very Low (Bio-orthogonal until bound)
Probe Concentration Typically 0.5 – 2.0

M
Typically 1.0 – 10.0

M
Deep Dive: Efficiency Drivers

Why FP is More Efficient for Profiling: FP probes possess a "privileged" electrophile for the serine hydrolase superfamily. In competitive ABPP experiments, FP-biotin can label trace-level enzymes in complex lysates within 30 minutes. The reaction is driven by the enzyme's affinity for the phosphate-like transition state.

  • Key Insight: FP labeling is activity-dependent . Zymogens (inactive precursors) are rarely labeled, providing a functional readout of the proteome [1].

Why SF is Superior for Ligand Discovery: While FP is a "sledgehammer," SF is a "sniper." SF probes often require a "plant-and-cast" approach where the scaffold binds to the protein, positioning the SF group near a nucleophile.

  • Key Insight: The "sleeping beauty" effect. SFs are largely inert in solution (preventing non-specific adducts) but react rapidly once bound. This allows for the targeting of non-catalytic residues (e.g., Tyrosine in GSTs or Lysine in Kinases) [2, 3].

Experimental Protocols

Reliable data generation requires strict adherence to concentration and timing. Below are the optimized workflows for Gel-Based and Mass Spectrometry-Based ABPP.

Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_label Probe Labeling cluster_click Conjugation (If using Click Probes) cluster_analysis Readout Lysate Proteome Lysate (1-2 mg/mL) Incubation_FP FP-Probe (1 µM, 30-60 min) Lysate->Incubation_FP Incubation_SF SF-Probe (1-10 µM, 1-4 hrs) Lysate->Incubation_SF Click CuAAC Click Chemistry (Azide/Alkyne Tag) Incubation_FP->Click Incubation_SF->Click Gel SDS-PAGE (In-gel Fluorescence) Click->Gel MS LC-MS/MS (IsoTOP-ABPP) Click->MS

Figure 2: Generalized ABPP workflow. Note the divergence in incubation times between FP and SF probes.

Detailed Protocol: Gel-Based ABPP

Materials:

  • Soluble proteome (1 mg/mL in PBS).

  • Probe: FP-Rhodamine (100x stock) or SF-Alkyne (100x stock).

  • Click Reagents (if using alkyne/azide): TBTA, TCEP, CuSO4, Reporter Tag.

Step-by-Step:

  • Preparation: Adjust proteome lysate to 1 mg/mL. Aliquot 50

    
    L per condition.
    
  • Labeling (The Critical Divergence):

    • For FP Probes: Add probe to final conc. of 1

      
      M . Incubate for 30-60 minutes  at RT. Longer incubation may increase background.
      
    • For SF Probes: Add probe to final conc. of 1-10

      
      M . Incubate for 1-4 hours  at 37°C. SF kinetics are often slower and benefit from thermal energy and time to find the correct conformation for SuFEx [4].
      
  • Quenching/Click:

    • If using fluorescent probes: Quench with 4x SDS loading buffer.

    • If using click probes: Add click reagents (100

      
      M Tag, 1 mM TCEP, 100 
      
      
      
      M TBTA, 1 mM CuSO4). Incubate 1 hr at RT.
  • Analysis: Run SDS-PAGE. Scan for fluorescence.[2][3][4]

Troubleshooting Note: If SF labeling is weak, check the pH. While SuFEx is robust, slightly basic conditions (pH 7.5-8.[5]0) can enhance nucleophilicity of Tyrosine/Lysine residues without compromising the probe stability.

References

  • Activity-based protein profiling: The serine hydrolases. Source: Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Proceedings of the National Academy of Sciences. Link:[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Source: Dong, J., Sharpless, K. B., et al. (2014).[2][6] Angewandte Chemie International Edition. Link:[Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools. Source: Jones, L., et al. (2023). Journal of the American Chemical Society. Link:[Link]

  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines. Source: Gu, C., et al. (2013).[1] Chemistry & Biology. Link:[Link]

Sources

Validation

Validating Target Engagement of SuFEx Probes: A Comparative Guide

Executive Summary: The "Sleeping Beauty" Challenge Sulfur-Fluoride Exchange (SuFEx) chemistry, pioneered by Sharpless and colleagues, represents a paradigm shift from traditional covalent inhibition. Unlike acrylamides o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sleeping Beauty" Challenge

Sulfur-Fluoride Exchange (SuFEx) chemistry, pioneered by Sharpless and colleagues, represents a paradigm shift from traditional covalent inhibition. Unlike acrylamides or chloroacetamides that rely on high intrinsic electrophilicity to target cysteine, SuFEx warheads (sulfonyl fluorides, fluorosulfates) function as "sleeping beauties." They are largely inert in biological media until "woken up" by the precise geometry and electrostatic environment of a specific protein binding pocket.

This context-dependent reactivity presents a unique validation challenge. You cannot simply assume reactivity based on the presence of a nucleophile. This guide objectively compares validation methodologies, establishing the Competition Click-Western as the gold standard for proving SuFEx target engagement (TE) over direct gel-shift or intrinsic fluorescence methods.

Part 1: Mechanistic Divergence (SuFEx vs. Michael Acceptors)

To validate a SuFEx probe, one must first understand how its engagement mechanism differs from the alternatives. This dictates why specific Western blot protocols are required.

Comparative Analysis of Covalent Warheads
FeatureMichael Acceptors (e.g., Acrylamides)SuFEx Probes (e.g., Sulfonyl Fluorides)
Primary Target Cysteine (Thiol)Tyr, Lys, Ser, His (Context Dependent)
Reactivity Driver Intrinsic Electrophilicity (Soft Acid/Base)Protein Microenvironment (H-bond networks)
Aqueous Stability Moderate to Low (Hydrolysis risk)High (Stable in plasma/lysate)
Validation Risk High non-specific labeling (Glutathione sponge)False negatives (Probe requires binding to react)
Blotting Strategy Direct detection often possibleTwo-step Click-Chemistry usually required
Mechanism Visualization

The following diagram illustrates why SuFEx probes require a specific "lock-and-key" environment to react, unlike the more promiscuous acrylamides.

SuFEx_Mechanism Probe SuFEx Probe (SO2F Warhead) Unbound Unbound State (Inert/Stable) Probe->Unbound High Stability Acryl Acrylamide Probe (Michael Acceptor) OffTarget Non-Specific Adducts Acryl->OffTarget Reacts with free GSH/Cys Bound Protein Pocket (Specific Geometry) Unbound->Bound Binding Event Reaction Covalent Bond Formation Bound->Reaction SuFEx Activation (Tyr/Lys/His attack)

Figure 1: Mechanistic comparison showing SuFEx stability in the unbound state versus the intrinsic reactivity of Michael acceptors.

Part 2: The Validation Ecosystem

For SuFEx probes, direct Western blotting (using an antibody against the probe itself) is rarely feasible due to the small size and low immunogenicity of the sulfonyl fluoride group. Therefore, we compare the two primary viable alternatives.

Method A: The Gel Shift Assay

Relies on the probe adding sufficient mass to retard migration in SDS-PAGE.

  • Pros: No chemical labeling steps; uses native protein antibodies.

  • Cons: SuFEx probes are often small (<500 Da), resulting in negligible shifts; requires high-resolution gels or large polymer tags that may disrupt binding.

  • Verdict: Not Recommended for initial SuFEx screening.

Method B: The Competition Click-Western (Recommended)

Relies on a "Clickable" analog (Alkyne-Probe) and a "Competitor" (Dark Probe).

  • Pros: High sensitivity; validates specificity (competition); robust against background.

  • Cons: Multi-step workflow; requires optimization of CuAAC reaction.

  • Verdict: The Industry Standard.

Part 3: The Self-Validating Protocol (Competition Click-Western)

This protocol is designed to be self-validating . It includes internal checks to distinguish true target engagement from non-specific background.

Experimental Design Matrix

Every experiment must include these four lanes:

  • DMSO Only: Establishes baseline protein levels.

  • Probe (Alkyne-tagged): The experimental signal.

  • Competition (Pre-treat Dark Probe + Alkyne Probe): Critical. Signal must disappear here to prove the band is the specific target.

  • No-Click Control: Probe added, but Copper catalyst omitted. Proves signal comes from the click reaction, not sticky biotin.

Workflow Diagram

Click_Western_Workflow Sample Live Cells / Lysate Treat Treatment Phase 1. Competitor (1h) 2. Probe-Alkyne (1h) Sample->Treat Lysis Lysis (PBS + 1% NP40) *Avoid DTT* Treat->Lysis Click CuAAC Reaction (Biotin-Azide + CuSO4 + TCEP + THPTA) Lysis->Click 1 mg/mL Protein Precip Protein Precipitation (MeOH/CHCl3) Click->Precip Remove excess biotin Blot Western Blot (Streptavidin-HRP) Precip->Blot Resuspend in SDS

Figure 2: The Click-Western workflow emphasizing the critical precipitation step to remove unreacted biotin.

Detailed Methodology
Step 1: Probe Treatment (In Situ)

SuFEx reaction kinetics are slower than acrylamides.

  • Action: Treat cells with 1-10 µM Alkyne-Probe for 1-4 hours.

  • Competition Lane: Pre-treat with 10x excess "Dark" probe for 1 hour before adding Alkyne-Probe.

Step 2: Lysis (The Nucleophile Watch)
  • Buffer: PBS, 1% NP-40, Protease Inhibitors.

  • Critical: Do NOT use DTT or Mercaptoethanol in the lysis buffer. Strong reducing agents can reduce Cu(II) to Cu(I) prematurely or interfere with the azide/alkyne moieties.

Step 3: The Click Reaction (CuAAC)

This is the most common failure point. Prepare a "Click Master Mix" immediately before use.

  • Reaction Volume: 50 µL lysate (1-2 mg/mL).

  • Reagents (Final Concentrations):

    • Biotin-Azide: 100 µM (Reporter).

    • THPTA: 100 µM (Ligand - protects protein from oxidation).

    • CuSO4: 1 mM (Copper source).

    • TCEP: 1 mM (Reductant - preferred over Ascorbate for protein stability in this specific mix).

  • Incubation: 1 hour at Room Temperature, protected from light.

Step 4: Protein Precipitation (The Background Killer)

You cannot load the Click reaction directly onto a gel. The excess free Biotin-Azide will smear the entire lane.

  • Protocol: Use the Methanol/Chloroform/Water (4:1:3 ratio) method.

  • Result: A tight protein pellet at the interphase. Discard the liquid (containing unreacted biotin). Wash pellet with Methanol.[1] Air dry briefly.

  • Resuspension: Dissolve pellet in 1x SDS Loading Buffer with strong reducing agent (NOW you can add DTT/BME) and boil.

Step 5: Detection
  • Membrane: PVDF (Low fluorescence background).

  • Blocking: 3% BSA (Milk contains biotin; do not use milk for Streptavidin blots).

  • Primary: None.

  • Secondary: Streptavidin-HRP (1:5000).

Part 4: Data Interpretation & Troubleshooting

Interpreting the Blot
ObservationInterpretationAction
Strong Band in Probe Lane, No Band in Comp Lane Success. Validated Target Engagement.Proceed to Mass Spec (Chemoproteomics).
Band in Probe Lane AND Comp Lane Non-Specific Binding. The probe is sticking to the protein non-covalently or reacting promiscuously.Titrate probe concentration down; reduce incubation time.
Smear across the whole lane Failed Precipitation. Excess Biotin-Azide remained.Repeat precipitation step; ensure pellet wash.
No Signal anywhere Click Failure. Check TCEP freshness; ensure THPTA was premixed with CuSO4 before adding to lysate.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][3][4][5] Angewandte Chemie International Edition. [Link]

  • Jones, L. H. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry. [Link][6]

  • Chen, W., et al. (2016). Arylfluorosulfates Inactivate Intracellular Lipid Binding Proteins. Nature Chemical Biology. [Link]

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. [Link][7]

Sources

Comparative

Technical Comparison Guide: Competition Assays with 2-(2-propyn-1-yloxy)-Ethanesulfonyl Fluoride

Executive Summary 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride (herein referred to as Py-ESF ) is a specialized Activity-Based Probe (ABP) utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional electrop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride (herein referred to as Py-ESF ) is a specialized Activity-Based Probe (ABP) utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional electrophiles that rely on high intrinsic reactivity, Py-ESF leverages context-dependent reactivity to covalently label nucleophilic residues (Serine, Tyrosine, Lysine, and Histidine) within protein active sites.

This guide details the application of Py-ESF in competitive Activity-Based Protein Profiling (ABPP) . It serves as a critical tool for drug discovery professionals to validate target engagement and determine the selectivity of small-molecule inhibitors against a broader proteomic landscape than conventional serine-hydrolase probes.

Technical Profile & Mechanism of Action

The Chemical Architecture

Py-ESF consists of three functional distinct modules:

  • Warhead (Sulfonyl Fluoride): A "sleeping" electrophile. It is stable in aqueous solution but highly reactive when activated by the local electrostatic environment of a protein binding pocket (e.g., hydrogen bonding to the fluoride leaving group).

  • Linker (Ether): Provides minimal steric bulk, allowing the probe to access deep pockets.

  • Handle (Alkyne): A latent reporter group for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling attachment of biotin or fluorophores after labeling.

Mechanism: SuFEx vs. Acylation

Standard probes (e.g., Fluorophosphonates) function via acylation/phosphorylation , targeting highly nucleophilic active-site serines. Py-ESF functions via SuFEx , a click-chemistry-like reaction where the fluoride ion is displaced.

  • Key Advantage: The sulfonyl fluoride group often requires protonation of the fluoride by a neighboring residue (e.g., a catalytic acid) to react. This makes Py-ESF a "mechanism-based" probe that reports on the functional state of the enzyme, not just the presence of a nucleophile.

Figure 1: The SuFEx reaction mechanism requires specific protein environment activation, ensuring high specificity for functional sites.

Comparative Analysis: Py-ESF vs. Alternatives

In drug development, selecting the right probe is crucial. The table below contrasts Py-ESF with the industry-standard Fluorophosphonate (FP) probes and Vinyl Sulfones.

FeaturePy-ESF (Sulfonyl Fluoride) FP-Probes (Fluorophosphonate) Vinyl Sulfones / Epoxides
Primary Targets Broad: Ser, Tyr, Lys, His, CysSpecific: Serine HydrolasesSpecific: Cysteine Proteases
Reactivity Type Context-Dependent (SuFEx): Requires pocket activation.Intrinsic Reactivity: Reacts with any accessible potent nucleophile.Soft Electrophile: Targets thiols.
Stability (pH 7.5) High: Stable for hours/days.Moderate: Hydrolyzes over time.High: Very stable.
Residue Selectivity Unique ability to label Tyrosine (e.g., in GSTs) and Lysine (Kinases).Strictly Serine (99%).Strictly Cysteine.
Toxicity High (inhibits broad enzymes).High (neurotoxic potential).Moderate.
Best Use Case Target validation for Kinases, GSTs , or non-catalytic nucleophiles.Profiling Serine Hydrolases (Lipases, Esterases).Profiling Cathepsins, Deubiquitinases .
Why Choose Py-ESF?
  • Beyond Serine: If your drug targets a kinase (Lysine) or a transferase (Tyrosine), FP probes will fail. Py-ESF captures these targets.

  • Low Background: The "sleeping" nature of the sulfonyl fluoride reduces non-specific alkylation compared to highly reactive alpha-halo ketones.

Experimental Protocol: Competitive ABPP

This protocol describes a Gel-Based Competitive ABPP assay. The goal is to determine the IC50 of a test inhibitor by measuring its ability to block Py-ESF labeling.

Phase 1: Sample Preparation & Competition

Reagents:

  • Proteome Lysate (1 mg/mL in PBS).

  • Test Inhibitor (100X stocks in DMSO).

  • Py-ESF Probe (100X stock in DMSO, final conc. 1-5 µM).

Workflow:

  • Aliquot: Transfer 50 µL of lysate into reaction tubes.

  • Inhibitor Treatment: Add 0.5 µL of Test Inhibitor at varying concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.

  • Equilibration: Incubate for 30 minutes at 25°C (or 37°C depending on target).

    • Expert Insight: This allows the inhibitor to bind. For covalent inhibitors, extend to 1 hour.

  • Probe Labeling: Add 0.5 µL of Py-ESF (Final: 2 µM).

  • Reaction: Incubate for 1 hour at 25°C .

    • Critical: Do not exceed 2 hours; non-specific labeling increases with time.

Phase 2: Click Chemistry (CuAAC)

Click Master Mix (Prepare fresh):

  • CuSO4 (1 mM final)

  • TBTA Ligand (100 µM final)

  • Azide-Tag (e.g., Rhodamine-Azide or Biotin-Azide, 25 µM final)

  • TCEP (Freshly prepared, 1 mM final)

Workflow:

  • Add 5.5 µL of Click Master Mix to each sample.

  • Vortex gently and incubate for 1 hour at Room Temp in the dark.

  • Quench: Add 4X SDS-PAGE Loading Buffer (reducing). Boil for 5 mins at 95°C.

Phase 3: Readout & Analysis
  • Separation: Resolve on SDS-PAGE.

  • Visualization: Scan for fluorescence (if using Rhodamine) or transfer to nitrocellulose for Streptavidin-HRP blot (if using Biotin).

  • Quantification: Densitometry of the specific band.

Figure 2: Step-by-step workflow for competitive ABPP using Py-ESF.

Data Interpretation & Self-Validation

Calculating Target Occupancy

The intensity of the band decreases as inhibitor concentration increases.



Self-Validating the System (Trustworthiness)

To ensure your assay is valid, you must include these controls:

  • No-Probe Control: Lysate + DMSO + Click Reagents (No Py-ESF).

    • Purpose: Identifies background fluorescence or endogenous biotinylated proteins (e.g., Pyruvate Carboxylase ~130 kDa).

  • No-Click Control: Lysate + Py-ESF + DMSO (No Click reagents).

    • Purpose: Ensures the signal is strictly from the click reaction, not sticky fluorophores.

  • Heat-Denatured Control: Boil lysate before adding Py-ESF.

    • Purpose: Confirms the labeling is activity-dependent. Py-ESF should NOT label denatured proteins (unlike non-specific alkylators).

Troubleshooting Guide

IssuePossible CauseSolution
High Background (Smear) Probe concentration too high.Titrate Py-ESF down (try 0.5 µM).
No Signal TCEP oxidation or Copper precipitation.Prepare TCEP fresh. Pre-mix Cu and Ligand before adding to lysate.
Protein Precipitation Copper concentration too high.Reduce CuSO4 to 0.5 mM or use THPTA ligand (water-soluble).
Inconsistent Bands Incomplete Click reaction.Ensure reaction proceeds for full 1 hour; vortex thoroughly.

References

  • Narayanan, A. & Jones, L.H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Gubbens, J. et al. (2013). "Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases."[1] Chemistry & Biology. Link

  • Cravatt, B.F. et al. (2008).[1] "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link

  • Hett, E.C. et al. (2012). "Sulfonyl fluoride analogues as activity-based probes for serine proteases."[2][3] ACS Chemical Biology. Link

Sources

Validation

Benchmarking Probe Reactivity: A Comparative Guide to Quantitative Chemoproteomics

Executive Summary: The Context of Reactivity In drug discovery, a chemical probe’s performance is rarely static. A covalent inhibitor that achieves 90% target occupancy in HEK293 cells may drop to 40% in HepG2 cells, not...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Context of Reactivity

In drug discovery, a chemical probe’s performance is rarely static. A covalent inhibitor that achieves 90% target occupancy in HEK293 cells may drop to 40% in HepG2 cells, not because the target sequence changed, but because the cellular context shifted. Variations in intracellular pH, metabolic enzyme expression (e.g., competing nucleophiles like glutathione), and target protein abundance all modulate effective probe reactivity.

This guide moves beyond simple Western blots to benchmark the three dominant quantitative mass spectrometry (MS) platforms—TMT-ABPP , SILAC-ABPP , and Label-Free —specifically for measuring probe engagement across diverse cell lines.

Methodology Comparison: Selecting the Right Platform

When comparing probe reactivity across cell lines, you are solving for two variables: Target Engagement (how much target is bound) and Proteome Variance (how protein levels differ between lines).

Comparative Matrix
FeatureTMT-ABPP (Isobaric Labeling)SILAC-ABPP (Metabolic Labeling)Label-Free / PFO
Multiplexing High (Up to 18-plex)Low (Max 3-plex)Unlimited (Run-dependent)
Throughput Excellent (Compare 16 cell lines in 1 run)Poor (Requires multiple runs for >3 lines)Medium (1 run per sample)
Precision High (but suffers ratio compression)Gold Standard (Mixing at cell level)Low (Run-to-run variance)
Cost High (Reagents)High (Media/Isotopes)Low (Instrument time only)
Cell Line Utility Best for Screening (Any cell line)Limited (Cells must grow in dialyzed FBS)Good (Any sample type)
Reactivity Metric Relative Reactivity (Ratio)Relative Reactivity (Ratio)Absolute Intensity (AUC)
Expert Insight: Why TMT Wins for Cell Line Profiling

While SILAC offers superior quantitation accuracy by minimizing sample handling errors (mixing happens in vivo), it is impractical for screening a probe across a panel of 10+ cancer cell lines. TMT-ABPP (Tandem Mass Tag Activity-Based Protein Profiling) is the industry standard here because it allows the simultaneous analysis of a "bridging sample" (reference pool) alongside 10-15 distinct cell lines, enabling normalization across batches.

The Core Protocol: Multiplexed TMT-ABPP

Objective: Compare the reactivity of Covalent Probe X in K562 vs. Jurkat vs. MCF7 cells.

Phase A: Experimental Design & Lysis

The Causality: We use a "Competition" or "Pulse-Chase" design. To measure occupancy, we treat cells with the specific inhibitor, then "chase" with a broad-spectrum reactive probe (e.g., IA-alkyne for cysteines).

  • Control: DMSO treated (100% Signal).

  • Treated: Inhibitor treated (Signal decreases if target is engaged).

  • Cell Culture: Grow cell lines to 80% confluency.

  • In Situ Treatment: Treat live cells with Inhibitor (1-10 µM) for 1-4 hours.

  • Lysis: Wash cells 3x with cold PBS. Lyse in PBS + 1% NP-40 + Protease Inhibitors .

    • Critical: Avoid buffers with primary amines (Tris) or thiols (DTT) at this stage, as they interfere with subsequent labeling steps. Use HEPES or PBS.

  • Probe Labeling: Add the click-chemistry compatible probe (e.g., IA-Alkyne, 10-100 µM) to the lysate (or live cells prior to lysis) for 1 hour.

Phase B: The "Click" Chemistry & Enrichment

The Causality: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) covalently links the probe-bound proteins to a biotin handle for enrichment.

  • Reaction Mix: To 1 mg protein, add:

    • 100 µM Azide-Biotin-Tag (Acid-cleavable or Trypsin-cleavable linker).

    • 1 mM TCEP (Reducing agent to keep Cu in +1 state).

    • 100 µM TBTA or THPTA (Ligand to protect proteins from Cu-induced oxidation).

    • 1 mM CuSO4.

  • Incubation: 1 hour at RT with rotation.

  • Precipitation: Add cold Methanol/Chloroform (4:1:3 ratio) to precipitate proteins and remove excess unreacted probe/reagents.

  • Enrichment: Resuspend protein pellet in 1.2% SDS/PBS. Bind to Streptavidin-Agarose beads (High capacity). Incubate 2 hours.

Phase C: On-Bead Digestion & TMT Labeling

The Causality: We digest proteins on the bead to release non-target peptides, then elute the target peptides or digest the linker.

  • Wash: Stringent washing (1% SDS, 6M Urea) to remove non-covalent binders.

  • Trypsin Digestion: Digest on-bead overnight with Trypsin (Promega Gold).

    • Note: If using a cleavable linker (e.g., Dde-biotin), this step releases the probe-modified peptide.

  • TMT Labeling:

    • Resuspend peptides in 100 mM TEAB (Triethylammonium bicarbonate) pH 8.5.

    • Add TMT Reagents (dissolved in anhydrous ACN).

    • Ratio: Use 1:4 (Peptide:Label) ratio by weight.

    • Incubate 1 hour. Quench with 5% Hydroxylamine.

  • Pooling: Combine all TMT channels into a single tube.

  • Fractionation: High-pH Reversed-Phase fractionation (optional but recommended for depth).

  • LC-MS/MS: Analyze on Orbitrap (e.g., Exploris 480) using SPS-MS3 method to eliminate ratio compression.

Visualization: Workflows & Logic

Diagram 1: The TMT-ABPP Workflow

This diagram illustrates the parallel processing of multiple cell lines merging into a single quantitative analysis.

TMT_ABPP_Workflow cluster_inputs Cellular Inputs cluster_labeling Isobaric Labeling CellA Cell Line A (K562) Probe Probe Treatment (Competition Assay) CellA->Probe CellB Cell Line B (HEK293) CellB->Probe CellC Cell Line C (Jurkat) CellC->Probe Lysis Lysis & Click Chemistry (Biotin-Azide) Probe->Lysis Enrich Streptavidin Enrichment Lysis->Enrich Digest On-Bead Digestion Enrich->Digest TMT_A TMT-126 Digest->TMT_A Line A Peptides TMT_B TMT-127n Digest->TMT_B Line B Peptides TMT_C TMT-128c Digest->TMT_C Line C Peptides Mix Pool Samples (1:1:1) TMT_A->Mix TMT_B->Mix TMT_C->Mix MS LC-MS/MS (SPS-MS3) Mix->MS Data Quantitation: Reactivity Profiles MS->Data

Caption: Workflow for multiplexed TMT-ABPP profiling across three distinct cell lines.

Diagram 2: Normalization Logic Tree

A critical decision tree for distinguishing "Reactivity" from "Abundance."

Normalization_Logic Start Raw TMT Reporter Intensity Q1 Is the protein abundance identical across cell lines? Start->Q1 Yes Direct Comparison OK (Rare) Q1->Yes Yes No Normalization Required Q1->No No GlobalRun Perform Parallel Global Proteome Run No->GlobalRun Calc Calculate Ratio: (Probe Intensity) / (Protein Abundance) GlobalRun->Calc Result True Intrinsic Reactivity (Occupancy) Calc->Result

Caption: Logic flow for normalizing probe signal against protein abundance to determine intrinsic reactivity.

Data Analysis & Interpretation

The Normalization Trap

A common error in comparative chemoproteomics is assuming that a higher probe signal in Cell Line A means higher reactivity.

  • Scenario: Kinase X has a TMT signal of 200 in Cell A and 100 in Cell B.

  • Naive Interpretation: Kinase X is 2x more reactive in Cell A.

  • Reality Check: A global proteome run reveals Kinase X is 4x more abundant in Cell A.

  • Corrected Reactivity: Cell A (200 signal / 400 abundance) = 0.5. Cell B (100 signal / 100 abundance) = 1.0. Kinase X is actually 2x MORE reactive in Cell B.

Calculating Target Occupancy

For inhibitor studies, calculate the Ratio of Engagement (RO) :



  • If RO > 0.9, you have >90% occupancy.

  • This metric is self-normalizing within a cell line, making it safe to compare RO values across cell lines without global proteome normalization.

References

  • Weerapana, E., et al. (2010).[1] "Quantitative reactivity profiling predicts functional cysteines in proteomes."[1][2][3] Nature. [Link]

  • McAlister, G. C., et al. (2014). "MultiNotch MS3 enables accurate, sensitive, and multiplexed detection of differential expression across cancer cell line proteomes." Analytical Chemistry. [Link]

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. [Link]

  • Kuljanin, M., et al. (2021). "Reimagining high-throughput profiling of reactive cysteines for drug discovery." Nature Biotechnology. [Link]

Sources

Comparative

Publish Comparison Guide: Verifying Ethanesulfonyl Fluoride (EtSO₂F) Labeling of Tyrosine

This guide details the verification of covalent bond formation between Ethanesulfonyl Fluoride (EtSO₂F) and Tyrosine (Tyr) residues. It focuses on the Sulfur-Fluoride Exchange (SuFEx) mechanism, comparative performance a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the verification of covalent bond formation between Ethanesulfonyl Fluoride (EtSO₂F) and Tyrosine (Tyr) residues. It focuses on the Sulfur-Fluoride Exchange (SuFEx) mechanism, comparative performance against other probes, and rigorous mass spectrometry (MS) validation protocols.

Executive Summary

Ethanesulfonyl fluoride (EtSO₂F) represents a class of aliphatic sulfonyl fluorides used in chemical proteomics to modify nucleophilic side chains. While often overshadowed by its unsaturated analog Ethenesulfonyl fluoride (ESF) —a Michael acceptor—saturated EtSO₂F reacts exclusively via Sulfur-Fluoride Exchange (SuFEx) .

For researchers, the critical challenge with EtSO₂F is distinguishing true SuFEx modification (Tyrosine-O-Sulfonate formation) from non-specific labeling caused by the highly reactive sulfene intermediate , a byproduct unique to aliphatic sulfonyl fluorides with


-protons. This guide provides the analytical framework to verify specific tyrosine covalent engagement and compares EtSO₂F’s performance against industry-standard aryl sulfonyl fluorides.
Part 1: Mechanistic Foundation

The reaction between EtSO₂F and Tyrosine relies on the SuFEx "click" chemistry principle. Under slightly basic conditions (pH > 7.5), the tyrosine phenol is deprotonated to a phenolate, which acts as a nucleophile attacking the sulfur center of EtSO₂F, displacing fluoride.

Key Mechanistic Risks: Unlike aryl sulfonyl fluorides (e.g., PMSF), EtSO₂F possesses acidic


-protons. In the presence of base, it can undergo E2 elimination to form ethyl sulfene  (

), a hyper-reactive electrophile that causes non-specific crosslinking.
Figure 1: Reaction Pathways of EtSO₂F with Tyrosine

SuFEx_Mechanism cluster_Main Pathway A: Direct SuFEx (Specific) cluster_Side Pathway B: Sulfene Elimination (Non-Specific) EtSO2F Ethanesulfonyl Fluoride (EtSO₂F) TS Pentacoordinate Transition State EtSO2F->TS + Tyr-O⁻ Sulfene Sulfene Intermediate (CH₂=SO₂) EtSO2F->Sulfene + Base (-HF) Base Base (pH > 7.5) Tyr Tyrosine (Tyr-OH) Tyr->TS Product Tyrosine Ethanesulfonate (Tyr-O-SO₂Et) Stable Covalent Bond TS->Product - HF Nonspecific Non-Specific Adducts (Lys, Ser, N-term) Sulfene->Nonspecific Rapid Reaction

Caption: Pathway A shows the desired specific SuFEx reaction yielding the stable sulfonate. Pathway B illustrates the competing elimination reaction common in aliphatic sulfonyl fluorides, leading to off-target labeling.

Part 2: Comparative Analysis

To validate EtSO₂F, one must benchmark it against alternative tyrosine-reactive probes. The table below contrasts EtSO₂F with Aryl Sulfonyl Fluorides (the gold standard for SuFEx) and Ethenesulfonyl Fluoride (ESF) .

FeatureEthanesulfonyl Fluoride (EtSO₂F) Aryl Sulfonyl Fluorides (e.g., PMSF, AEBSF) Ethenesulfonyl Fluoride (ESF)
Primary Mechanism SuFEx (Substitution)SuFEx (Substitution)Michael Addition (then SuFEx)
Target Residues Tyr (major), Lys, SerTyr (highly selective), SerCys, Lys, His (Michael); Tyr (SuFEx)
Aqueous Stability Low (Eliminates to sulfene)High (Stable for hours)Moderate
Tyrosine Selectivity Low to Moderate (Risk of sulfene promiscuity)High (Tunable via ring substituents)Low (Reacts with all nucleophiles)
Mass Shift (

M)
+92.006 Da Variable (PMSF: +154 Da)+90.00 Da (Michael adduct)
Verification Focus Detect +92 Da shift; Rule out sulfene adductsDetect +ArSO₂ shiftDetect +90 Da (Michael) vs +88 Da (SuFEx)

Scientist's Insight: Use EtSO₂F only when a small, aliphatic label is strictly required (e.g., to minimize steric clash in a binding pocket). For general tyrosine mapping, aryl sulfonyl fluorides are superior due to the lack of sulfene formation.

Part 3: Verification Methodology

This protocol is designed to confirm the formation of the Tyr-O-SO₂Et bond using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Chemical Labeling
  • Protein Solubilization: Dissolve target protein (1 mg/mL) in 50 mM HEPES, pH 7.8 .

    • Note: Avoid Tris buffer if possible, as its primary amine can react with the sulfene intermediate, reducing labeling efficiency.

  • Probe Addition: Add EtSO₂F (from 100 mM DMSO stock) to a final concentration of 0.5 – 1.0 mM (50-100x molar excess).

  • Incubation: Incubate at 25°C for 1–2 hours .

  • Quenching: Quench unreacted probe by adding 5 mM Ammonium Bicarbonate or performing protein precipitation (Acetone/TCA).

Protocol 2: LC-MS/MS Verification Workflow
  • Digestion: Standard Trypsin/Lys-C digestion protocol.

  • LC Parameters: C18 Reverse Phase column; Gradient 5-35% B (ACN + 0.1% Formic Acid) over 60 mins.

  • MS Acquisition: Data-Dependent Acquisition (DDA) with inclusion list for predicted modified peptides.

Data Analysis: The "Self-Validating" Criteria

To confirm the bond is covalent and on Tyrosine, the data must satisfy three criteria:

  • Precursor Mass Shift (

    
    M): 
    The peptide mass must increase by the mass of the ethanesulfonyl group minus the displaced proton.
    
    • Formula Added:

      
       (
      
      
      
      )
    • Exact Mass Added: 93.001 Da

    • Proton Lost (from Tyr-OH): 1.008 Da

    • Observed Shift: +91.993 Da (Round to +92.00 Da )

  • Fragment Ion Validation (MS2):

    • Neutral Loss: Tyrosine sulfonates are relatively stable but can undergo neutral loss of the sulfonyl group or

      
       under high-energy collision (HCD). Look for peaks corresponding to [Precursor - 92]  or [Precursor - 80] .
      
    • Diagnostic Ions: In intense fragmentation, the Tyrosine immonium ion (m/z 136.07) may shift or deplete.

  • Site Localization:

    • The search engine (e.g., MaxQuant, Proteome Discoverer) must localize the +92.00 Da modification specifically to the Tyrosine (Y) residue with a localization probability > 75% (Class I site).

Figure 2: MS Verification Logic Flow

MS_Workflow Sample Digested Peptide Mixture MS1 MS1 Spectrum Analysis Search for Precursor Mass Shift (+92.00 Da) Sample->MS1 Decision Shift Detected? MS1->Decision MS2 MS2 Fragmentation (HCD/CID) Decision->MS2 Yes Result_Neg REJECT Non-specific / Unmodified Decision->Result_Neg No Validation Site Localization Check (b/y ions confirm Tyr location) MS2->Validation Result_Pos CONFIRMED Covalent Tyr-SuFEx Adduct Validation->Result_Pos Localization > 75% Validation->Result_Neg Ambiguous Site

Caption: Logical workflow for confirming tyrosine modification. Detection of the specific +92 Da shift on the precursor and site-specific localization via fragment ions are mandatory.

References
  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

    • Foundational text defining the SuFEx mechanism and stability profiles of sulfonyl fluorides.
  • Jones, L. H., et al. (2020). "Structure-based design and analysis of SuFEx chemical probes." RSC Chemical Biology. Link

    • Provides comparative data on aryl vs.
  • Kelly, J. W., et al. (2018). "Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction." Journal of the American Chemical Society.[1] Link

    • Demonstrates the specificity of SuFEx for tyrosine and protocols for verific
  • Cravatt, B. F., et al. (2013). "Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines." Cell. Link

    • Detailed MS protocols for identifying tyrosine-sulfonyl fluoride adducts in complex proteomes.

Sources

Validation

Benchmarking 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride against other ABPP probes

The following guide benchmarks 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride (referred to herein as Alk-SF-yne ) against established Activity-Based Protein Profiling (ABPP) probes. Executive Summary 2-(2-propyn-1-yloxy)-E...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride (referred to herein as Alk-SF-yne ) against established Activity-Based Protein Profiling (ABPP) probes.

Executive Summary

2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride (Alk-SF-yne) represents a distinct class of "SuFEx" (Sulfur-Fluoride Exchange) activity-based probes. Unlike traditional Aryl-Sulfonyl Fluorides (which are often hyper-reactive) or Fluorophosphonates (which are strictly Serine-hydrolase specific), this alkyl-sulfonyl fluoride offers a "Goldilocks" reactivity profile .

It functions as a latent electrophile : highly stable in aqueous buffer but reactive upon specific activation within a protein binding pocket. This guide benchmarks Alk-SF-yne against industry standards (FP-alkyne, IA-alkyne, and Aryl-SF) to define its optimal utility in mapping functional Tyrosines, Lysines, and Serines.

The Probe Profile: Alk-SF-yne

  • Chemical Class: Alkyne-functionalized Alkyl Sulfonyl Fluoride.

  • Mechanism: Sulfur-Fluoride Exchange (SuFEx).[1][2][3][4][5] The fluoride leaving group is displaced only when the sulfonyl center is activated by the local protein environment (often by H-bond donors like backbone amides or side chains), stabilizing the transition state.

  • Target Residues: Context-dependent. Primarily Tyrosine (Tyr) , Lysine (Lys) , Serine (Ser) , and occasionally Histidine (His) .

  • Key Advantage: Metabolic Stability. The alkyl-sulfonyl bond is less prone to non-specific hydrolysis than aryl-sulfonyl fluorides, reducing background noise in complex proteomes.

Structural Logic

The "ethanesulfonyl" core provides a smaller steric footprint than benzenesulfonyl derivatives, allowing access to tighter catalytic pockets. The propargyl ether tail serves as the bioorthogonal handle for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Benchmarking Analysis

Comparison 1: Reactivity & Stability

Opponent: 4-(2-propynyloxy)benzenesulfonyl fluoride (Aryl-SF)

FeatureAlk-SF-yne (Alkyl)Aryl-SF (Aryl)Verdict
Electrophilicity Moderate (Latent)HighAryl-SF captures lower-nucleophilicity targets but has higher background.
Aqueous Stability High (>24h in PBS)Moderate (<12h in PBS)Alk-SF-yne is superior for long incubations or live-cell applications.
Steric Bulk Low (Linear chain)High (Phenyl ring)Alk-SF-yne accesses restricted pockets (e.g., proteasome active sites).
Mechanism Strictly SuFEx-drivenSuFEx + Non-specific SN2Alk-SF-yne offers higher fidelity for "active" sites.
Comparison 2: Target Specificity

Opponent: Fluorophosphonate-alkyne (FP-alkyne)

FeatureAlk-SF-yneFP-alkyneVerdict
Primary Target Tyr, Lys, Ser, HisSerine Hydrolases (Only)FP is the gold standard for Serine Hydrolases. Alk-SF-yne is a broad-spectrum complement.
Binding Mode Proximity-activatedMechanism-based (Transition state mimic)FP is an active-site directed inhibitor. Alk-SF-yne maps reactive surfaces.
Cross-Reactivity Can label kinases, GSTs, proteasesMinimal (High specificity)Use Alk-SF-yne for discovery; use FP for targeted hydrolase profiling.
Comparison 3: Residue Selectivity

Opponent: Iodoacetamide-alkyne (IA-alkyne)

FeatureAlk-SF-yneIA-alkyneVerdict
Residue Tyr / Lys / Ser Cysteine (Cys) Completely orthogonal datasets.
Redox Sensitivity InsensitiveSensitive (Requires reduced Cys)Alk-SF-yne works in oxidizing environments where IA-alkyne fails.

Mechanism of Action Visualization

The following diagram illustrates the "SuFEx Activation" mechanism that distinguishes Alk-SF-yne from non-specific alkylating agents.

SuFEx_Mechanism Probe Alk-SF-yne (Latent Electrophile) Complex Activated Complex (S...F Bond Weakened) Probe->Complex Enters Pocket Pocket Protein Pocket (H-Bond Donors) Pocket->Complex Stabilizes Fluoride Reaction Nucleophilic Attack (Tyr/Ser/Lys) Complex->Reaction SuFEx Activation Result Covalent Adduct (Sulfonyl-Enzyme) Reaction->Result Fluoride Release

Caption: The SuFEx mechanism relies on the protein pocket to "activate" the sulfonyl fluoride, ensuring labeling occurs primarily at functional sites rather than random surface residues.

Experimental Protocol: Global Proteomic Profiling

Objective: Profile the reactive proteome of HeLa cell lysates using Alk-SF-yne.

Reagents
  • Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100 (Avoid Tris/Glycine buffers during labeling if possible, though SF is relatively compatible).

  • Probe: Alk-SF-yne (100 mM stock in DMSO).

  • Click Reagents: Azide-PEG3-Biotin, CuSO4, TCEP, TBTA ligand.

Workflow Steps
  • Proteome Preparation:

    • Lyse cells in Lysis Buffer.

    • Adjust protein concentration to 1-2 mg/mL .

    • Critical: Do not use DTT or mercaptoethanol before labeling (SuFEx is redox-compatible, but reducing agents can interfere with downstream Click chemistry).

  • Probe Labeling (The "Pulse"):

    • Add Alk-SF-yne to lysate (Final conc: 50 µM ).

    • Include a DMSO-only control.

    • Incubate: 1 hour at 37°C (Alkyl-SF requires longer/warmer incubation than Aryl-SF due to lower reactivity).

  • Copper-Catalyzed Click Chemistry (CuAAC):

    • Add reagents in order:

      • Azide-PEG3-Biotin (100 µM)

      • TBTA (100 µM)

      • CuSO4 (1 mM)

      • TCEP (1 mM)

    • Vortex and incubate 1 hour at RT .

  • Enrichment & Digestion:

    • Precipitate proteins (Methanol/Chloroform) to remove excess probe.

    • Resuspend in 6M Urea/PBS.

    • Incubate with Streptavidin-Agarose beads (2 hours).

    • Wash beads stringently (1% SDS, then PBS).

    • On-bead digestion with Trypsin (Overnight).

  • LC-MS/MS Analysis:

    • Analyze peptides.[6]

    • Filter data: Only peptides present in Probe samples (and absent in DMSO control) are valid hits.

Workflow Diagram

ABPP_Workflow cluster_0 Phase 1: Labeling cluster_1 Phase 2: Detection Lysate Cell Lysate (1 mg/mL) Probe Add Alk-SF-yne (50 µM, 1h, 37°C) Lysate->Probe Click CuAAC Reaction (Biotin-Azide) Probe->Click Enrich Streptavidin Enrichment Click->Enrich Digest Tryptic Digest & LC-MS/MS Enrich->Digest

Caption: Standard ABPP workflow for Alk-SF-yne. The probe is applied to native proteomes to capture reactivity before denaturation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Labeling Intensity Probe is too latent (stable).Increase incubation time to 2-4 hours or temp to 37°C. Alkyl-SFs are slower than Aryl-SFs.
High Background Non-specific hydrophobic binding.Perform stringent washes (1% SDS) after bead enrichment.
Precipitation Probe insolubility.Ensure DMSO concentration < 2% during labeling.
No Kinase Labeling ATP competition.Label in ATP-depleted lysates or use high probe concentration (100 µM) to outcompete ATP at Lysine sites.

References

  • Jones, L. H. (2025). The Application of Fluorine-Containing Reagents in Structural Proteomics. PMC. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link

  • Hett, E. C., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. ACS Chemical Biology. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

Sources

Comparative

Isotopic Labeling Strategies for Validating SuFEx Probe Targets

Executive Summary Sulfur-Fluoride Exchange (SuFEx) chemistry has revolutionized the design of covalent probes, enabling the targeting of non-cysteine nucleophiles such as Tyrosine, Lysine, and Histidine. However, the hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfur-Fluoride Exchange (SuFEx) chemistry has revolutionized the design of covalent probes, enabling the targeting of non-cysteine nucleophiles such as Tyrosine, Lysine, and Histidine. However, the high reactivity of sulfonyl fluorides and fluorosulfates demands rigorous validation to distinguish bona fide targets from non-specific bystanders.

This guide compares the three primary isotopic labeling strategies for validating SuFEx targets: isoTOP-ABPP , SILAC-ABPP , and Reductive Dimethylation . Unlike generic proteomics guides, this document focuses specifically on the unique challenges of SuFEx—namely, the need to map specific modified residues (site-of-labeling) versus global protein enrichment.

Strategy 1: isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-ABPP)

Best For: De novo identification of the specific amino acid residue modified by the SuFEx probe.

Mechanism

isoTOP-ABPP is the gold standard for mapping covalent probe sites. It relies on a specialized "click" linker (e.g., Azide-PEG-Biotin) that contains a TEV protease cleavage site and is synthesized in isotopically light (C12/N14) and heavy (C13/N15) forms.

  • Probe Labeling: Two proteome samples (e.g., Probe vs. DMSO or Probe vs. Competitor) are treated.

  • Click Chemistry: The probe-labeled proteins are conjugated to the Light (control) or Heavy (experimental) TEV-biotin tag via CuAAC.

  • Enrichment & Digestion: Samples are mixed, enriched on streptavidin, and digested with trypsin while bound to beads.

  • Release: TEV protease is used to release only the probe-modified peptides from the beads.

  • Quantification: The mass difference between Light and Heavy tags allows precise quantification of the specific modified peptide.

Critical Insight for SuFEx

Because SuFEx probes often target surface Lysines or Tyrosines which are abundant, global protein enrichment (like standard SILAC) can yield high backgrounds. isoTOP-ABPP filters out unmodified peptides, providing a "zero-background" map of the exact modification site.

Strategy 2: SILAC-ABPP (Stable Isotope Labeling by Amino Acids in Cell Culture)

Best For: Validating target engagement in live cells and ranking target affinity (Protein-level validation).[1]

Mechanism

SILAC metabolically encodes the entire proteome with heavy amino acids (typically Lys-8 and Arg-10) during cell culture.

  • Metabolic Labeling: Cells are grown in Light or Heavy media for >5 doublings.

  • Treatment: Light cells are treated with Vehicle; Heavy cells with the SuFEx Probe (or vice versa).

  • Lysis & Mixing: Cells are lysed, and lysates are mixed 1:1 immediately to minimize processing variability.

  • Enrichment: Biotinylated probe targets are enriched (or clicked to biotin then enriched).

  • Quantification: The ratio of Heavy/Light peptides for a given protein indicates specific enrichment.

Critical Insight for SuFEx

SILAC is superior for "Competition Assays." By treating Heavy cells with a drug candidate before the SuFEx probe, you can measure the loss of probe binding (reduced Heavy/Light ratio). This confirms that the drug engages the same pocket as the probe in a live cellular environment.

Strategy 3: Reductive Dimethylation (ReDiMe)

Best For: Tissue samples, clinical isolates, or organisms where metabolic labeling (SILAC) is impossible.

Mechanism

This is a chemical labeling method applied after proteolytic digestion. Peptides from different experimental conditions are reacted with formaldehyde (Light) or deuterated formaldehyde (Heavy) and sodium cyanoborohydride to methylate N-termini and Lysines.

Critical Insight for SuFEx

While cost-effective, ReDiMe labels Lysine residues. Since SuFEx probes also target Lysines, this can theoretically interfere with the detection of the modified peptide if the probe blocks the labeling site. However, for protein-level quantification, it remains a robust alternative to SILAC.

Comparative Analysis

FeatureisoTOP-ABPPSILAC-ABPPReductive Dimethylation
Primary Output Exact Residue Site (e.g., Tyr142)Protein Identity (e.g., Kinase X)Protein Identity
Labeling Stage Post-Lysis (Chemical Linker)Pre-Lysis (Metabolic)Post-Digestion (Chemical)
Sample Type Cells, Lysates, TissuesLive Cells (Culture only)Cells, Lysates, Tissues
SuFEx Specificity High (Filters unmodified peptides)Moderate (Enriches whole protein)Moderate
Cost High (Custom Linkers)High (Media/Amino Acids)Low (Formaldehyde)
Throughput Low (Complex prep)MediumHigh

Experimental Protocols

Protocol A: isoTOP-ABPP for SuFEx Site Mapping

Reagents: SuFEx Probe (Alkyne), TEV-Biotin-Azide (Light & Heavy), Streptavidin Agarose, TEV Protease.

  • Proteome Preparation: Prepare 1 mg/mL cell lysate in PBS. Divide into two 1 mL aliquots.

  • Probe Treatment:

    • Sample A: Treat with 10 µM SuFEx Probe (2 hr, RT).

    • Sample B: Treat with DMSO (or Competitor + Probe).

  • Click Chemistry:

    • Add Light TEV-Azide tag to Sample A.

    • Add Heavy TEV-Azide tag to Sample B.

    • Catalyst: 1 mM CuSO4, 100 µM TBTA, 1 mM TCEP. React 1 hr @ RT.

  • Mixing & Precipitation: Combine A and B (1:1). Precipitate proteins (MeOH/CHCl3) to remove excess reagents.

  • Digestion 1 (Tryptic): Resuspend pellet in 6M Urea. Add Streptavidin beads. Dilute to 2M Urea and digest with Trypsin (O/N, 37°C) to remove unmodified peptides. Wash beads extensively.

  • Elution (TEV): Incubate beads with TEV protease (1% w/w) for 6 hr @ 30°C. This cleaves the linker, releasing only probe-modified peptides.

  • LC-MS/MS: Analyze eluate. Look for Light/Heavy pairs. The mass shift depends on the specific linker used (typically +6 Da or +10 Da).

Protocol B: SILAC Competition Assay

Reagents: SILAC Media (K0/R0 and K8/R10), SuFEx Probe-Biotin.

  • Culture: Adapt HeLa cells to Light (K0/R0) and Heavy (K8/R10) media for 6 passages.

  • Competition:

    • Heavy Cells: Treat with 20 µM "Drug X" (1 hr).

    • Light Cells: Treat with DMSO (1 hr).

  • Probe Labeling: Treat both plates with 5 µM SuFEx Probe-Biotin (1 hr).

  • Lysis & Mixing: Lyse cells in 1% NP-40 buffer. Quantify protein. Mix Light and Heavy lysates 1:1 (e.g., 2 mg total).

  • Enrichment: Incubate mixed lysate with Streptavidin beads (2 hr, 4°C).

  • Washing: Wash 3x with 1% SDS, 3x with PBS to remove non-specific binders.

  • On-Bead Digestion: Reduce (DTT), Alkylate (IAA), and digest with Trypsin.

  • LC-MS/MS: Identify proteins.

    • Result: A Heavy/Light ratio < 0.5 indicates "Drug X" successfully competed with the SuFEx probe for that target.

Visualizations[2]

isoTOP-ABPP Workflow (Site Identification)

isoTOP_ABPP cluster_0 Sample Preparation cluster_1 Click Chemistry (Isotopic) S1 Sample A (Probe Treated) TagL Add LIGHT TEV-Azide Linker S1->TagL S2 Sample B (Control/Competitor) TagH Add HEAVY TEV-Azide Linker S2->TagH Mix Mix Samples 1:1 TagL->Mix TagH->Mix Enrich Streptavidin Enrichment Mix->Enrich Digest1 Trypsin Digestion (Remove Unmodified Peptides) Enrich->Digest1 Beads Retained Release TEV Protease Release (Specific Elution) Digest1->Release Wash Beads MS LC-MS/MS Analysis (Identify Modified Residue) Release->MS Analyze Eluate

Caption: The isoTOP-ABPP workflow isolates the specific probe-modified peptide using a cleavable isotopic linker.

SILAC Competitive Profiling Logic

SILAC_Logic HeavyCell Heavy Cells (Drug + Probe) MS_Signal MS Quantification (Heavy/Light Ratio) HeavyCell->MS_Signal LightCell Light Cells (DMSO + Probe) LightCell->MS_Signal Target True Target (Blocked by Drug) MS_Signal->Target Ratio << 1.0 OffTarget Off-Target (Not Blocked) MS_Signal->OffTarget Ratio ≈ 1.0

Caption: Logic flow for distinguishing specific targets (ratio decrease) from off-targets using SILAC competition.

References

  • Weerapana, E., et al. (2010).[2] "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature. [Link]

    • Found
  • Ong, S. E., et al. (2002). "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics. [Link]

    • The core methodology for SILAC.
  • Boersema, P. J., et al. (2009). "Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics." Nature Protocols. [Link]

    • Protocol for Reductive Dimethyl
  • Jones, L. H. (2020). "Structure-based design and analysis of SuFEx chemical probes." RSC Medicinal Chemistry. [Link]

    • Specific review on SuFEx probe design and valid
  • Parker, C. G., et al. (2017). "Ligand and Target Discovery by Fragment-Based Screening in Human Cells." Cell. [Link][3]

    • Application of isoTOP-ABPP for fragment-based ligand discovery using photoaffinity and covalent probes.

Sources

Validation

Comparison Guide: Reproducibility of Proteomic Datasets Generated by Sulfonyl Fluoride Probes

Executive Summary The "undruggable" proteome is shrinking, largely due to the renaissance of sulfur(VI) fluoride exchange (SuFEx) chemistry. While cysteine-reactive probes (e.g., iodoacetamides) and serine-hydrolase prob...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "undruggable" proteome is shrinking, largely due to the renaissance of sulfur(VI) fluoride exchange (SuFEx) chemistry. While cysteine-reactive probes (e.g., iodoacetamides) and serine-hydrolase probes (fluorophosphonates) have become standard, Sulfonyl Fluoride (SF) probes offer a unique gateway to targeting Tyrosine (Tyr) and Lysine (Lys) residues.[1][2]

However, SF probes are not "plug-and-play" reagents. Unlike the indiscriminate reactivity of NHS-esters, SF probes rely on protein-templated activation . This context-dependence is their greatest strength (specificity) and their greatest liability regarding reproducibility. This guide dissects the technical nuances of SF-based Activity-Based Protein Profiling (ABPP), comparing it with established alternatives and providing a validated workflow to minimize dataset variance.

Part 1: The Mechanistic Distinction (Why SF is Different)

To achieve reproducible data, one must understand that sulfonyl fluorides are "privileged electrophiles." They are relatively inert in aqueous solution and require a specific microenvironment—usually a neighboring hydrogen bond donor or a basic residue—to activate the S(VI) center for nucleophilic attack.

Comparative Analysis: SF Probes vs. Alternatives

The following table contrasts SF probes with the two most common alternatives in chemoproteomics: Fluorophosphonates (FP) for serine hydrolases and NHS-Esters for global lysine profiling.

FeatureSulfonyl Fluoride (SF)Fluorophosphonate (FP)NHS-Ester (Acylating)
Primary Residue Target Tyr , Lys, Ser, His, ThrSer (Active Site)Lys (Surface), N-term
Reactivity Mechanism Context-Dependent (SuFEx)Active-site directedIndiscriminate acylation
Aqueous Stability High (Hours to Days)ModerateLow (Hydrolyzes rapidly)
Labeling Specificity Ligandable/Functional sitesEnzyme Class SpecificSurface Topology
Reproducibility Risk Medium (pH/Structure sensitive)Low (Highly specific)High (Over-labeling)
Key Application Ligandability of "undruggable" sitesEnzymatic Activity ProfilingGlobal Protein Quant
Mechanism of Action: Context-Dependent Activation[3]

The diagram below illustrates the "SuFEx" mechanism. Note that unlike standard nucleophilic substitution, the SF warhead often requires stabilization of the fluoride leaving group by the protein environment.

SuFEx_Mechanism Figure 1: Protein-Templated Activation of Sulfonyl Fluorides (SuFEx) Probe Aryl-Sulfonyl Fluoride (Inert Warhead) Activation Transition State (S-F Bond Polarization) Probe->Activation Enters Pocket Environment Protein Microenvironment (H-Bond Donor / Base) Environment->Activation Catalyzes Reaction Nucleophilic Attack (Tyr-OH / Lys-NH2) Activation->Reaction Fluoride Departure Conjugate Stable Sulfonate Covalent Adduct Reaction->Conjugate Irreversible

Caption: SF probes remain inert until 'activated' by specific protein microenvironments, ensuring labeling of functional rather than random sites.

Part 2: Reproducibility Challenges & Solutions

Reproducibility in SF-ABPP is often compromised by three factors: pH fluctuation , probe concentration , and quenching efficiency .

The pH Sensitivity Factor

SF reactivity is strictly pH-dependent. A shift from pH 7.4 to 8.0 can drastically alter the Tyr/Lys labeling ratio.

  • The Fix: Use strongly buffered systems (e.g., 50 mM HEPES) rather than PBS. Verify pH at the start and end of the labeling reaction.

The "Goldilocks" Probe Concentration
  • Too Low (<10 µM): Only hyper-reactive sites are labeled; high false-negative rate.

  • Too High (>500 µM): Loss of specificity; non-specific hydrophobic binding drives off-target labeling.

  • Optimal: 50–100 µM is the industry standard for broad profiling [1].

Normalization Strategy

Label-free quantification (LFQ) is risky for SF probes due to variable labeling efficiencies.

  • Recommendation: Use TMT (Tandem Mass Tag) or SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for ratiometric quantification. This cancels out run-to-run ionization variance.

Part 3: The Self-Validating Protocol

This protocol is designed with built-in quality control (QC) steps. It utilizes a "Click Chemistry" workflow for enrichment.[3]

Optimized Workflow: SF-ABPP

Reagents:

  • Probe: Aryl-SF-Alkyne (e.g., commercially available SuFEx probes).

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% NP-40 (Keep low detergent to avoid micelle sequestration of probe).

  • Click Reagents: Azide-Biotin (or Azide-TMT), CuSO4, TCEP, TBTA ligand.

Step-by-Step Methodology:

  • Sample Preparation (The Context Step):

    • Lyse cells/tissue in Lysis Buffer.

    • Crucial: Do not denature yet. SF probes require the native fold for context-dependent activation.

    • Adjust protein concentration to exactly 2.0 mg/mL (normalize before labeling).

  • Probe Labeling:

    • Add SF-Alkyne probe (Final conc: 100 µM).[4]

    • Include a DMSO Control (No probe) and a Competition Control (Pre-incubate with 10x excess non-alkyne SF blocker if available).

    • Incubate: 60 min at 25°C (Room Temp). Note: Avoid 37°C unless necessary, as it accelerates hydrolysis.

  • Quenching & Denaturation:

    • Add cold Acetone (4 volumes) or Methanol/Chloroform to precipitate proteins.

    • This stops the reaction and removes excess unreacted probe (critical for low background).

  • Click Chemistry (The Enrichment):

    • Resuspend pellet in 1% SDS / PBS.

    • Add Click Mix: 100 µM Azide-Tag, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4.

    • React 1 hour at RT.

  • Digestion & MS Analysis:

    • Standard Trypsin digestion.

    • Enrich biotinylated peptides on Streptavidin beads.

    • Elute and analyze via LC-MS/MS (Data-Dependent Acquisition).

Workflow Diagram

SF_Workflow Figure 2: Optimized SF-ABPP Workflow with Quality Control Checkpoints Sample Native Lysate (2.0 mg/mL) Labeling SF-Probe Labeling (100µM, pH 7.5, 60min) Sample->Labeling Precip Acetone Precipitation (Remove Free Probe) Labeling->Precip QC1 QC: DMSO Control Labeling->QC1 Parallel QC2 QC: Competition Assay Labeling->QC2 Parallel Click CuAAC Click Reaction (Add Biotin/TMT) Precip->Click Digest Trypsin Digestion & Enrichment Click->Digest MS LC-MS/MS (Site Identification) Digest->MS

Caption: A linear workflow emphasizing the removal of free probe (Precipitation) prior to Click chemistry to ensure high signal-to-noise.

Part 4: Data Interpretation & Quality Control

When analyzing SF-proteomics data, expect the following:

  • Residue Distribution: Unlike FP probes (100% Serine), a high-quality SF dataset typically yields ~40-50% Tyrosine , ~30-40% Lysine , and minor fractions of Ser/His [2].

    • QC Flag: If you see >80% Lysine labeling, your probe concentration was likely too high (non-specific acylation) or pH was >8.0.

  • Reproducibility Metrics:

    • Intra-lab CV: Should be <15% for TMT-quantified peptides.

    • Site Overlap: >70% overlap between biological replicates is the standard for acceptable reproducibility in chemoproteomics [3].

Expert Tip: The "SuTEx" Evolution

If your research requires strict Tyrosine specificity (minimizing Lysine noise), consider using SuTEx (Sulfur-Triazole Exchange) probes. These are a newer generation of reagents where the leaving group is a triazole rather than a fluoride. SuTEx probes have shown tunable reactivity that can enhance Tyrosine selectivity significantly compared to standard SF probes [4].[5][6]

References

  • Jones, L. H., et al. (2015).[2][7] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.[7] [Link]

  • Narayanan, A., & Jones, L. H. (2015).[7] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. (Review of residue distribution). [Link]

  • Hacker, S. M., et al. (2017).[8] Global profiling of lysine reactivity and ligandability in the human proteome. Nature Chemistry, 9, 1181–1190. (Comparative benchmarking for electrophile reproducibility). [Link]

  • Brulet, J. W., et al. (2020). Global targeting of functional tyrosines using sulfur-triazole exchange chemistry.[6] Nature Chemical Biology, 16, 1251–1260. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2-(2-propyn-1-yloxy)-Ethanesulfonyl Fluoride

The following operational guide details the safe handling and disposal procedures for 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride (often abbreviated as PYESF or similar proprietary codes). This guide is structured for S...

Author: BenchChem Technical Support Team. Date: February 2026

The following operational guide details the safe handling and disposal procedures for 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride (often abbreviated as PYESF or similar proprietary codes).

This guide is structured for Senior Research Personnel and EHS Officers . It moves beyond generic SDS statements to address the specific stability and reactivity profile of SuFEx (Sulfur-Fluoride Exchange) reagents.

Chemical Profile & Hazard Identification

This compound is a bifunctional linker containing a sulfonyl fluoride (SuFEx warhead) and a terminal alkyne (Click handle) . Its disposal requires addressing three distinct hazards: corrosivity, biological reactivity, and potential for explosive incompatibility.

Critical Hazard Summary
ParameterClassificationOperational Implication
H-Codes H314 (Skin Corr. 1B) , H318 (Eye Dam.[1] 1)Corrosive. Irreversible tissue damage upon contact. Full PPE (Face shield + Nitrile/Neoprene) required.
Reactivity A Electrophile (SuFEx) Biologically Active. Covalently modifies serine/tyrosine residues in proteins. Treat as a potential alkylating agent.
Reactivity B Terminal Alkyne Explosion Risk. Do NOT dispose of in waste streams containing Azides (risk of uncontrolled cycloaddition) or heavy metals (Ag/Cu) (risk of acetylide formation).
Stability Hydrolytically Stable Unlike sulfonyl chlorides, this compound persists in neutral water. It requires active chemical quenching.

Pre-Disposal Assessment (Decision Matrix)

Do not default to "down the drain" or simple trash disposal. Use this logic gate to determine the correct protocol.

DisposalLogic Start Waste Assessment: 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride CheckType Determine Waste Type Start->CheckType SmallScale Small Aliquot / Reaction Mix (< 10 mL) CheckType->SmallScale LargeScale Pure Reagent / Bulk Spill (> 10 mL) CheckType->LargeScale CheckAzide CRITICAL CHECK: Does waste stream contain Azides? SmallScale->CheckAzide ProtocolB PROTOCOL B: Chemical Deactivation (Quenching) LargeScale->ProtocolB ProtocolA PROTOCOL A: Segregated Halogenated Waste CheckAzide->ProtocolA No Azides Segregate SEGREGATE IMMEDIATELY Risk of Explosion CheckAzide->Segregate Yes Azides

Figure 1: Decision matrix for determining the appropriate disposal pathway. Note the critical checkpoint for Azide incompatibility.

Detailed Disposal Protocols

PROTOCOL A: Standard Waste Stream (Small Scale)

Applicability: Reaction mixtures, dilute solutions, or small residual amounts (<10 mL).

  • Segregation: Ensure the destination waste container is designated for Halogenated Organic Solvents .

  • Incompatibility Check: Verify the container does NOT contain sodium azide or other organic azides.

    • Reasoning: The alkyne moiety can react with azides to form triazoles. While this reaction usually requires a catalyst, high concentrations in waste drums can lead to exothermic "runaway" events or shock-sensitive solids.

  • Labelling: Tag the waste explicitly with: "Contains Sulfonyl Fluoride - Corrosive / Toxic".

PROTOCOL B: Chemical Deactivation (Quenching)

Applicability: Expired pure reagents, large reaction byproducts, or spill cleanup materials. Goal: Hydrolyze the reactive S-F bond to the inert sulfonate (


) and precipitate the fluoride ion (

).
Reagents Required:
  • 2M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Calcium Chloride (

    
    ) or Calcium Hydroxide (Lime).
    
  • pH strips or meter.

Step-by-Step Procedure:
  • Dissolution: Dissolve the sulfonyl fluoride in a minimal amount of inert organic solvent (e.g., THF or Dichloromethane) if it is not already in solution.

  • Base Hydrolysis (The "Kill" Step):

    • Slowly add 2M NaOH (approx. 5 equivalents relative to the sulfonyl fluoride).

    • Observation: Sulfonyl fluorides are more stable than chlorides. Stirring for 1–2 hours at room temperature is required. Mild heating (40°C) may be necessary for complete hydrolysis.

    • Checkpoint: Monitor pH. It must remain >12 during the process.

    • Reaction:

      
      
      
  • Fluoride Sequestration: The hydrolysis releases free fluoride ions (

    
    ), which are toxic and corrosive to glass/metal.
    
    • Add excess Calcium Chloride (

      
      )  to the basic solution.
      
    • Result: Formation of Calcium Fluoride (

      
      ), an insoluble, inert white precipitate.
      
    • Reaction:

      
      
      
  • Final Disposal:

    • Filter the solid

      
       (dispose as solid chemical waste).
      
    • Neutralize the liquid filtrate (now containing only the inert sulfonate linker) to pH 7 using dilute HCl.

    • Dispose of the liquid in the Aqueous Waste stream.

Emergency Response: Spills

In the event of a benchtop spill of pure 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride:

  • Evacuate & Ventilate: The compound is volatile and corrosive. Clear the immediate area.[2][3]

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and respiratory protection (organic vapor cartridge) if outside a fume hood.

  • Absorb: Use a non-reactive absorbent (Vermiculite or Sand). Do not use paper towels (rapid oxidation risk with high concentrations of sulfonyl fluorides).

  • Deactivate Surface: Wipe the contaminated surface with a 5% NaOH solution, followed by water.

  • Disposal: Treat the absorbent material as solid hazardous waste (Corrosive).

Scientific Rationale (The "Why")

Stability vs. Reactivity

Unlike Sulfonyl Chlorides (


), which hydrolyze violently and rapidly in water, Sulfonyl Fluorides (

) possess a unique stability profile known as "SuFEx" (Sulfur-Fluoride Exchange).
  • The Problem: They can survive in neutral aqueous waste streams for extended periods.

  • The Risk: If not quenched, they remain active electrophiles capable of modifying proteins in downstream waste treatment biological systems [1].

  • The Solution: High pH (>12) is required to force the hydrolysis of the S-F bond, converting the electrophile into a benign sulfonate [2].

The Alkyne Hazard

The propargyl ether moiety (


) is a terminal alkyne.
  • Acetylide Formation: In the presence of Copper (Cu) or Silver (Ag) salts often found in lab waste, it can form metal acetylides, which are shock-sensitive explosives [3].

  • Guidance: Never pour this reagent into a "General Waste" carboy that might contain transition metal catalysts.

References

  • Sharpless, K. B., et al. (2014). "SuFEx Click Chemistry for Late-Stage Functionalization." Angewandte Chemie International Edition.

  • Sigma-Aldrich. (2023). "Safety Data Sheet: 2-(2-Propyn-1-yloxy)ethanesulfonyl fluoride." Merck KGaA.[3]

  • National Research Council (US). (1995). "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals." National Academies Press.

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(2-propyn-1-yloxy)-Ethanesulfonyl Fluoride

Executive Summary: The "Silent" Hazard 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride is a bifunctional SuFEx (Sulfur-Fluoride Exchange) linker. While the alkyne "tail" is inert until clicked, the sulfonyl fluoride "head"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Hazard

2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride is a bifunctional SuFEx (Sulfur-Fluoride Exchange) linker. While the alkyne "tail" is inert until clicked, the sulfonyl fluoride "head" is an electrophilic warhead.

The Critical Insight: Many researchers mistakenly categorize SuFEx reagents as "shelf-stable" and therefore low-risk. However, this compound is a Hydrogen Fluoride (HF) Releaser . Upon hydrolysis (contact with moisture in mucous membranes or lungs) or enzymatic cleavage, it can release HF, leading to deep tissue burns and systemic toxicity.

Core Directive: Treat this reagent not just as a corrosive organic, but as a latent source of HF. Your safety protocol must integrate Calcium Gluconate availability and Laminate barrier protection .

Risk Assessment & Hazard Identification

The following matrix synthesizes the physicochemical hazards with operational risks.

Hazard ClassGHS ClassificationOperational Implication
Corrosivity Skin Corr.[1][2][3][4][5] 1B / Eye Dam. 1 Causes irreversible tissue damage upon contact. Immediate neutralization required.
Reactivity HF Releaser Hydrolysis releases HF. Standard organic burns treatment (water flush only) is insufficient ; Calcium Gluconate is required.
Flammability Flam.[1][2][3][4][5][6][7][8][9] Liq. 3 (H226) Flash point is likely >38°C but <60°C. Use spark-proof tools; store in flammables cabinet.
Target Organ Resp. Irrit. / Mucous Memb. Inhalation of mists can cause delayed pulmonary edema due to deep lung hydrolysis.
Visualization: The Hazard Cascade

The following diagram illustrates the "Causality of Toxicity" for this specific SuFEx reagent, guiding the logic behind PPE selection.

HazardCascade Chemical SuFEx Reagent (Sulfonyl Fluoride) Moisture Contact with Moisture/Tissue Chemical->Moisture Exposure PPE BARRIER PPE (Laminate Gloves) Chemical->PPE Prevents Hydrolysis Hydrolysis Reaction Moisture->Hydrolysis HF_Release Release of Hydrogen Fluoride (HF) Hydrolysis->HF_Release Slow Release Damage Deep Tissue Necrosis & Bone Demineralization HF_Release->Damage Untreated FirstAid CALCIUM GLUCONATE (Neutralizer) HF_Release->FirstAid Mitigates

Figure 1: The Hazard Cascade. Note that toxicity is often delayed as the sulfonyl fluoride hydrolyzes on moist tissue.

The PPE Matrix (Personal Protective Equipment)

Do not rely on standard "blue nitrile" gloves alone. Sulfonyl fluorides are organic-soluble and can permeate thin nitrile, carrying the fluoride payload to the skin.

Hand Protection: The "Double-Shell" Protocol
  • Primary Layer (Inner): 4-mil Nitrile (Dexterity).

  • Barrier Layer (Outer - High Risk): Silver Shield® / 4H® (Laminate). Mandatory for spill cleanup or handling >10mL.

  • Barrier Layer (Outer - Standard Use): High-Grade Nitrile (minimum 8-mil) or Neoprene.

  • Protocol: Change outer gloves immediately upon any splash. Change inner gloves every 60 minutes.

Respiratory & Body Protection[2][11][12]
  • Engineering Control: Fume Hood is Non-Negotiable. All weighing and transfers must occur within a certified hood operating at 80-100 fpm face velocity.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the corrosive vapor risk.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetics that melt) + Chemical-resistant apron for bulk transfer.

Operational Protocol: Step-by-Step Handling

This workflow is designed to minimize "open-air" time, reducing inhalation and splash risks.[4][10]

Phase 1: Pre-Operational Check
  • Verify Neutralizer: Ensure a tube of 2.5% Calcium Gluconate Gel is unexpired and sitting on the bench (not in a drawer).

  • Glassware Prep: Oven-dry all glassware. Moisture triggers hydrolysis/degradation of the reagent.

  • Weighing:

    • Solid/Viscous Liquid: Tare the vial inside the fume hood.

    • Liquid Transfer: Use a positive-displacement pipette or gas-tight syringe to avoid dripping. Do not pour from the stock bottle.

Phase 2: The Reaction Setup
  • Solvent First: Add solvent (e.g., DCM, THF) to the reaction vessel before adding the sulfonyl fluoride to create a dilution buffer.

  • Addition: Add 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride dropwise.

  • Sealing: SuFEx reactions are often run in closed vials. Ensure caps are PTFE-lined to prevent corrosion of the liner.

Phase 3: Post-Reaction & Cleanup
  • Quenching: If the protocol allows, quench excess sulfonyl fluoride with a nucleophile (e.g., amine) or basic buffer, but be aware this generates fluoride ions.

  • Wipe Down: Wipe all exterior surfaces of flasks/syringes with a dry paper towel, then a solvent-dampened towel. Dispose of towels as Hazardous Solid Waste .

Emergency Response Workflow

Speed is critical. The "HF Burn" mechanism means pain may be delayed, but tissue damage is immediate.

EmergencyResponse Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye FlushSkin Flush Water (5 min) Remove Clothing Skin->FlushSkin FlushEye Flush Water (15 min) Lifting Eyelids Eye->FlushEye ApplyGel APPLY CALCIUM GLUCONATE GEL FlushSkin->ApplyGel Massage Massage continuously until medical help ApplyGel->Massage Hospital Transport to ER (Bring SDS) Massage->Hospital NoGel DO NOT USE GEL IN EYES FlushEye->NoGel NoGel->Hospital

Figure 2: Emergency Response Logic. Note the distinct difference between Skin (Gluconate) and Eye (Water only) protocols.

Disposal & Waste Management

Do not pour down the drain. Hydrolysis in plumbing can create HF gas pockets or damage infrastructure.

  • Segregation: Collect in a dedicated "Halogenated Organic" waste stream.

  • Labeling: Tag the waste container explicitly with: "Contains Sulfonyl Fluoride - Potential HF Generator."

  • Spill Cleanup (<10 mL):

    • Don Silver Shield gloves.

    • Cover with a spill pad or vermiculite.

    • Do not use water (accelerates HF release).

    • Scoop into a wide-mouth jar and seal.

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-(2-Propyn-1-yloxy)ethanesulfonyl fluoride. Merck KGaA.[1] Link

  • National Institutes of Health (NIH). (2023). Sulfur fluoride exchange (SuFEx) - Safety Considerations. PubMed Central. Link

  • SynQuest Laboratories. (2016). Safety Data Sheet: Sulfuryl Fluoride (Reference for Sulfonyl Fluoride Class Hazards). Link

  • New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Methanesulfonyl Fluoride. Link

  • Ansell. (2024). Chemical Resistance Guide (Permeation & Degradation Data). Link

Sources

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